molecular formula C11H11FN4O B1365842 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS No. 618092-48-1

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Cat. No.: B1365842
CAS No.: 618092-48-1
M. Wt: 234.23 g/mol
InChI Key: OFCSNCNPKUTYRE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCSNCNPKUTYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404520
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-48-1
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a carbohydrazide moiety at the 4-position of the pyrazole ring opens avenues for the synthesis of diverse bioactive molecules. This document details a strategic multi-step synthesis, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the title compound.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique structural and electronic properties allow for versatile interactions with biological targets. The carbohydrazide functional group is a key pharmacophore that can act as a versatile building block for the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[2][3] The combination of these two moieties in this compound results in a molecule with considerable potential for further derivatization and biological evaluation. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.

This guide presents a rational, multi-step synthetic pathway, beginning with the construction of the pyrazole core via the Knorr synthesis, followed by functional group manipulations to yield the final carbohydrazide. Each step is accompanied by a detailed protocol and an explanation of the reaction mechanism, providing researchers with the necessary information to replicate and adapt these procedures.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step process. This strategy was chosen over a direct hydrazinolysis of the corresponding ethyl ester, a reaction that has been reported to be unsuccessful for similar substrates.[1] The proposed pathway involves:

  • Knorr Pyrazole Synthesis of the ethyl ester precursor.

  • Hydrolysis of the ester to the carboxylic acid.

  • Conversion of the carboxylic acid to the final carbohydrazide.

Synthesis_Pathway Reactants 4-Fluorophenylhydrazine + Ethyl 2-formylacetoacetate Step1 Step 1: Knorr Pyrazole Synthesis (Acid-catalyzed condensation) Reactants->Step1 Intermediate1 Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrolysis (e.g., NaOH, H2O/EtOH, Reflux) Intermediate1->Step2 Intermediate2 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 Step 3: Carbohydrazide Formation (1. SOCl2 or EDC/HOBt 2. Hydrazine Hydrate) Intermediate2->Step3 Product 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Step3->Product

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring using the Knorr pyrazole synthesis. This reaction condenses a hydrazine derivative with a β-dicarbonyl compound.[4] To ensure regioselectivity and avoid the formation of isomeric products, ethyl 2-formylacetoacetate is the preferred β-dicarbonyl compound over ethyl acetoacetate.

Protocol:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1 equivalent) and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl 2-formylacetoacetate (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[5]

Protocol:

  • Dissolve the ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the carbohydrazide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with hydrazine hydrate.

Protocol:

  • Suspend the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF) and heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2-3 equivalents) in THF to the cooled acid chloride solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Triturate the residue with water, filter the resulting solid, wash with water, and dry to yield the final product.

  • Recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole proton, the aromatic protons of the fluorophenyl ring, and the protons of the carbohydrazide moiety (-NHNH₂). The aromatic protons will likely appear as multiplets due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms. The chemical shifts will be characteristic of the pyrazole and fluorophenyl rings, the methyl group, and the carbonyl carbon of the carbohydrazide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
CH₃~2.5~12
Pyrazole-H~8.0~138
Aromatic-H7.2 - 7.6116-140 (with C-F coupling)
NH~9.5 (broad)-
NH₂~4.5 (broad)-
C=O-~165

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H (amine stretch)3200 - 3400 (two bands)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (amide I)1650 - 1680
N-H (amide II)1515 - 1550
C=N (pyrazole ring)1500 - 1600
C-F1100 - 1250
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition (C₁₁H₁₁FN₄O). The expected monoisotopic mass is approximately 234.0917 g/mol .[6]

  • Fragmentation Pattern: The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺, along with characteristic fragment ions resulting from the cleavage of the carbohydrazide side chain and the pyrazole ring.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined multi-step synthesis and employing the described analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step and the expected characterization data serve as a reliable resource for professionals in the field.

References

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
  • Modica, M., Santagati, M., Russo, F., Siracusa, M. A., & Castorina, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Clark, J. (2022). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

  • Xia, Y., Fan, C., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353.
  • OpenStax. (2023). 21.6 Chemistry of Esters. In Chemistry 2e. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • ARKAT USA, Inc. (2015).
  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1658.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2014.
  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: Structural Insights and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal and materials chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related pyrazole derivatives to infer its likely molecular geometry and crystal packing characteristics. The guide details established synthetic protocols for pyrazole carbohydrazides, discusses analytical techniques for characterization, and explores potential applications based on the known biological activities of analogous structures. Furthermore, it outlines a computational modeling approach as a powerful alternative for elucidating its structural and electronic properties in the absence of experimental crystallographic data.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives form a cornerstone in modern medicinal chemistry and agrochemical research, renowned for their diverse biological activities.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Compounds incorporating this scaffold have demonstrated a wide array of therapeutic properties, including anticancer, anticonvulsant, antiviral, anti-inflammatory, and antimicrobial activities.[1][2] The carbohydrazide functional group is also a key structural motif in many pharmaceutically active compounds, known to participate in crucial hydrogen bonding interactions with biological targets.

The title compound, this compound, combines these two important pharmacophores. The presence of a fluorophenyl group is of particular note, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide aims to provide a detailed understanding of its structural and chemical properties, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of pyrazole-4-carbohydrazide derivatives is well-established in the literature. A common and effective route involves the reaction of a corresponding pyrazole-4-carboxylic acid ester with hydrazine hydrate.

General Synthetic Protocol

A plausible synthetic pathway for this compound is outlined below. This protocol is adapted from established methods for similar pyrazole derivatives.

Experimental Protocol: Synthesis of this compound

  • Esterification: The corresponding pyrazole-4-carboxylic acid is first converted to its ethyl ester. This can be achieved by refluxing the carboxylic acid in absolute ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • Hydrazinolysis: The resulting ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is then reacted with an excess of hydrazine hydrate. The reaction mixture is typically refluxed in a suitable solvent, such as ethanol, for several hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the desired this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular and crystal structure.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of solvents is the first step. Small amounts of the purified compound are dissolved in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, and mixtures thereof) at an elevated temperature to achieve saturation.

  • Slow Evaporation: The saturated solutions are filtered to remove any particulate matter and then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.

  • Vapor Diffusion: Alternatively, a vapor diffusion method can be employed. The compound is dissolved in a solvent in which it is readily soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Pyrazole-4-carboxylic Acid esterification Esterification (Ethanol, H₂SO₄, Reflux) start->esterification ester Ethyl Pyrazole-4-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) ester->hydrazinolysis product 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide hydrazinolysis->product purified_product Purified Product product->purified_product Purification solvent_screening Solvent Screening purified_product->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion single_crystals Single Crystals for X-ray Diffraction slow_evaporation->single_crystals vapor_diffusion->single_crystals

Caption: A generalized workflow for the synthesis and crystallization of the title compound.

Molecular Geometry and Crystal Structure: An Inferential Analysis

As of the latest literature search, a published single-crystal X-ray diffraction study for this compound is not available. However, by examining the crystal structures of closely related compounds, we can deduce the likely geometric parameters and intermolecular interactions.

Insights from Analogous Structures

The crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provides valuable insights.[1][2] In this related molecule, the pyrazole ring is essentially planar. The phenyl rings attached to the pyrazole core are twisted with respect to the heterocyclic plane, with dihedral angles of 56.43° and 24.59°.[1][2] This non-coplanar arrangement is a common feature in such systems and is influenced by steric hindrance between the substituents.

For the title compound, we can anticipate a similar planar pyrazole ring. The 4-fluorophenyl group at the N1 position and the carbohydrazide group at the C4 position will likely be twisted relative to the pyrazole plane. The degree of this twist will be governed by a balance of steric effects and the potential for intramolecular hydrogen bonding.

Parameter Expected Value/Characteristic Basis of Inference
Crystal System Likely Monoclinic or OrthorhombicCommon for pyrazole derivatives[1][4]
Space Group Centrosymmetric (e.g., P2₁/c)Prevalent for organic molecules
Pyrazole Ring PlanarAromatic nature of the ring
Dihedral Angles Non-zero between the pyrazole and fluorophenyl/carbohydrazide groupsSteric hindrance and electronic effects
Hydrogen Bonding Strong N-H···O and N-H···N intermolecular hydrogen bondsPresence of carbohydrazide moiety
Intermolecular Interactions

The carbohydrazide moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). Therefore, in the solid state, this compound is expected to form extensive networks of intermolecular hydrogen bonds. These interactions are likely to link molecules into chains, dimers, or more complex three-dimensional architectures, playing a crucial role in the stability of the crystal lattice. In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional chains.[1][2] Similar interactions are highly probable for the title compound.

Computational Modeling: A Predictive Approach

In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), offer a robust alternative for predicting the molecular geometry and electronic properties of this compound.

DFT Methodology

A typical DFT study would involve the following steps:

  • Geometry Optimization: The initial structure of the molecule is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such organic molecules.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation.

  • Analysis of Molecular Properties: From the optimized geometry, various properties can be calculated, including:

    • Bond lengths, bond angles, and dihedral angles: To provide a detailed picture of the molecular geometry.

    • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions and reactivity of the molecule.

DFT_Workflow cluster_dft DFT Computational Workflow cluster_outputs Predicted Properties start Initial Molecular Structure optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->optimization freq_analysis Vibrational Frequency Analysis optimization->freq_analysis validation Validation: No Imaginary Frequencies freq_analysis->validation properties Calculation of Molecular Properties validation->properties geometry Bond Lengths, Angles, Dihedral Angles properties->geometry mep Molecular Electrostatic Potential (MEP) properties->mep orbitals HOMO-LUMO Energies properties->orbitals

Caption: A standard workflow for predicting molecular properties using DFT.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents. Pyrazole-carbohydrazide derivatives have been investigated for a range of biological activities, including their potential as antitumor and anti-HCV agents. Furthermore, related pyrazole derivatives have shown promise as hypoglycemic agents.

The 4-fluorophenyl substituent can enhance interactions with protein targets and improve pharmacokinetic properties. The carbohydrazide linker provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for screening against various biological targets. Molecular docking studies, guided by the computationally predicted structure, could be a valuable tool in identifying potential protein targets and designing more potent analogues.

Conclusion

This compound is a molecule of significant interest due to its combination of a biologically active pyrazole core and a versatile carbohydrazide moiety. While its definitive crystal structure remains to be determined, this guide has provided a comprehensive analysis based on the known chemistry and crystallography of related compounds. The outlined synthetic protocols and the proposed computational workflow offer a solid foundation for further experimental and theoretical investigations. The insights into its likely molecular geometry and intermolecular interactions will be invaluable for researchers aiming to exploit this scaffold in the design of novel pharmaceuticals and advanced materials. The determination of its single-crystal X-ray structure is a critical next step that will undoubtedly catalyze further research into this promising compound.

References

  • Crystal structure of 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

  • Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University. Retrieved January 22, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

  • 1-(4-chlorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 5-(aminomethyl)-1h-pyrazole-4-carbohydrazide dihydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-(4-chlorophenyl)-N'-[(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide. (n.d.). MolPort. Retrieved January 22, 2026, from [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of the synthetic heterocyclic compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. As a member of the pyrazole class of compounds, which are known for their wide range of pharmacological activities, this molecule represents a significant scaffold for potential therapeutic applications. This document outlines its structural features, synthesis, and key physicochemical parameters, offering a foundational understanding for its use in research and drug development. Pyrazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The carbohydrazide moiety, in particular, is a crucial pharmacophore that can be a key building block in the synthesis of various bioactive molecules[2].

Molecular Structure and Core Properties

This compound is a substituted pyrazole with a molecular formula of C₁₁H₁₁FN₄O and a molecular weight of 234.23 g/mol [3]. The structure comprises a central pyrazole ring, substituted at the N1 position with a 4-fluorophenyl group, at the C5 position with a methyl group, and at the C4 position with a carbohydrazide group. The presence of the fluorine atom is noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1].

PropertyValueSource
Molecular Formula C₁₁H₁₁FN₄OSanta Cruz Biotechnology[3]
Molecular Weight 234.23 g/mol Santa Cruz Biotechnology[3]
CAS Number 618092-48-1Santa Cruz Biotechnology[3]
XLogP3 (Computed) 0.9PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]

Synthesis and Purification

While a specific detailed synthesis for this compound is not extensively documented in publicly available literature, a general and reliable method for the preparation of pyrazole-4-carbohydrazides involves the reaction of the corresponding ethyl pyrazole-4-carboxylate with hydrazine hydrate. This established method provides a high yield of the desired carbohydrazide[5].

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation A Ethyl 2-(1-(4-fluorophenyl)hydrazono)-3-oxobutanoate B Cyclization (e.g., acid or base catalysis) A->B Reaction C Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate B->C Product D Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate E Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol, Reflux D->E Reaction F 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide E->F Product

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Carbohydrazide Formation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol or another suitable solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Physicochemical Characterization

A. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on data from similar pyrazole derivatives, the following peaks can be anticipated[6][7]:

  • N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group of the hydrazide.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the carbohydrazide.

  • C=N Stretching: A medium intensity band in the region of 1570-1600 cm⁻¹ from the pyrazole ring[6].

  • C-F Stretching: A strong band in the range of 1200-1250 cm⁻¹ characteristic of the C-F bond in the fluorophenyl group[1].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the different protons in the molecule.

  • Aromatic Protons: The protons on the 4-fluorophenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • Pyrazole Proton: The C-H proton on the pyrazole ring should appear as a singlet, typically downfield.

  • Methyl Protons: The methyl group at the C5 position will present as a singlet, likely in the upfield region (δ 2.0-2.5 ppm)[6].

  • Hydrazide Protons: The -NH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom.

  • Carbonyl Carbon: The C=O carbon of the carbohydrazide will be the most downfield signal, typically above δ 160 ppm.

  • Aromatic Carbons: The carbons of the fluorophenyl and pyrazole rings will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F)[1].

  • Methyl Carbon: The methyl carbon will be observed in the upfield region (δ 10-20 ppm)[6].

C. Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₁H₁₁FN₄O by providing an accurate mass measurement of the molecular ion peak ([M+H]⁺)[1].

D. Solubility and Lipophilicity

The solubility of pyrazole derivatives can vary significantly based on their substitution. The presence of the carbohydrazide moiety, with its hydrogen bonding capabilities, is expected to confer some degree of polarity. However, the fluorophenyl and pyrazole rings contribute to its lipophilicity. The computed XLogP3 value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character[4]. For many pyrazole derivatives, LogP values are often in the range of 1 to 2.23, suggesting good potential for oral absorption[8]. The aqueous solubility of a similar pyrazole derivative was reported to be approximately 60 µg/mL[9].

E. Acidity and Basicity (pKa)

The pyrazole ring is weakly basic, with the pyridine-like nitrogen atom being the site of protonation[10]. The carbohydrazide moiety also has basic nitrogens. The pKa of a related 3-(4-fluorophenyl)-5-methyl-1H-pyrazole was predicted to be around 13.60, indicating weak acidic character of the N-H proton on the pyrazole ring[11].

Potential Biological Activity and Applications

The pyrazole carbohydrazide scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities. Derivatives have been investigated for their potential as:

  • Antimicrobial agents: The carbohydrazide moiety is crucial for the antimicrobial profile of some pyrazole derivatives[2].

  • Anti-inflammatory agents: The pyrazole nucleus is a core component of the well-known anti-inflammatory drug celecoxib[12].

  • Anticancer agents: Certain pyrazole derivatives have shown inhibitory effects on the growth of cancer cells[10].

  • Antitubercular agents: The structural similarity to isoniazid, a primary drug for tuberculosis, makes carbohydrazide derivatives interesting candidates for antimycobacterial research[5][10].

The specific biological profile of this compound is not yet well-defined in the literature, making it a promising candidate for further investigation and screening in various disease models.

G cluster_0 Core Structure cluster_1 Potential Therapeutic Areas A 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide B Antimicrobial A->B investigation C Anti-inflammatory A->C investigation D Anticancer A->D investigation E Antitubercular A->E investigation

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound is a synthetically accessible compound with a range of physicochemical properties that make it an attractive scaffold for further research in drug discovery. This guide provides a foundational understanding of its synthesis and key characteristics, based on available data and established knowledge of related compounds. Further experimental validation of these properties is essential for its development as a potential therapeutic agent.

References

  • Putri, Y., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Mphahane, N. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
  • A review on pyrazole an its derivative. (2024). International Journal of Novel Research and Development.
  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. LookChem. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
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  • Shahani, T., et al. (2010). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PubMed Central.
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  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.
  • Kariuki, B. M., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Venkateswarlu, V., et al. (2018).
  • 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. CAS Common Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Methyl 5-methyl-1H-pyrazole-4-carboxyl
  • 4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-SULFOPHENYL)-1H-PYRAZOLE-SODIUM-SALT;CH-KETO-TAUTOMER;MEPY. SpectraBase.
  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.
  • Al-Warhi, T., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
  • IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

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A Technical Guide to the Biological Activity Screening of Novel Pyrazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of discovering novel therapeutics, this guide is intended to serve as a comprehensive technical resource. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents what is often referred to as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs.[1][2] The incorporation of a carbohydrazide moiety into the pyrazole core further extends its therapeutic potential, giving rise to a class of compounds with significant promise in oncology, infectious diseases, and inflammatory conditions.[1][3]

This document provides an in-depth exploration of the essential in vitro and in vivo screening methodologies required to elucidate the biological activities of novel pyrazole carbohydrazide derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is understood within the broader context of a robust and self-validating screening cascade. Our focus is on providing practical, field-proven insights to empower you in your quest for the next generation of therapeutics.

Chapter 1: The Rationale for Screening – A Multi-Faceted Approach

The diverse biological activities reported for pyrazole carbohydrazide derivatives necessitate a multi-pronged screening strategy.[1][3] A logical and efficient workflow is crucial to identifying and prioritizing lead compounds. This guide will focus on three key areas of high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities.

Chapter 2: In Vitro Anticancer Activity Screening

The evaluation of the anticancer potential of novel pyrazole carbohydrazide derivatives is a cornerstone of their biological profiling. Many derivatives have been shown to inhibit the growth of various cancer cell lines, often by inducing apoptosis.[2][4]

Causality of Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the key stages of the in vitro anticancer screening workflow.

MTT_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) Compound_Prep 2. Compound Stock Solution & Serial Dilutions Cell_Seeding 3. Cell Seeding in 96-well Plates Treatment 4. Treatment with Pyrazole Carbohydrazide Derivatives Cell_Seeding->Treatment Incubation_24_48h 5. Incubation (24-72h) Treatment->Incubation_24_48h MTT_Addition 6. Addition of MTT Reagent Incubation_24_48h->MTT_Addition Formazan_Incubation 7. Incubation for Formazan Formation MTT_Addition->Formazan_Incubation Solubilization 8. Solubilization of Formazan (e.g., with DMSO) Formazan_Incubation->Solubilization Absorbance_Reading 9. Absorbance Reading (Spectrophotometer at 570 nm) Solubilization->Absorbance_Reading IC50_Calculation 10. IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of the pyrazole carbohydrazide derivative in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole carbohydrazide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)49.85[4]
Derivative B A549 (Lung)26[4]
Derivative C MCF-7 (Breast)6.71[2]
Derivative D HeLa (Cervical)5.16[2]
Derivative E HepG2 (Liver)3.53[2]
Derivative F MCF-7 (Breast)0.83 - 1.81[4]
Derivative G A549 (Lung)0.83 - 1.81[4]
Derivative H HeLa (Cervical)0.83 - 1.81[4]
Mechanistic Insight: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][5] This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Pyrazole Pyrazole Carbohydrazide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Pyrazole->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Activation Pyrazole->Bax Up-regulation Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2->Mito_Perm Bax->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.

Chapter 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carbohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][7]

Rationale for a Two-Tiered Screening Approach

A robust antimicrobial screening strategy typically involves a primary qualitative assay followed by a quantitative determination of the minimum inhibitory concentration (MIC).

  • Disk Diffusion Method (Qualitative): This method provides a rapid and straightforward initial assessment of a compound's antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will be observed around the disk. The diameter of this zone provides a qualitative measure of the compound's potency.

  • Broth Microdilution Method (Quantitative): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This is a critical parameter for evaluating the potency of a potential antimicrobial drug.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_primary Primary Screening (Disk Diffusion) cluster_secondary Secondary Screening (Broth Microdilution) Inoculum_Prep 1. Preparation of Standardized Microbial Inoculum Agar_Inoculation 3. Inoculation of Agar Plates Inoculum_Prep->Agar_Inoculation Inoculation_BMD 8. Inoculation of Wells Inoculum_Prep->Inoculation_BMD Compound_Prep 2. Preparation of Compound Stock Solution Disk_Placement 4. Placement of Compound-impregnated Disks Compound_Prep->Disk_Placement Serial_Dilution 7. Serial Dilution in 96-well Plates Compound_Prep->Serial_Dilution Agar_Inoculation->Disk_Placement Incubation_DD 5. Incubation Disk_Placement->Incubation_DD Zone_Measurement 6. Measurement of Inhibition Zones Incubation_DD->Zone_Measurement Zone_Measurement->Serial_Dilution Proceed if active Serial_Dilution->Inoculation_BMD Incubation_BMD 9. Incubation Inoculation_BMD->Incubation_BMD MIC_Determination 10. Visual Determination of MIC Incubation_BMD->MIC_Determination

Caption: Two-tiered workflow for antimicrobial activity screening.

Detailed Experimental Protocols

3.3.1. Disk Diffusion Method

Materials:

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Clotrimazole) as positive controls

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an agar plate.

  • Disk Application: Aseptically apply the paper disks impregnated with a known concentration of the pyrazole carbohydrazide derivative onto the agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters.

3.3.2. Broth Microdilution Method for MIC Determination

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi

  • Standardized microbial inoculum

  • Multichannel pipette

Procedure:

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole carbohydrazide derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative I Escherichia coli0.25[6]
Derivative J Streptococcus epidermidis0.25[6]
Derivative K Aspergillus niger1[6]
Derivative L Staphylococcus aureus25.1[7]
Derivative M Bacillus subtilisLarger inhibition zone than Amoxicillin[7]

Chapter 4: In Vivo Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key therapeutic goal. Pyrazole derivatives have a well-established history as anti-inflammatory agents.[9]

The Carrageenan-Induced Paw Edema Model: A Rationale

The carrageenan-induced paw edema model in rats is a widely used and highly reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.[10] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). This model allows for the assessment of a compound's ability to suppress edema formation, a hallmark of acute inflammation.

Experimental Workflow: Evaluating Anti-inflammatory Effects

AntiInflammatory_Workflow cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis Animal_Acclimatization 1. Animal Acclimatization (e.g., Wistar rats) Baseline_Measurement 2. Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Admin 3. Administration of Test Compound (e.g., oral gavage) Baseline_Measurement->Compound_Admin Carrageenan_Injection 4. Subplantar Injection of Carrageenan (1%) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement (at 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculation of Edema Volume & % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control

Procedure:

  • Animal Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a positive control group, and test groups receiving different doses of the pyrazole carbohydrazide derivative. Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point. The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Quantitative Data Summary: Anti-inflammatory Activity

The following table illustrates the potential anti-inflammatory effects of pyrazole derivatives in the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Derivative N 10365-80[9]
Diclofenac Sodium 10355[9]
Derivative O 200499.69[11]
Indomethacin 10457.66[11]

Chapter 5: Conclusion and Future Directions

This technical guide has outlined a systematic and robust approach to the biological activity screening of novel pyrazole carbohydrazide derivatives. By employing the detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays, researchers can effectively identify and characterize promising lead compounds. The emphasis on understanding the scientific rationale behind each experimental step is crucial for generating reliable and reproducible data.

The future of drug discovery with this privileged scaffold lies in a deeper understanding of the structure-activity relationships (SAR) and the elucidation of their precise molecular mechanisms of action. Further investigations into the signaling pathways modulated by these compounds, coupled with advanced computational modeling, will undoubtedly accelerate the development of novel pyrazole carbohydrazide-based therapeutics to address unmet medical needs.

References

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  • Yamamoto, S., et al. (2011). Design, synthesis, and biological evaluation of pyrazole derivatives as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry, 19(15), 4586–4599.
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  • Bekhit, A. A., et al. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.
  • Amir, M., & Kumar, S. (2004). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-dimethyl-1-carboxamide pyrazoles. Indian Journal of Chemistry-Section B, 43(8), 1765-1771.
  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
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  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2021). Molecules, 26(21), 6439.
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  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Molecular Pharmacology, 14(4), 543-554.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This technical guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Drawing upon the extensive biological activities of pyrazole derivatives, we delineate a rational, multi-pronged strategy for elucidating its mechanism of action and identifying high-potential targets in oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable experimental protocols.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole ring system is a cornerstone of modern pharmacology, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[1] The versatility of the pyrazole core allows for facile synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates several key structural features that suggest significant therapeutic potential. The 4-fluorophenyl group can enhance metabolic stability and membrane permeability, while the carbohydrazide moiety is a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.

Given the novelty of this specific molecule, a systematic and hypothesis-driven approach to target deconvolution is paramount. This guide will outline a logical workflow, from broad, unbiased screening to focused target validation and mechanism of action studies.

A Strategic Framework for Target Identification

Our proposed strategy for elucidating the therapeutic targets of this compound is a tiered approach, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets. This strategy is designed to maximize the probability of identifying clinically relevant targets while maintaining scientific rigor and resource efficiency.

Target_Identification_Workflow cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Hypothesis Generation: Identify Potential Therapeutic Areas (Oncology, Inflammation, etc.) B->C D In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) C->D E Broad Target Class Screening (Kinome Profiling, GPCR Panels) C->E F Convergent Analysis: Identify High-Probability Target Classes D->F E->F G Biochemical Assays (Enzyme Inhibition, Binding Assays) F->G H Cell-Based Functional Assays (Signaling Pathway Analysis, Gene Expression) F->H I Definitive Target Validation G->I H->I

Caption: A three-phase workflow for target identification.

Primary Hypothesized Target Classes

Based on the extensive literature on pyrazole derivatives, we propose three primary target classes for initial investigation:

Protein Kinases: The Predominant Target of Pyrazole Derivatives

The pyrazole scaffold is a well-established ATP-mimetic, making it an ideal starting point for the development of protein kinase inhibitors.[1][2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[1] Given the central role of kinases in cell signaling and their dysregulation in cancer and inflammatory diseases, this target class represents the highest probability of success.

Key Kinase Families to Investigate:

  • Tyrosine Kinases:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, FGFR, c-Met.[3]

    • Non-Receptor Tyrosine Kinases: JAK, Bcr-Abl.[1]

  • Serine/Threonine Kinases:

    • MAPK Pathway: B-Raf, p38 MAPK.[1][4]

    • PI3K/Akt Pathway: Akt.[1]

    • Cell Cycle Kinases: Aurora kinases, CDKs.[1][3]

Caption: Potential kinase signaling pathways targeted by the compound.

Inflammatory Pathway Modulators

Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Beyond COX, the modulation of inflammatory signaling cascades, such as the NF-κB pathway, presents a compelling avenue for investigation.[5][6]

Potential Inflammatory Targets:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would be consistent with a classic anti-inflammatory mechanism.

  • NF-κB Signaling Pathway: Inhibition of IKK or other upstream activators of NF-κB could lead to broad anti-inflammatory effects.[5][6]

  • Phosphodiesterases (PDEs): Certain pyrazole derivatives have been shown to inhibit PDEs, which are involved in modulating inflammatory responses.[7][8]

Antimicrobial Targets

The pyrazole scaffold is present in a number of antimicrobial agents.[9] Potential mechanisms of action include the disruption of microbial cell wall synthesis or the inhibition of essential enzymes like topoisomerases.[9]

Potential Antimicrobial Targets:

  • Bacterial Cell Wall Synthesis Enzymes: For example, penicillin-binding proteins.

  • Bacterial Topoisomerases (Gyrase and Topoisomerase IV): These are validated targets for antibacterial drug discovery.[9]

  • Fungal Ergosterol Biosynthesis: Inhibition of enzymes like 14-alpha demethylase is a common mechanism for antifungal agents.[10]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the hypothesized targets.

Kinase Inhibition Profiling

Objective: To perform a broad screen of the compound's activity against a large panel of protein kinases to identify potential primary targets.

Methodology: Kinome Profiling Service

Given the highly specialized nature of kinome-wide screening, outsourcing to a reputable contract research organization (CRO) is the most efficient approach.[11][12]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • CRO Selection: Choose a CRO offering a comprehensive kinase panel (e.g., >300 kinases) and multiple ATP concentrations for IC50 determination.[11]

  • Assay Execution (by CRO): The CRO will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the test compound at a single high concentration (e.g., 10 µM) for initial screening.

  • Hit Identification: Identify "hits" as kinases with >50% inhibition at the screening concentration.

  • IC50 Determination: For the identified hits, the CRO will perform dose-response experiments to determine the IC50 value for each kinase.

Data Interpretation:

Kinase Target% Inhibition at 10 µMIC50 (nM)Therapeutic Area
Kinase A95%50Oncology
Kinase B88%120Inflammation
Kinase C75%350Oncology
Kinase D20%>10,000-

A lower IC50 value indicates higher potency.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines.

Methodology: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin, a validated anticancer target.[15][16]

Methodology: In Vitro Fluorescence-Based Assay

This assay measures the increase in fluorescence that occurs when a fluorescent reporter incorporates into polymerizing microtubules.[17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare purified tubulin protein (2 mg/mL) in a reaction buffer.

  • Compound Incubation: Incubate the tubulin with varying concentrations of this compound (e.g., 1-20 µM) or a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time and calculate the IC50 for tubulin polymerization inhibition.[17]

Future Directions and Concluding Remarks

The identification of a primary molecular target is a critical milestone in the drug discovery process. Upon successful validation of a target using the methodologies outlined above, further studies will be necessary to fully characterize the compound's mechanism of action. These may include:

  • Structural Biology: Co-crystallization of the compound with its target protein to elucidate the binding mode.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.

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In Silico Prediction of ADMET Properties for Pyrazole Carbohydrazides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. However, the successful translation of these promising candidates from bench to bedside is contingent upon favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage assessment of these properties is paramount to de-risk drug development pipelines and reduce costly late-stage attrition. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical workflows for the in silico prediction of ADMET properties of pyrazole carbohydrazides. We will delve into the core computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Physiologically-Based Pharmacokinetic (PBPK) modeling, offering not just procedural steps but also the causal reasoning behind experimental choices, thereby ensuring scientific integrity and engendering trust in the predictive models.

The Imperative of Early-Stage ADMET Profiling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing due to undesirable pharmacokinetic and toxicity profiles.[1] The pyrazole carbohydrazide class of compounds, while rich in therapeutic potential, is not immune to these hurdles. Therefore, a paradigm shift towards early-stage ADMET assessment is not just advantageous but essential. In silico approaches offer a time- and cost-effective means to triage and optimize compound libraries, allowing researchers to focus resources on candidates with the highest probability of success.[2]

This guide will navigate the theoretical underpinnings and practical applications of key in silico ADMET prediction techniques, tailored specifically for the nuances of the pyrazole carbohydrazide scaffold.

The Integrated In Silico ADMET Workflow

A robust in silico ADMET assessment is not a singular event but rather an integrated workflow that leverages multiple computational techniques to build a holistic profile of a compound. The following diagram illustrates a logical progression for the evaluation of pyrazole carbohydrazides:

ADMET_Workflow cluster_0 Initial Screening & Prioritization cluster_1 Mechanistic Insights & Metabolism cluster_2 Pharmacokinetic Simulation Input Pyrazole Carbohydrazide Library (SMILES/SDF) QSAR QSAR Modeling (Physicochemical Properties, Absorption, Toxicity Alerts) Input->QSAR Drug_Likeness Drug-Likeness Filtering (Lipinski's Rule of Five, etc.) QSAR->Drug_Likeness Docking Molecular Docking (CYP450 Isoforms, Transporters, hERG) Drug_Likeness->Docking Promising Candidates Metabolism_Prediction Metabolite Identification Docking->Metabolism_Prediction PBPK PBPK Modeling (Human PK Profile, DDI Potential) Metabolism_Prediction->PBPK Output Prioritized Candidates with Predicted ADMET Profile PBPK->Output

Figure 1: A representative workflow for the in silico ADMET profiling of pyrazole carbohydrazides.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The First Line of Assessment

QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities or other properties.[3] For ADMET prediction, QSAR serves as a high-throughput screening tool to flag potential liabilities and prioritize compounds for further investigation.

The "Why" Behind QSAR: Establishing the Structure-Property Relationship

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features (descriptors), we can build predictive models for various ADMET endpoints. This is particularly valuable for large libraries of pyrazole carbohydrazides where experimental testing of every analog is impractical.

A Self-Validating QSAR Protocol

A trustworthy QSAR model is one that is not only statistically robust but also predictive for new, unseen compounds. The following protocol outlines the key steps for developing and validating a QSAR model for pyrazole carbohydrazides.[4][5]

Step 1: Data Curation and Preparation

  • Objective: To assemble a high-quality dataset of pyrazole carbohydrazides with reliable experimental data for the ADMET endpoint of interest (e.g., aqueous solubility, Caco-2 permeability, hERG inhibition).

  • Procedure:

    • Gather data from reputable public databases (e.g., ChEMBL, PubChem) or internal experimental results.

    • Standardize chemical structures (e.g., neutralize salts, remove counter-ions, and ensure consistent tautomeric forms).

    • For continuous data (e.g., IC50), convert it to a logarithmic scale (e.g., pIC50) to linearize the data distribution.[6]

    • Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[4]

Step 2: Molecular Descriptor Calculation

  • Objective: To numerically represent the structural and physicochemical features of the pyrazole carbohydrazides.

  • Procedure:

    • Utilize software such as PaDEL-Descriptor or Mordred to calculate a wide range of descriptors, including:

      • 1D descriptors: Molecular weight, atom counts, etc.

      • 2D descriptors: Topological indices, connectivity indices, etc.

      • 3D descriptors: Molecular shape, surface area, etc.

      • Physicochemical descriptors: LogP, TPSA (Topological Polar Surface Area), etc.

Step 3: Feature Selection and Model Building

  • Objective: To identify the most relevant descriptors and construct a predictive model.

  • Procedure:

    • Employ feature selection algorithms (e.g., genetic algorithms, recursive feature elimination) to reduce the dimensionality of the descriptor space and avoid overfitting.

    • Develop the QSAR model using machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest (RF).[7]

Step 4: Rigorous Model Validation

  • Objective: To assess the robustness and predictive power of the developed QSAR model.

  • Procedure:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) and y-randomization on the training set to evaluate the model's internal consistency.[4]

    • External Validation: Predict the activity of the compounds in the independent test set and calculate the predictive squared correlation coefficient (R²pred).

    • Applicability Domain (AD): Define the chemical space in which the model can make reliable predictions. This is crucial to ensure that the model is not used to predict the properties of compounds that are structurally dissimilar to the training set.

Table 1: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Value
Coefficient of determination (goodness-of-fit)> 0.6
Cross-validated R² (internal predictivity)> 0.5
R²pred Predictive R² for the external test set> 0.5

Note: These are general guidelines, and the acceptable values may vary depending on the specific endpoint and dataset.

Molecular Docking: Unveiling Mechanistic Insights into Metabolism and Toxicity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[8] In the context of ADMET, this is invaluable for understanding interactions with metabolic enzymes (e.g., Cytochrome P450s) and off-target proteins (e.g., the hERG potassium channel).

The Rationale for Docking: From Static Structures to Dynamic Interactions

By simulating the binding of pyrazole carbohydrazides to the active sites of key proteins, we can gain insights into:

  • Metabolic Stability: Predicting which Cytochrome P450 (CYP) isoforms are likely to metabolize the compound.[9][10] This can help in designing analogs with improved metabolic stability.

  • Drug-Drug Interactions (DDIs): Assessing the potential for a compound to inhibit or induce CYP enzymes, which is a major cause of adverse drug reactions.[11]

  • Cardiotoxicity: Predicting the binding affinity to the hERG channel, a primary cause of drug-induced cardiac arrhythmias.[12][13]

A Validated Molecular Docking Protocol with AutoDock Vina

The following protocol provides a step-by-step guide for performing molecular docking of pyrazole carbohydrazides.[14]

Step 1: Preparation of the Receptor and Ligand

  • Objective: To prepare the 3D structures of the target protein and the pyrazole carbohydrazide for docking.

  • Procedure:

    • Receptor Preparation:

      • Download the crystal structure of the target protein (e.g., a CYP isoform or hERG homology model) from the Protein Data Bank (PDB).

      • Remove water molecules and any co-crystallized ligands.[8]

      • Add polar hydrogens and assign partial charges using software like AutoDockTools.[15]

    • Ligand Preparation:

      • Generate the 3D structure of the pyrazole carbohydrazide.

      • Minimize the energy of the ligand to obtain a stable conformation.

      • Assign rotatable bonds.

Step 2: Defining the Binding Site and Docking Parameters

  • Objective: To specify the region of the protein where the docking simulation will be performed.

  • Procedure:

    • Define a grid box that encompasses the active site of the protein.

    • Set the exhaustiveness of the search, which determines the computational effort to find the best binding pose.[14]

Step 3: Running the Docking Simulation and Analyzing the Results

  • Objective: To perform the docking calculation and interpret the results.

  • Procedure:

    • Run the docking simulation using AutoDock Vina.

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Table 2: Representative Predicted ADMET Properties for a Hypothetical Pyrazole Carbohydrazide Series

Compound IDLogPAqueous Solubility (logS)Caco-2 Permeability (logPapp)CYP3A4 InhibitionhERG Inhibition (pIC50)
PC-001 2.5-3.2-5.1Non-inhibitor4.8
PC-002 3.1-4.5-4.8Inhibitor5.5
PC-003 2.8-3.5-5.0Non-inhibitor4.5

This is a hypothetical example to illustrate the type of data generated.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Simulating the In Vivo Fate

PBPK modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion of a drug in the body based on its physicochemical properties, in vitro ADMET data, and physiological parameters of the species of interest.[5][16]

The Power of PBPK: From In Vitro Data to In Vivo Predictions

PBPK models provide a mechanistic framework to:

  • Predict the human pharmacokinetic profile of a pyrazole carbohydrazide before first-in-human studies.[5]

  • Simulate the impact of intrinsic (e.g., genetics, age) and extrinsic (e.g., co-administered drugs) factors on drug exposure.

  • Inform dose selection and regimen design for clinical trials.

PBPK Model Development Workflow

The development of a PBPK model is an iterative process that involves the following key steps, often performed using specialized software like GastroPlus™ or the Simcyp™ Simulator.[17][18][19]

PBPK_Workflow Input_Data Compound Data: - Physicochemical Properties - In Vitro ADMET Data - QSAR/Docking Predictions Model_Building Model Building (GastroPlus™, Simcyp™) Input_Data->Model_Building System_Data System Data: - Human Physiology - Enzyme/Transporter Abundance System_Data->Model_Building Simulation Simulation of Plasma Concentration-Time Profile Model_Building->Simulation Verification Model Verification (Comparison with preclinical/clinical data if available) Simulation->Verification Application Model Application: - Human PK Prediction - DDI Simulation - Special Population Analysis Verification->Application

Figure 2: A generalized workflow for the development and application of a PBPK model.

Step 1: Model Parameterization

  • Objective: To gather the necessary input data for the model.

  • Procedure:

    • Compound-Specific Parameters: Input physicochemical properties (e.g., MW, pKa, LogP), in vitro ADMET data (e.g., solubility, permeability, metabolic stability), and data from QSAR and docking studies.[16]

    • System-Specific Parameters: Utilize the built-in physiological parameters of the software for the target population (e.g., organ volumes, blood flow rates).

Step 2: Model Construction and Simulation

  • Objective: To build the PBPK model and simulate the pharmacokinetic profile.

  • Procedure:

    • Define the model structure, including the compartments representing different organs and tissues.

    • Simulate the plasma concentration-time profile following a virtual administration of the pyrazole carbohydrazide.

Step 3: Model Verification and Refinement

  • Objective: To ensure the model accurately reflects the known behavior of the compound.

  • Procedure:

    • If preclinical or clinical data is available, compare the simulated PK profile with the observed data.

    • Refine the model parameters to improve the concordance between the simulation and the experimental results.

Conclusion: A Data-Driven Approach to De-Risking Pyrazole Carbohydrazide Development

The integration of in silico ADMET prediction into the early stages of drug discovery is no longer a novelty but a necessity. For the promising class of pyrazole carbohydrazides, these computational tools provide an indispensable framework for making data-driven decisions, optimizing lead compounds, and ultimately increasing the likelihood of clinical success. By embracing the principles of scientific integrity, mechanistic understanding, and rigorous validation, researchers can confidently navigate the complexities of ADMET and unlock the full therapeutic potential of this important chemical scaffold.

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Exploring the mechanism of action of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Authored by: A Senior Application Scientist

Preamble: The Investigative Imperative for Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this heterocyclic scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1][2][3]. The specific compound, this compound, presents a unique substitution pattern that suggests a potential for targeted biological activity. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the carbohydrazide moiety offers a reactive handle for synthesizing diverse derivatives or for direct interaction with biological targets[4]. This guide outlines a comprehensive strategy to systematically investigate and elucidate the mechanism of action of this promising, yet under-characterized, molecule. Our approach is not a rigid protocol but a dynamic, inquiry-driven framework designed to uncover its therapeutic potential.

Section 1: Foundational Understanding and Hypothesis Formulation

The Pharmacological Landscape of Pyrazole-4-Carbohydrazides

The broader family of pyrazole-4-carbohydrazide derivatives has been associated with a range of biological effects. Studies have highlighted their potential as antinociceptive, antibacterial, and antiparasitic agents[5]. The nature and position of substituents on the pyrazole and phenyl rings are critical determinants of their specific activity[5]. For instance, certain derivatives have shown potent inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), carbonic anhydrases, and succinate dehydrogenase (SDH), as well as kinases like fibroblast growth factor receptors (FGFRs)[2][6][7][8][9].

Core Hypothesis: Enzyme Inhibition as a Primary Mechanism

Based on the structural motifs of this compound and the established activities of related compounds, we hypothesize that its primary mechanism of action involves the inhibition of one or more key enzymes involved in disease pathology. The N-phenylpyrazole core is a well-established pharmacophore in several enzyme inhibitors. The initial focus of our investigation will be on enzymes implicated in inflammation and cancer, two areas where pyrazole derivatives have shown significant promise.

Section 2: A Phased Experimental Approach to Mechanistic Discovery

This section details a logical, multi-stage experimental workflow designed to test our core hypothesis. The progression is from broad, high-throughput screening to specific, target-validation assays.

Phase 1: Broad Spectrum Bioactivity Profiling

The initial step is to cast a wide net to identify the general biological impact of the compound. This will be achieved through a panel of cell-based assays.

Experimental Protocol: Cell Viability and Proliferation Assays
  • Cell Line Selection : A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • Compound Preparation : A 10 mM stock solution of this compound in DMSO will be prepared. Serial dilutions will be made in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding : Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment : The cells will be treated with the serially diluted compound for 48 and 72 hours.

  • Viability Assessment : Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm will be measured, and the IC50 value (concentration inhibiting 50% of cell growth) will be calculated.

Data Presentation: IC50 Values for Cell Viability
Cell LineIC50 (µM) at 48hIC50 (µM) at 72h
A549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
HEK293Experimental DataExperimental Data
Logical Workflow for Phase 1

G cluster_0 Phase 1: Bioactivity Profiling A Compound Synthesis & Purification C Dose-Response Treatment (0.1 µM - 100 µM) A->C B Cell Line Panel Selection (Cancer & Non-cancerous) B->C D MTT Assay for Cell Viability C->D E Calculate IC50 Values D->E F Identify Most Sensitive Cell Lines E->F

Caption: Workflow for initial bioactivity screening.

Phase 2: Target Identification and Validation

Based on the results from Phase 1, we will proceed to identify the specific molecular target(s) of the compound.

2.2.1. In Silico Target Prediction and Molecular Docking

Computational methods will be employed to predict potential protein targets.

Experimental Protocol: Molecular Docking
  • Ligand Preparation : The 3D structure of this compound will be generated and energy-minimized.

  • Target Selection : A library of protein structures known to be modulated by pyrazole derivatives will be compiled (e.g., COX-2, various kinases, carbonic anhydrases).

  • Docking Simulation : Molecular docking simulations will be performed using software like AutoDock Vina to predict the binding affinity and pose of the compound within the active site of each potential target.

  • Analysis : The binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to prioritize targets for in vitro validation.

2.2.2. In Vitro Enzyme Inhibition Assays

The top candidate targets from the in silico screening will be validated using in vitro enzyme inhibition assays.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Source : Purified ovine COX-1 and COX-2 enzymes will be used.

  • Assay Principle : A colorimetric COX inhibitor screening assay kit will be used. The assay measures the peroxidase activity of COX.

  • Procedure : The compound will be pre-incubated with the COX enzymes, followed by the addition of arachidonic acid. The absorbance will be measured to determine the extent of inhibition.

  • Data Analysis : The IC50 values for COX-1 and COX-2 inhibition will be calculated to determine the potency and selectivity of the compound.

Data Presentation: Enzyme Inhibition Data
Target EnzymeIC50 (µM)
COX-1Experimental Data
COX-2Experimental Data
Kinase XExperimental Data
Carbonic Anhydrase YExperimental Data
Signaling Pathway Visualization

G cluster_0 Pro-inflammatory Signaling Cascade AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Compound 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway.

Phase 3: Cellular Mechanism of Action

Once a primary target is validated, the next step is to confirm its engagement in a cellular context and elucidate the downstream consequences.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment : The most sensitive cell line identified in Phase 1 will be treated with the compound at its IC50 concentration for various time points.

  • Protein Extraction : Total protein will be extracted from the cells.

  • SDS-PAGE and Transfer : Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane will be probed with primary antibodies against the target protein and key downstream signaling molecules (e.g., phosphorylated and total forms of target kinases).

  • Detection : A secondary antibody conjugated to horseradish peroxidase will be used for detection via chemiluminescence.

Experimental Workflow for Target Validation

G cluster_1 Phase 2 & 3: Target Identification and Cellular Validation G In Silico Screening (Molecular Docking) H Prioritized Target List G->H I In Vitro Enzyme Inhibition Assays H->I J Determine IC50 & Selectivity I->J K Validated Target J->K L Western Blot Analysis in Sensitive Cell Lines K->L M Confirm Target Engagement & Downstream Effects L->M

Caption: Workflow for target validation and cellular analysis.

Section 3: Concluding Remarks and Future Directions

This in-depth technical guide provides a robust framework for the systematic elucidation of the mechanism of action of this compound. By progressing from broad bioactivity profiling to specific target validation and cellular mechanism studies, researchers can efficiently and rigorously characterize this novel compound. The insights gained from these studies will be instrumental in guiding its further development as a potential therapeutic agent. Future work could involve lead optimization based on the identified structure-activity relationships, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling.

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Preliminary Cytotoxicity Studies of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The structural versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing its biological efficacy and target selectivity.[2] Numerous pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation through diverse mechanisms of action, such as the disruption of tubulin polymerization, inhibition of crucial kinases like EGFR and CDK, and the induction of programmed cell death (apoptosis).[2][3]

This technical guide focuses on the preliminary cytotoxic evaluation of a specific pyrazole derivative, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide . The rationale for investigating this compound stems from the established anticancer potential of both the pyrazole core and the carbohydrazide moiety. The introduction of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This guide will provide a comprehensive overview of the essential in vitro assays required to assess the cytotoxic potential of this novel compound against a panel of human cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential signaling pathways involved in its mechanism of action.

Rationale for Cytotoxicity Screening: The Gateway to Anticancer Drug Discovery

The initial step in evaluating a novel compound's potential as an anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. This is typically achieved through a series of in vitro assays that measure cell viability and proliferation after exposure to the compound. A potent and selective cytotoxic effect against cancer cells, with minimal impact on normal cells, is the hallmark of a promising drug candidate.

This preliminary screening provides crucial information, including the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. This value is a key determinant of the compound's potency. Furthermore, screening against a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung) can reveal a compound's spectrum of activity and potential for broad application or targeted therapy.

Methodology: A Two-Pronged Approach to Assessing Cytotoxicity

To ensure the robustness and reliability of our preliminary cytotoxicity assessment, we will employ two distinct and well-established colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay . The use of multiple assays with different underlying principles provides a more comprehensive and validated picture of the compound's cytotoxic effects.

Cell Line Panel

A representative panel of human cancer cell lines will be utilized to assess the breadth of the compound's activity. A typical panel for initial screening includes:

  • MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HCT116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

Experimental Workflow

The general workflow for both the MTT and SRB assays is similar and involves cell seeding, treatment with the test compound, and a final quantification step.

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, HCT116, A549) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_srb 5. MTT or SRB Assay treatment->mtt_srb readout 6. Absorbance Reading (Plate Reader) mtt_srb->readout data_analysis 7. Data Analysis (IC50 Calculation) readout->data_analysis

Figure 1: General workflow for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. The underlying principle is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove the TCA. Air-dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air-dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assays are typically presented as the percentage of cell viability versus the concentration of the test compound. From this dose-response curve, the IC50 value is calculated.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound

Cell LineMTT Assay (48h)SRB Assay (48h)Doxorubicin (Positive Control)
MCF-7 15.2 ± 1.818.5 ± 2.10.8 ± 0.1
HCT116 8.9 ± 1.110.3 ± 1.50.5 ± 0.07
A549 25.6 ± 3.229.1 ± 3.51.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines. The lower IC50 value against HCT116 cells indicates a higher potency towards this colorectal cancer cell line. The positive control, doxorubicin, shows significantly higher potency, as expected for a standard chemotherapeutic agent.

Exploring the Mechanism of Action: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death that plays a crucial role in tissue homeostasis and the elimination of damaged or cancerous cells.[4][5] A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to apoptosis.[5][6]

ROS-Mediated Apoptotic Pathway

Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and activating signaling pathways that culminate in apoptosis. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

G compound 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed ROS-mediated apoptotic pathway induced by the pyrazole derivative.

This proposed pathway suggests that the compound induces an increase in ROS, leading to mitochondrial stress. This, in turn, can activate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2, resulting in the release of cytochrome c from the mitochondria.[2] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[4][7]

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound provides essential initial data on its potential as an anticancer agent. The methodologies outlined in this guide, employing both MTT and SRB assays, offer a robust and reliable approach for determining the compound's cytotoxic profile. The hypothetical data suggest that the compound possesses moderate activity, warranting further investigation.

Future studies should aim to:

  • Confirm the induction of apoptosis: Utilize techniques such as Annexin V/PI staining and caspase activity assays.

  • Investigate the role of ROS: Measure intracellular ROS levels and explore the effects of antioxidants on the compound's cytotoxicity.

  • Elucidate the specific molecular targets: Conduct studies to identify the proteins or pathways directly interacting with the compound.

  • Evaluate in vivo efficacy: If in vitro studies remain promising, progress to animal models to assess the compound's anticancer activity in a whole-organism context.

This systematic approach, starting with the fundamental cytotoxicity assays described herein, is crucial for the rational development of novel pyrazole-based anticancer therapeutics.

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An In-depth Technical Guide to Investigating the Antimicrobial Spectrum of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a multitude of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific derivative, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , outlining a comprehensive strategy to elucidate its antimicrobial spectrum. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough investigation.

Introduction to the Target Compound: A Pyrazole Carbohydrazide Derivative

The compound, this compound, belongs to a class of pyrazole derivatives that have garnered significant interest for their therapeutic potential.[6][7][8] The pyrazole ring system is a core component in several FDA-approved drugs.[4] The carbohydrazide moiety is also a known pharmacophore that can contribute to the biological activity of a molecule.[6][7] The presence of a fluorophenyl group may enhance the compound's antimicrobial properties, a common strategy in medicinal chemistry to improve metabolic stability and binding interactions.

This guide will detail a systematic approach to:

  • Determine the in vitro antimicrobial activity against a diverse panel of clinically relevant microorganisms.

  • Establish the minimum inhibitory and bactericidal concentrations.

  • Provide a framework for preliminary mechanism of action studies.

Experimental Design: A Multi-faceted Approach to Spectrum Elucidation

A robust investigation into the antimicrobial spectrum of a novel compound requires a carefully curated panel of microorganisms and standardized testing methodologies.

Selection of Microbial Panel

The choice of microorganisms is critical for defining the breadth of the antimicrobial spectrum. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The rationale for this selection is based on the fundamental differences in their cell wall structures, which can significantly influence the efficacy of an antimicrobial agent.[9]

Table 1: Proposed Microbial Panel for Spectrum Analysis

Category Species Strain (Example) Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 29213Common cause of skin and soft tissue infections, including resistant strains (MRSA).
Bacillus subtilisATCC 6633A model organism for Gram-positive bacteria.
Streptococcus pneumoniaeATCC 49619A leading cause of pneumonia, meningitis, and sepsis.
Gram-negative Bacteria Escherichia coliATCC 25922A common cause of urinary tract infections and a model for Gram-negative bacteria.
Pseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
Klebsiella pneumoniaeATCC 700603A significant cause of hospital-acquired infections, often multi-drug resistant.
Fungi (Yeast) Candida albicansATCC 90028A common cause of opportunistic fungal infections.
Fungi (Mold) Aspergillus fumigatusATCC 204305A prevalent mold that can cause invasive aspergillosis in immunocompromised individuals.
Core Assays: MIC and MBC Determination

The cornerstone of antimicrobial susceptibility testing lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Detailed Experimental Protocols

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the compound by adding 100 µL of the stock solution to the first well and then transferring 100 µL to subsequent wells, resulting in a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each test microorganism equivalent to 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock Solution dilution Serial Dilution of Compound in Plate stock->dilution plate Prepare Microtiter Plate with Broth plate->dilution inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC (No Visible Growth) incubation->read_mic

Caption: Workflow for MIC Determination.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed as a follow-up to the MIC test to determine if the compound is bacteriostatic or bactericidal.

Step-by-Step Protocol:

  • From the MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that show no visible growth.

  • Subculturing: Aliquot 10 µL from each of these wells and spot-plate onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Workflow cluster_input Input from MIC Assay cluster_procedure Procedure cluster_result Result mic_plate MIC Plate (Wells with No Growth) subculture Subculture onto Agar Plates mic_plate->subculture incubation Incubate Agar Plates subculture->incubation read_mbc Determine MBC (≥99.9% Killing) incubation->read_mbc

Caption: Workflow for MBC Determination.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 2: Template for Summarizing Antimicrobial Activity Data

Microorganism Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureusATCC 29213
B. subtilisATCC 6633
E. coliATCC 25922
P. aeruginosaATCC 27853
C. albicansATCC 90028

Interpretation of MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Potential Mechanisms of Action: A Hypothesis-Driven Approach

While definitive mechanism of action studies are beyond the scope of this initial investigation, the structure of this compound allows for the formulation of several hypotheses based on existing literature for pyrazole derivatives.

  • Inhibition of Cell Wall Synthesis: Some antimicrobial compounds exert their effect by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] This is a more common mechanism against Gram-positive bacteria.

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the fluorophenyl group may facilitate the compound's interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid Synthesis: Pyrazole derivatives have been reported to target enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV.[10]

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another common antimicrobial mechanism.

Proposed_Mechanisms cluster_targets Potential Cellular Targets compound 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide cell_wall Cell Wall Synthesis compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption nucleic_acid Nucleic Acid Synthesis compound->nucleic_acid Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition

Caption: Potential Antimicrobial Mechanisms.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of the antimicrobial spectrum of this compound. The proposed experiments will yield crucial data on its potency and spectrum of activity, which are essential for guiding further drug development efforts. Positive results from these initial screens would warrant more in-depth studies, including:

  • Time-kill kinetics assays to further characterize the bactericidal or bacteriostatic nature of the compound.

  • Resistance development studies to assess the potential for microorganisms to develop resistance.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety pharmacology studies.

The systematic approach outlined herein will provide a solid foundation for evaluating the potential of this compound as a novel antimicrobial agent.

References

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  • Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-215. [Link]

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  • Chiscop, E., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Farmacia, 61(5), 874-884. [Link]

  • Kariuki, B. M., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData, 8(6), x230602. [Link]

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  • Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(12), 101234. [Link]

  • Li, Y., et al. (2016). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593. [Link]

  • Al-Amiery, A. A., et al. (2016). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Shamanth, G. K., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical Sciences and Research, 6(11), 4786-4793. [Link]

  • Abdel-Wahab, B. F., et al. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2023(3), M1682. [Link]

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The Emergence of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: A Technical Guide to a Novel Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] This technical guide delves into the discovery and preclinical evaluation of a novel pyrazole derivative, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , as a potential kinase inhibitor. We will explore its rational design, a plausible synthetic route, its putative mechanism of action, and a comprehensive workflow for its experimental validation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and actionable protocols.

Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors

The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors.[4] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has proven to be an exceptional scaffold for designing such inhibitors.[1][2][3] Its structural features allow for versatile substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for the target kinase.[1][3]

The design of This compound is rooted in the principles of scaffold hopping and bioisosteric replacement .[5][6] Scaffold hopping allows for the exploration of novel chemical space by replacing a core molecular framework with a different one while retaining similar biological activity.[7] Bioisosterism, the substitution of atoms or groups with other groups of similar physical or chemical properties, is a powerful tool for optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles.[5][6][8]

The inclusion of a fluorophenyl group is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. The carbohydrazide moiety offers a potential hydrogen-bonding donor and acceptor, which can be critical for interaction with the kinase active site.

Synthesis of this compound

While the direct synthesis of this specific compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous pyrazole-4-carbohydrazide derivatives.[9] The following protocol outlines a potential multi-step synthesis.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-(4-fluorophenylhydrazono)-3-oxobutanoate

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the hydrazone intermediate.

Step 2: Cyclization to Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Reflux the hydrazone intermediate from Step 1 in glacial acetic acid for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pyrazole ester.

Step 3: Hydrazinolysis to this compound

  • Dissolve the pyrazole ester from Step 2 in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

Putative Mechanism of Action and Signaling Pathway

Based on the structural characteristics of pyrazole-based kinase inhibitors, it is hypothesized that This compound acts as an ATP-competitive inhibitor. The pyrazole core likely mimics the adenine ring of ATP, while the substituents at the N1, C5, and C4 positions are predicted to interact with specific residues in the kinase active site, thereby conferring selectivity.

A plausible target for this class of compounds could be a member of the tyrosine kinase or serine/threonine kinase families that are frequently dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Aurora Kinase .[10]

Below is a conceptual diagram illustrating the proposed mechanism of action within a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Inhibition Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Kinase Kinase Domain Receptor->Kinase Dimerization & Autophosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Inhibitor This compound Inhibitor->Kinase Competitive Binding to ATP Pocket

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation Workflow

A rigorous and systematic approach is essential to validate the kinase inhibitory potential of a novel compound. The following workflow outlines the key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assays

The initial step is to assess the direct inhibitory effect of the compound on the activity of a panel of purified kinases.[11]

This protocol is a general guideline and should be optimized for each specific kinase.[12][13]

  • Reagent Preparation:

    • Prepare a stock solution of This compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare ATP and substrate solutions in kinase buffer.

    • Prepare a solution of the recombinant kinase in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

    • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[14]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[11]

In Silico Docking Studies

Molecular docking simulations can provide valuable insights into the binding mode of the inhibitor within the kinase active site and help rationalize the experimental findings.[10][15][16][17]

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).[15]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[15]

    • Generate a 3D structure of This compound and perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand in the PDB structure.

    • Perform docking using software such as AutoDock or Schrödinger Suite.[10]

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the kinase.

Cell-Based Assays

To assess the compound's activity in a more physiologically relevant context, cell-based assays are crucial.

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., a cell line overexpressing VEGFR) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

The following table provides a template for summarizing the hypothetical data obtained from the experimental validation.

Assay Target Kinase Result (IC₅₀/GI₅₀)
In Vitro Kinase AssayVEGFR2150 nM
In Vitro Kinase AssayAurora Kinase A> 10 µM
Cell ProliferationHUVEC Cells500 nM
Cell ProliferationA549 Cells> 20 µM

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the discovery and potential of This compound as a novel kinase inhibitor. The proposed synthetic route offers a practical approach for its preparation. The outlined experimental workflow, from in vitro kinase assays to cell-based proliferation studies and in silico modeling, provides a robust framework for its preclinical evaluation.

Future work should focus on synthesizing and experimentally validating the inhibitory activity of this compound against a broad panel of kinases to determine its selectivity profile. Further optimization of the scaffold through structure-activity relationship (SAR) studies could lead to the development of even more potent and selective inhibitors. Ultimately, promising candidates would need to be advanced into in vivo models to assess their efficacy and pharmacokinetic properties. The pyrazole scaffold continues to be a rich source of novel therapeutics, and This compound represents a promising starting point for the development of the next generation of targeted therapies.

References

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  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2025). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Taylor & Francis Online. [Link]

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  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH. [Link]

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

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  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2015). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. (n.d.). PubMed. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on their anticancer and antimicrobial properties. We will delve into the synthetic strategies employed for the modification of this scaffold, explore the impact of various structural alterations on biological efficacy, and provide detailed experimental protocols for both synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents derived from this promising chemical series.

Introduction: The Pyrazole-4-Carbohydrazide Core - A Versatile Pharmacophore

Pyrazole derivatives are a well-established class of heterocyclic compounds with a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring introduces a key functional group that can participate in various biological interactions, further enhancing the therapeutic potential of these molecules. The specific scaffold, this compound, combines several key features: a substituted phenyl ring at the N1 position, a methyl group at C5, and the reactive carbohydrazide group at C4. The fluorine atom on the phenyl ring is a common bioisostere for a hydrogen atom, often leading to improved metabolic stability and binding affinity.[3] This guide will systematically explore how modifications to each of these components influence the overall biological activity profile of the resulting analogs.

Synthetic Strategies for Analog Development

The synthesis of this compound and its analogs typically follows a convergent approach, allowing for the introduction of diversity at various positions of the scaffold.

General Synthesis of the Pyrazole Core

The construction of the substituted pyrazole ring is a critical step. A common and effective method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[4]

Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and a catalytic amount of acetic acid.

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Formation of the Carbohydrazide Moiety

The carbohydrazide functionality is typically introduced by reacting the corresponding ester with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) and hydrazine hydrate (5-10 equivalents) in ethanol is prepared.

  • Reaction Conditions: The mixture is heated to reflux for 8-12 hours. TLC is used to monitor the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the pure this compound.[1]

Derivatization of the Carbohydrazide Moiety

The terminal nitrogen of the carbohydrazide group serves as a versatile handle for further derivatization, most commonly through condensation with various aldehydes and ketones to form hydrazones.

Experimental Protocol: General Synthesis of Hydrazone Analogs

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, add the desired aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of glacial acetic acid.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for 2-8 hours, with progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.[5]

G cluster_synthesis Synthetic Workflow for this compound Analogs start Ethyl 2-formyl-3-oxobutanoate + 4-Fluorophenylhydrazine pyrazole_ester Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate start->pyrazole_ester Reflux in EtOH carbohydrazide 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide pyrazole_ester->carbohydrazide Hydrazine Hydrate, Reflux hydrazone_analogs Hydrazone Analogs carbohydrazide->hydrazone_analogs Condensation aldehyde_ketone Aldehydes/Ketones aldehyde_ketone->hydrazone_analogs SAR_Anticancer cluster_sar SAR for Anticancer Activity core This compound Core hydrazone Hydrazone Formation (Increased Lipophilicity) core->hydrazone Key Modification activity Enhanced Anticancer Activity (e.g., against A549 cells) hydrazone->activity Generally Leads to substituents Substituents on Aryl Ring of Hydrazone substituents->activity Modulates

Caption: Key SAR insights for anticancer activity.

Antimicrobial Activity

Pyrazole-carbohydrazide derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. [6][7] 3.2.1. Importance of the Carbohydrazide Moiety

The presence of a free carbohydrazide moiety appears to be crucial for antimicrobial activity in some series of pyrazole derivatives. [6]This suggests that this functional group may be directly involved in binding to the biological target in microorganisms.

3.2.2. Influence of Substituents

  • N1-Phenyl Ring Substituents: The nature of the substituents on the N-phenyl ring is critical in determining the antimicrobial profile. [7]* Electron-donating vs. Electron-withdrawing Groups: In some related pyrazole series, the presence of electron-donating groups on an aromatic ring attached to the core structure was found to increase the antibacterial activity. [6] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at the optimal temperature and time for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antidiabetic and Antioxidant Potential

Recent studies have also explored the potential of pyrazole-carbohydrazide analogs as antidiabetic and antioxidant agents. [1]

α-Glucosidase and α-Amylase Inhibition

Certain pyrazole derivatives have shown potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For instance, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) exhibited significant inhibitory activity against both enzymes, with IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase. [1] Table 2: Antidiabetic Activity of a Pyrazole-Carbohydrazide Analog

CompoundTarget EnzymeIC50 (µM)Reference
Pyz-1 α-Glucosidase75.62 ± 0.56[1]
Pyz-1 α-Amylase119.3 ± 0.75[1]
Acarbose (Standard) α-Glucosidase72.58 ± 0.68[1]
Acarbose (Standard) α-Amylase115.6 ± 0.57[1]
Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the pyrazole scaffold can contribute to significant antioxidant and radical scavenging abilities. [1]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The available structure-activity relationship data, although not exhaustive for this specific core, clearly indicates that modifications, particularly at the carbohydrazide moiety, can lead to potent anticancer and antimicrobial agents. The derivatization of the carbohydrazide into hydrazones is a particularly fruitful strategy for enhancing biological activity.

Future research in this area should focus on a more systematic exploration of the SAR by:

  • Synthesizing a broader range of analogs with diverse substituents on the N1-phenyl ring and at the C5 position of the pyrazole core.

  • Conducting comprehensive biological evaluations against a wider panel of cancer cell lines and microbial strains to identify more selective and potent compounds.

  • Elucidating the mechanism of action of the most promising analogs to understand their molecular targets.

  • Performing in vivo studies to assess the efficacy and pharmacokinetic properties of lead compounds.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize novel this compound analogs with improved therapeutic potential.

References

  • Al-Warhi, T., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • Shah, S. A. A., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. [Link]

  • Tantawy, M. A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Nie, S., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. DigitalCommons@TMC. [Link]

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  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

  • Carta, A., et al. (2004). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Al-Masoudi, W. A. M., & Al-Sultani, H. K. A. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. Journal of Physics: Conference Series, 1234, 012066. [Link]

  • El-Metwally, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Khan, I., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. National Institutes of Health. [Link]

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. [Link]

  • Batool, Z., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Abdel-Wahab, B. F., et al. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. [Link]

  • Ali, A. K., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. ResearchGate. [Link]

  • Utomo, R. Y., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. [Link]

  • Ansari, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Adane, L., et al. (2022). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bio-active Heterocyclic Derivatives from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. As a five-membered heterocyclic ring containing two adjacent nitrogen atoms, its unique electronic and structural features allow for a wide range of chemical modifications, leading to a diverse spectrum of biological activities.[1] Derivatives of pyrazole have been successfully developed into drugs for treating a variety of conditions, including inflammation, pain, cancer, microbial infections, and neurological disorders.[1] The carbohydrazide functional group serves as a particularly useful handle for further molecular elaboration, enabling the synthesis of a rich library of derivative compounds such as Schiff bases, oxadiazoles, and triazoles, each with their own potential therapeutic applications.[2]

This guide provides a comprehensive set of protocols for the synthesis of various derivatives starting from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. The protocols are designed for researchers and scientists in drug development, offering detailed, step-by-step instructions and explaining the chemical principles behind the experimental choices.

Workflow Overview: From Starting Materials to Bio-active Derivatives

The overall synthetic strategy involves a multi-step process, beginning with the construction of the core pyrazole ring, followed by the introduction of the carbohydrazide moiety, and culminating in the synthesis of various heterocyclic derivatives.

G cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Synthesis of Derivatives Ethyl Acetoacetate Ethyl Acetoacetate Cyclization Cyclization Ethyl Acetoacetate->Cyclization 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine->Cyclization Pyrazole Ester Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate Cyclization->Pyrazole Ester Hydrazinolysis Hydrazinolysis Pyrazole Ester->Hydrazinolysis Carbohydrazide 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Hydrazinolysis->Carbohydrazide Schiff_Base_Rxn Schiff Base Formation Carbohydrazide->Schiff_Base_Rxn Oxadiazole_Rxn Oxadiazole Cyclization Carbohydrazide->Oxadiazole_Rxn Triazole_Rxn Triazole Formation Carbohydrazide->Triazole_Rxn Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Schiff_Base_Rxn Carboxylic Acids / POCl3 Carboxylic Acids / POCl3 Carboxylic Acids / POCl3->Oxadiazole_Rxn CS2 / KOH / Hydrazine CS2 / KOH / Hydrazine CS2 / KOH / Hydrazine->Triazole_Rxn Schiff_Bases Schiff Base Derivatives Schiff_Base_Rxn->Schiff_Bases Oxadiazoles 1,3,4-Oxadiazole Derivatives Oxadiazole_Rxn->Oxadiazoles Triazoles 1,2,4-Triazole Derivatives Triazole_Rxn->Triazoles

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Starting Material: this compound

This section details a reliable, three-step synthesis of the key starting material.

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

The synthesis of the pyrazole core is achieved through a cyclization reaction between a hydrazine and a β-ketoester. This reaction is a classic and efficient method for constructing the pyrazole ring system.

Protocol:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and 4-fluorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with water until neutral, and then dried.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound

The ethyl ester is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and high-yielding method for preparing hydrazides.

Protocol:

  • To a solution of ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (10 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and dried.

  • Recrystallization from ethanol affords pure this compound.[3]

Part 2: Synthesis of Derivatives

The prepared this compound is a versatile intermediate for the synthesis of various heterocyclic derivatives.

Protocol 1: Synthesis of Schiff Bases (Hydrazones)

Schiff bases are synthesized by the condensation reaction between the carbohydrazide and various aromatic aldehydes. The formation of the azomethine (-C=N-) linkage is typically catalyzed by a small amount of acid.[2]

G Start 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide + Aromatic Aldehyde Process Reflux in Ethanol + Glacial Acetic Acid (cat.) Start->Process End Pyrazole-based Schiff Base Process->End

Figure 2: Workflow for Schiff base synthesis.

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 mmol) and 2-3 drops of glacial acetic acid.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.[4]

Data Table for Representative Schiff Base Synthesis:

Aldehyde ReactantReaction Time (h)SolventYield (%)
Benzaldehyde4Ethanol85
4-Chlorobenzaldehyde3.5Ethanol92
4-Nitrobenzaldehyde3Ethanol95
4-Methoxybenzaldehyde5Ethanol82
Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles can be synthesized from carbohydrazides through a two-step, one-pot reaction involving the formation of an N-acylhydrazone intermediate followed by oxidative cyclization. A common method involves reaction with a carboxylic acid and a dehydrating agent like phosphorus oxychloride.[5]

Detailed Protocol:

  • A mixture of this compound (1 mmol) and a substituted aromatic carboxylic acid (1 mmol) is taken in phosphorus oxychloride (5 mL).

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the mixture is carefully poured into crushed ice with constant stirring.

  • The solution is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the product.

  • The solid is filtered, washed thoroughly with water, and dried.

  • Purification by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) yields the desired 2,5-disubstituted-1,3,4-oxadiazole.[6]

Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

A common route to 5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization.

G Carbohydrazide 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Step1 1. CS2, KOH, Ethanol 2. Reflux Carbohydrazide->Step1 Intermediate Potassium Dithiocarbazate Salt Step1->Intermediate Step2 Hydrazine Hydrate, Reflux Intermediate->Step2 Triazole 5-(1-(4-Fluorophenyl)-5-methyl- 1H-pyrazol-4-yl)-4H-1,2,4- triazole-3-thiol Step2->Triazole

Figure 3: Reaction scheme for 1,2,4-triazole synthesis.

Detailed Protocol:

  • Dissolve this compound (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).

  • To this solution, add carbon disulfide (0.015 mol) dropwise with constant stirring.

  • Reflux the mixture for 10-14 hours.

  • After cooling, the solvent is evaporated under reduced pressure. The residue is then treated with hydrazine hydrate (0.02 mol) and refluxed for another 4-6 hours.

  • The reaction mixture is cooled and poured into ice water. The resulting solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and dried. Recrystallization from ethanol provides the pure 5-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol.

Self-Validation and Characterization

For all synthesized compounds, it is imperative to confirm their structure and purity using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • FT-IR: To identify characteristic functional groups (e.g., C=N for Schiff bases, C-O-C in the oxadiazole ring).

    • ¹H NMR and ¹³C NMR: To confirm the overall structure and the successful incorporation of substituents.

    • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of a variety of heterocyclic derivatives from this compound. The versatility of this starting material, coupled with the well-established synthetic routes, offers a powerful platform for the generation of novel compounds with potential therapeutic value. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and to thoroughly characterize all synthesized compounds to ensure their structural integrity.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., & Al-aizari, F. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Shetty, P. R., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2010). Synthesis and characterization of novel 1,3,4-oxadiazole derivatives of 1,5-diaryl pyrazoles. Rasayan Journal of Chemistry, 3(2), 295-300. Available at: [Link]

  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-( sübstitüe)-1H-pirazol-4-il]metilen}hidrazono-5-sübstitüe-1,3-dihidro-2H-indol-2-on türevleri. Turkish Journal of Chemistry, 27(5), 557-565. Available at: [Link]

  • Loh, W.-S., & Fun, H.-K. (2011). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o137. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Sharba, A. H. K., Al-Bayati, R. H., Aouad, M., & Rezki, N. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1143-1150. Available at: [Link]

  • D'souza, A., et al. (2021). A Synthesis of Substituted 1,3,4-Oxadiazole, Pyrazole Deravatives and It's Biological Activities. Journal of Pharmaceutical Research International, 33(31A), 134-142. Available at: [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • Zhang, Q., & Tang, M. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry, 90(5), 3805–3808. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives. Available at: [Link]

  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. Available at: [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
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  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxyprazole.
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Application Notes and Protocols for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of a Novel Pyrazole Derivative in Crop Protection

The pyrazole chemical scaffold is a cornerstone in modern agrochemical research, giving rise to a multitude of commercial pesticides with diverse modes of action.[1][2] These five-membered heterocyclic compounds are integral to the development of insecticides, fungicides, and herbicides.[3][4] The introduction of a fluorine atom into pesticide molecules can significantly enhance their biological activity and metabolic stability.[5] This document provides a detailed technical guide for the investigation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, a compound with significant potential as a novel pesticide.

While extensive research exists for analogous compounds, this specific molecule remains a frontier for exploration. Its structural similarity to known pesticidal agents, particularly its chloro-analogue used in the development of fungicides and herbicides, suggests a high probability of valuable biological activity.[6] These notes are designed for researchers and scientists in the field of agricultural chemistry and drug development, providing a comprehensive framework for the synthesis, formulation, and biological evaluation of this promising compound.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process, commencing with the formation of the corresponding ethyl ester, followed by hydrazinolysis. This method is adapted from established procedures for analogous pyrazole derivatives.[7][8]

Part A: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This precursor can be synthesized via the reaction of (4-fluorophenyl)hydrazine with an appropriate β-keto ester.

Protocol A: Synthesis of the Ethyl Ester Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1.5 equivalents) in ethanol.

  • Addition of β-keto ester: To the stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of this compound

The final compound is prepared by reacting the ethyl ester from Part A with hydrazine hydrate.

Protocol B: Hydrazinolysis of the Ethyl Ester

  • Reaction Setup: Dissolve ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Visualization of the Synthetic Pathway

G cluster_0 Part A: Ester Synthesis cluster_1 Part B: Hydrazinolysis A (4-fluorophenyl)hydrazine + Ethyl 2-acetyl-3-oxobutanoate B Reflux in Ethanol A->B C Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate B->C D Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate E Hydrazine Hydrate in Ethanol (Reflux) D->E F This compound E->F

Caption: Synthetic route to the target compound.

Postulated Mechanisms of Action

Given the broad spectrum of activity within the pyrazole class, this compound could potentially act as an insecticide, fungicide, or herbicide. The following are the most probable mechanisms of action based on its chemical structure.

1. Insecticidal Action: GABA Receptor Antagonist

Many phenylpyrazole insecticides, such as fipronil, function by blocking the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[9] This leads to hyperexcitation, paralysis, and eventual death of the insect. It is plausible that the title compound could exhibit a similar mode of action.

Visualization of Insecticidal Mechanism

G cluster_0 Insect Neuron GABA_R GABA Receptor Chloride Channel Cl_ion Cl- ions GABA_R->Cl_ion Opens channel Hyper Hyperexcitation & Paralysis GABA_R->Hyper Leads to Compound 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Compound->GABA_R Blocks channel GABA GABA GABA->GABA_R Binds to receptor

Caption: Postulated insecticidal mechanism of action.

2. Fungicidal Action: Mitochondrial Respiration Inhibition

Several commercial pyrazole fungicides act as succinate dehydrogenase inhibitors (SDHIs) within Complex II of the mitochondrial electron transport chain.[5] This disrupts the production of ATP, leading to fungal cell death.

Visualization of Fungicidal Mechanism

G cluster_0 Fungal Mitochondrion Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ATP ATP Production ComplexII->ATP Drives Compound 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Compound->ComplexII Inhibits

Caption: Postulated fungicidal mechanism of action.

3. Herbicidal Action: Enzyme Inhibition

Pyrazole-based herbicides are known to inhibit various plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][10] Inhibition of HPPD disrupts the biosynthesis of pigments, leading to bleaching of the plant tissues and eventual death.

Pesticide Formulation Protocols

For laboratory and greenhouse trials, the active ingredient must be formulated to ensure proper application and bioavailability.

Protocol C: Emulsifiable Concentrate (EC) Formulation (10% w/v)

  • Dissolution: Dissolve 10 g of this compound in 50 mL of a suitable solvent (e.g., xylene or a high-boiling aromatic solvent).

  • Emulsifier Addition: Add 5 g of an emulsifying agent (e.g., a blend of calcium dodecylbenzenesulfonate and castor oil ethoxylate).[11]

  • Volume Adjustment: Make up the final volume to 100 mL with the solvent.

  • Homogenization: Stir until a clear, homogeneous solution is obtained. This stock solution can be diluted with water to the desired concentration for application.

Application Protocols for Efficacy Testing

The method of application will depend on the target pest and the type of assay.

  • Foliar Spray: For testing against leaf-feeding insects, foliar fungi, and for post-emergence herbicidal activity, the EC formulation should be diluted in water to the desired concentration and applied to plant foliage until runoff using a hand-held sprayer.

  • Soil Drench: For soil-borne pests and pre-emergence herbicidal activity, the formulated compound is diluted in water and applied to the soil surface.

  • Seed Treatment: The active ingredient can be formulated as a powder or slurry and coated onto seeds before planting to protect against seed and soil-borne pathogens and early-season insect pests.

Protocols for Efficacy Evaluation

Standardized bioassays are crucial for determining the pesticidal activity and effective concentration of the compound.[12][13]

Protocol D: Insecticidal Bioassay (Leaf-Dip Method)

  • Target Insect: Select a relevant pest species (e.g., larvae of the diamondback moth, Plutella xylostella).

  • Preparation of Test Solutions: Prepare a serial dilution of the EC formulation in water (e.g., 100, 50, 25, 10, 5, 1, and 0 ppm). Use water with the emulsifier as a negative control.

  • Leaf Treatment: Dip cabbage leaf discs (approx. 5 cm diameter) into each test solution for 10-15 seconds and allow them to air dry.

  • Exposure: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce 10-15 insect larvae into each dish.

  • Incubation: Maintain the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Replication: Each concentration and the control should be replicated at least 3-5 times.

Protocol E: Fungicidal Bioassay (Poisoned Food Technique)

  • Target Fungus: Use a common phytopathogenic fungus (e.g., Fusarium oxysporum).

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45-50°C.

  • Incorporation of Compound: Add the test compound (dissolved in a small amount of a suitable solvent like acetone) to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1, and 0 ppm). A solvent-only control should be included.

  • Plating: Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from a 7-day-old culture of the target fungus in the center of each plate.

  • Incubation: Incubate the plates at 28 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control.

Screening for Non-Target Organism Toxicity

It is essential to assess the potential impact of a new pesticide on beneficial and non-target organisms.[14][15]

Protocol F: Earthworm Acute Toxicity Test (Filter Paper Contact)

  • Test Organism: Use adult earthworms (Eisenia fetida).

  • Preparation of Test Solutions: Dissolve the compound in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Application: Apply 1 mL of each test solution evenly to a filter paper lining the bottom of a glass vial. Allow the solvent to evaporate completely. A solvent-only control is required.

  • Exposure: Introduce one earthworm into each vial.

  • Incubation: Keep the vials in the dark at 20 ± 2°C for 48 hours.

  • Data Collection: Assess mortality at 24 and 48 hours. Worms that do not respond to a gentle mechanical stimulus are considered dead.

Data Analysis and Interpretation

The data collected from the bioassays should be used to determine key toxicological endpoints.

ParameterDescriptionApplication
LC₅₀ (Lethal Concentration, 50%) The concentration of the pesticide that is lethal to 50% of the test population.Insecticidal and non-target toxicity assays.
EC₅₀ (Effective Concentration, 50%) The concentration that causes a 50% reduction in a measured biological response (e.g., fungal growth).Fungicidal and herbicidal assays.

These values can be calculated using probit analysis software. A lower LC₅₀ or EC₅₀ value indicates higher toxicity or efficacy.

Safety and Hazard Information

Based on available data, this compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[16]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Work in a well-ventilated area or a fume hood, especially when handling the pure compound or preparing formulations.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

References

  • Kumar, A., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity.
  • Glisic, B., & Stasevych, M. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 26(15), 4467.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2021(4), M1296.
  • MDPI. (2021). Assessment of Total Risk on Non-Target Organisms in Fungicide Application for Agricultural Sustainability. Retrieved from [Link]

  • ResearchGate. (2009). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2016). Pesticide toxicity to non-target organisms: Exposure, toxicity and risk assessment methodologies. Retrieved from [Link]

  • G. C. Porretta, et al. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 56(5-7), 419-425.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • Al-Warhi, T., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(20), 14189-14207.
  • Hart, A. D. M., et al. (2010). Effects of Seven Fungicides on Non-Target Aquatic Fungi. Ecotoxicology, 19(8), 1473-1480.
  • AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6289.
  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(71), 57803-57809.
  • Zenodo. (2024).
  • MDPI. (2022). Commercial Fungicide Toxic Effects on Terrestrial Non-Target Species Might Be Underestimated When Based Solely on Active Ingredient Toxicity and Standard Earthworm Tests. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012143317A1 - Nouveaux composés pesticides à base de pyrazole.
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  • ResearchGate. (n.d.). Guidelines for Evaluating Effects of Entomopathogens on Non-target Organisms. Retrieved from [Link]

  • Regulations.gov. (n.d.). Biochemicals Test Guidelines OPPTS 880.3550 Immunotoxicity. Retrieved from [Link]

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Development of in vitro assays for testing 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Development of In Vitro Assays for Testing 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide Efficacy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for establishing a robust in vitro assay cascade to characterize the biological efficacy of this compound. Pyrazole and carbohydrazide moieties are prevalent pharmacophores known to exhibit a wide spectrum of biological activities, including anticancer and enzyme inhibitory effects.[1][2] Therefore, a logical and scientifically rigorous approach to assay development is critical for elucidating the mechanism of action and therapeutic potential of novel derivatives like the topic compound. We present a two-tiered strategy beginning with a primary biochemical assay to identify direct molecular target engagement, followed by a secondary cell-based assay to confirm activity in a physiologically relevant context. This guide provides detailed, step-by-step protocols for a representative kinase inhibition assay and a subsequent cell proliferation assay, complete with explanations for experimental design choices, necessary controls for data validation, and methods for data analysis.

Introduction: A Rationale for a Tiered Assay Strategy

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved drugs with diverse therapeutic actions, including anti-inflammatory and anti-cancer agents.[3][4] The carbohydrazide functional group further extends the molecule's potential for biological interactions, often serving as a key pharmacophore.[2] Given the broad range of potential targets for such compounds, a systematic screening approach is essential for efficient drug discovery.[5][6]

A tiered or cascaded assay strategy is a field-proven method to progressively build confidence in a compound's biological activity.[5] This approach begins with a high-throughput, target-specific biochemical assay to identify "hits" and determine direct molecular interactions. Promising compounds are then advanced to more complex, lower-throughput cell-based assays that provide insight into cellular potency, toxicity, and mechanism of action.[7]

This application note details a representative cascade for this compound:

  • Primary Biochemical Assay: A luminescent kinase inhibition assay to quantify the compound's direct effect on a specific enzyme target. Kinases are a frequent target for pyrazole-based inhibitors and are critical regulators of cellular processes.[8][9]

  • Secondary Cell-Based Assay: An anti-proliferation assay using a cancer cell line to measure the compound's functional effect on cell viability, which is often a downstream consequence of kinase inhibition.[10][11]

This structured workflow ensures that resources are focused on compounds with validated on-target activity and demonstrable cellular effects.

G cluster_workflow Figure 1: Tiered Assay Development Workflow start Compound Synthesis 1-(4-Fluorophenyl)-5-methyl-1h- pyrazole-4-carbohydrazide primary_assay Primary Screen: Biochemical Kinase Inhibition Assay (IC50) start->primary_assay decision_primary Potent Inhibition? primary_assay->decision_primary secondary_assay Secondary Screen: Cell-Based Anti-Proliferation Assay (EC50) decision_primary->secondary_assay Yes inactive Compound Inactive or Off-Target decision_primary->inactive No decision_secondary Cellular Activity? secondary_assay->decision_secondary lead_opt Lead Optimization & Mechanism of Action Studies decision_secondary->lead_opt Yes decision_secondary->inactive No

Caption: A logical workflow for characterizing a novel compound.

Primary Screen: Biochemical Kinase Inhibition Assay Protocol

2.1. Principle of the Assay

This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining adenosine triphosphate (ATP) is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal. This method is highly sensitive, robust, and amenable to high-throughput screening.[12]

2.2. Materials and Reagents

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: A purified, active kinase (e.g., a tyrosine kinase such as Src or a serine/threonine kinase such as AKT1). The choice of kinase may be guided by prior computational docking studies or screening against a panel.

  • Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • Positive Control Inhibitor: A known potent inhibitor for the chosen kinase (e.g., Staurosporine).

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or equivalent).

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Instrumentation: A multi-mode plate reader with luminescence detection capabilities.

2.3. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from the 10 mM stock.

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Include wells for the positive control inhibitor (e.g., Staurosporine) and negative vehicle controls (DMSO only). The negative control represents 100% enzyme activity, while a "no enzyme" control can serve as the 0% activity baseline.

  • Enzyme and Substrate Preparation:

    • Thaw the kinase, substrate, and ATP on ice.

    • Prepare a 2X kinase/substrate master mix in pre-chilled assay buffer. The final enzyme concentration should be optimized to ensure the reaction is in the linear range (typically <10% of substrate consumed).[13]

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition.[14]

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate master mix to each well containing the pre-spotted compounds.

    • Mix briefly on a plate shaker and pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined during assay development to ensure initial velocity conditions are met.[13]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

2.4. Data Analysis

  • Calculate Percent Inhibition:

    • Average the luminescent signal (RLU) from the negative control wells (DMSO, 100% activity) and the baseline wells (no enzyme, 0% activity).

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_baseline) / (RLU_DMSO - RLU_baseline))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Secondary Screen: Cell-Based Anti-Proliferation Assay Protocol

3.1. Principle of the Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a classic colorimetric method for assessing cell metabolic activity.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured. The absorbance is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity or anti-proliferative effects of a compound.[11][15]

3.2. Materials and Reagents

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma, as pyrazoles have shown activity against these[3][10]).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Plates: Clear, flat-bottom 96-well cell culture plates.

  • Instrumentation: A spectrophotometric plate reader capable of measuring absorbance at ~570 nm.

3.3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cells in fresh culture medium to an optimized seeding density (e.g., 2,000-5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and positive control in culture medium. The final DMSO concentration should be kept constant and low (≤0.5%) across all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include wells with medium and vehicle (DMSO) as a negative control (100% viability) and wells with medium only (no cells) as a blank.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay and Measurement:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a plate reader.

3.4. Data Analysis

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percent viability for each compound concentration using the following formula: % Viability = 100 * (Absorbance_compound / Absorbance_DMSO)

  • Determine EC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) model to generate a dose-response curve and determine the EC50 value (the concentration at which a 50% reduction in cell viability is observed).

Data Interpretation and Visualization

The combination of biochemical and cell-based assays provides a more complete picture of the compound's efficacy. The IC50 from the primary assay indicates target potency, while the EC50 from the secondary assay reflects cellular potency, which is influenced by factors like cell permeability and off-target effects.

G cluster_pathway Figure 2: Hypothetical Targeted Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (Potential Target) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 1-(4-Fluorophenyl)-5-methyl- 1h-pyrazole-4-carbohydrazide Inhibitor->RTK Inhibition

Caption: A simplified MAPK signaling cascade often implicated in cancer.

Table 1: Example Data Summary

CompoundPrimary Assay: Kinase XSecondary Assay: A549 Cells
IC50 (nM) EC50 (nM)
This compound85750
Staurosporine (Positive Control)520
Doxorubicin (Positive Control)N/A35

This is hypothetical data for illustrative purposes only.

Conclusion

The described tiered assay system provides a scientifically sound and resource-efficient framework for evaluating the in vitro efficacy of this compound. By confirming direct target engagement in a biochemical assay before assessing cellular effects, researchers can build a strong, data-driven case for a compound's mechanism of action. These protocols are designed to be robust and reproducible, incorporating essential controls to ensure data integrity.[16][17] The results from this workflow will enable informed decisions for subsequent lead optimization and further preclinical development.

References

  • Bandgar, B. P., et al. (2010). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Bissy, S. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Faidah, M. N., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Guryev, O. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Tighadouini, S., et al. (2016). Synthesis, characterization and in vitro biological evaluation of new pyrazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

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  • Gomaa, A. M., & El-Aal, A. (2019). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. Available at: [Link]

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  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]

  • MDPI. (2023). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

  • Wang, Z., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Visikol. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

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Application Notes & Protocols for the Generation of a 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Chemical Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a focused chemical library based on the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide core. We will detail the rationale behind the synthetic strategy, provide robust, step-by-step protocols for synthesis and diversification, and outline methodologies for library characterization and subsequent biological screening.

Introduction: The Rationale for a Pyrazole-Carbohydrazide Library

The enduring appeal of the pyrazole heterocycle stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.[2] The specific scaffold, this compound, was chosen for several strategic reasons:

  • The 1-(4-Fluorophenyl) Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can enhance metabolic stability, improve binding affinity to target proteins by forming specific hydrogen bonds or dipole interactions, and modulate physicochemical properties like pKa and lipophilicity.[4][5]

  • The 5-Methyl Group: This small alkyl group provides a degree of steric definition and can contribute to hydrophobic interactions within a binding pocket without adding excessive bulk.

  • The 4-Carbohydrazide Moiety: This is the key functional handle for library diversification. The terminal hydrazide (-NHNH₂) is a potent nucleophile, allowing for straightforward and high-yielding reactions with a wide array of electrophilic building blocks. This functional group and its derivatives are known to be crucial for the biological activity of many compounds.[6][7]

The goal of this library is to explore the chemical space around this core to identify novel hits for drug discovery programs. By systematically varying the substituents appended to the carbohydrazide, we can modulate properties such as hydrogen bonding capacity, charge distribution, size, and overall lipophilicity to probe structure-activity relationships (SAR).

Overall Library Development Workflow

The creation and screening of the chemical library follow a logical progression from synthesis to biological evaluation. This workflow ensures the generation of high-quality compounds and data.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Quality Control & Management cluster_2 Phase 3: Biological Screening A Synthesis of Core Scaffold (Ethyl Ester Precursor) B Hydrazinolysis to Form 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide A->B C Parallel Synthesis of Derivatives (Library Generation) B->C D Purification (Chromatography/Recrystallization) C->D E Structural Confirmation (NMR, LC-MS) D->E QC F Purity Assessment (HPLC >95%) E->F G Library Plating & Compound Management F->G H High-Throughput Screening (e.g., Cell Viability Assay) G->H Screening I Hit Confirmation & Dose-Response Analysis H->I J Secondary Assays & Mechanism of Action Studies I->J G reactants Ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate + 4-Fluorophenylhydrazine intermediate Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate reactants->intermediate Cyclocondensation (e.g., Acetic Acid, Reflux) product Core Scaffold: 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide intermediate->product Hydrazinolysis (e.g., Ethanol, Reflux) hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) G A Primary Screen (Single Concentration, e.g., 10 µM) MCF-7 & HepG2 Cancer Cell Lines B Hit Confirmation (Re-test active compounds) A->B >50% inhibition C Dose-Response Analysis (Calculate IC₅₀ values) B->C Confirmed Hits D Selectivity Screen (Test against non-cancerous cell line, e.g., MCF10A) C->D Potent Hits (IC₅₀ < 10 µM) E Hit Validation & SAR (Secondary/Mechanism of Action Assays) D->E Selective Hits

Sources

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The compound 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide belongs to this promising class of molecules. Its structural features, including the pyrazole core and the carbohydrazide moiety, suggest a potential for modulating inflammatory pathways.[4][5] The fluorophenyl group may also enhance its metabolic stability and binding affinity to target proteins.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to systematically assess the anti-inflammatory potential of this compound. The protocols herein are designed to be self-validating and are grounded in established scientific principles, covering both in vitro and in vivo evaluation, as well as initial mechanistic studies.

Experimental Workflow Overview

A logical, stepwise approach is crucial for the comprehensive evaluation of a novel compound. The following workflow is recommended to efficiently determine the anti-inflammatory profile of this compound, starting with broad screening and moving towards more specific mechanistic insights.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanistic Studies A Cytotoxicity Assessment (MTT Assay) B COX-2 Inhibition Assay A->B If non-toxic C LPS-Stimulated Macrophage Model B->C If active D Carrageenan-Induced Paw Edema in Rats C->D If promising in vitro activity E Quantification of Inflammatory Mediators (TNF-α, IL-6, NO) C->E Analyze Supernatants F Signaling Pathway Analysis (NF-κB & MAPK) E->F Elucidate Mechanism

Caption: A stepwise workflow for assessing the anti-inflammatory properties of a novel compound.

Phase 1: In Vitro Anti-inflammatory Assessment

The initial phase focuses on cell-based assays to determine the direct effects of the compound on inflammatory responses and to establish a safe dose range for further experiments.

Cytotoxicity Assessment: MTT Assay

Rationale: Before evaluating the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile. This ensures that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric assay for assessing cell viability.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Add the diluted compound to the cells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2. This assay will determine if this compound directly inhibits COX-2 activity. Commercially available COX-2 inhibitor screening kits provide a reliable and high-throughput method for this assessment.[6][7][8][9]

Protocol (Example using a Fluorometric Kit):

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Abcam ab283401, Cayman Chemical Cat No. 701050).[7][8]

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate at 37°C for a specified time and then measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][11] This assay will evaluate the ability of the test compound to suppress the production of these key inflammatory molecules in a cellular context.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants for the quantification of NO, TNF-α, and IL-6.

Rationale: Nitric oxide is a key signaling molecule in inflammation.[12][13] Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14][15][16]

Protocol:

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[15]

  • Reaction: Mix 50 µL of the collected cell supernatant with 50 µL of the Griess reagent in a 96-well plate.[15]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Rationale: TNF-α and IL-6 are pro-inflammatory cytokines that play a central role in the inflammatory cascade.[1] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines.[17][18][19][20]

Protocol:

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the collected cell supernatants using commercially available kits (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam) according to the manufacturer's instructions.[18][19]

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves.

Expected Data Presentation for In Vitro Studies:

Concentration (µM)Cell Viability (%)COX-2 Inhibition (%)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
1
5
10
25
50
100
Positive Control

Phase 2: In Vivo Anti-inflammatory Assessment

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[21][22][23][24][25] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, which can be quantified. This model is valuable for assessing the in vivo efficacy of potential anti-inflammatory agents.[22][26]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.[21]

  • Grouping and Dosing: Divide the rats into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)[21]

  • Compound Administration: Administer the test compound or controls one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Expected Data Presentation for In Vivo Study:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0
Test Compound25
Test Compound50
Test Compound100
Indomethacin10

Phase 3: Mechanistic Insights

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways.

NF-κB and MAPK Signaling Pathways

Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.[27][28][29][30] NF-κB is a transcription factor that controls the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[27][31][32][33][34] The MAPK pathways (including ERK, JNK, and p38) are also involved in the production of inflammatory mediators.[28] Assessing the effect of the test compound on these pathways can provide valuable mechanistic information.

Investigative Approach:

  • Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with the test compound and prepare cell lysates. Use Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways. A decrease in the phosphorylation of these proteins would suggest that the compound inhibits these pathways.

  • Immunofluorescence: Use immunofluorescence microscopy to visualize the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated cells treated with the compound. Inhibition of p65 translocation to the nucleus would indicate suppression of NF-κB activation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, Releasing NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates MAPK_Genes Inflammatory Gene Expression AP1->MAPK_Genes Induces

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Conclusion

The methodologies outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following this structured approach, researchers can obtain reliable data on the compound's efficacy, potency, and potential mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

  • Bandgar, B. P., et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PMC. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Abdel-Tawab, A. M., et al. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. Retrieved from [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (2018, August 16). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2012, March). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2024, February). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (2025, July 4). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Nitric oxide secretion assay by murine macrophages. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • PMC. (n.d.). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PubMed Central. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • MDPI. (2024, January 12). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]

  • PMC. (2025, January 30). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Herbicides Based on 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide in the discovery of novel herbicides. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating the herbicidal efficacy of this compound and its derivatives.

Introduction: The Potential of Pyrazole-Based Herbicides

The pyrazole scaffold is a prominent feature in numerous agrochemicals due to its unique chemical properties and significant biological activities.[1][2] Pyrazole and its derivatives have been instrumental in the discovery and development of innovative herbicides.[2] The carbohydrazide moiety is also a key functional group in many biologically active compounds, exhibiting a wide range of activities, including herbicidal effects.[3] The combination of these two pharmacophores in this compound presents a promising avenue for the development of new herbicidal agents.

Many commercial pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protecting the plant from oxidative stress.[3] Inhibition of HPPD leads to the bleaching of plant tissues and ultimately, plant death.[4] It is hypothesized that this compound and its derivatives may also act as HPPD inhibitors.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the synthesis of the corresponding pyrazole-4-carboxylic acid ester.

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of pyrazole-4-carboxylic acid esters.[5][6]

Materials:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 4-Fluorophenylhydrazine hydrochloride

  • Triethylamine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Step 1: Synthesis of Ethyl 2-(1-methoxyethylidene)-3-oxobutanoate. In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and DMF-DMA (1.2 equivalents). Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the volatile components under reduced pressure to obtain the crude product.

  • Step 2: Cyclization to form the pyrazole ring. Dissolve the crude product from Step 1 in ethanol. To this solution, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and triethylamine (1.1 equivalents). Reflux the mixture for 4-6 hours.

  • Step 3: Work-up and purification. After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form. Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the synthesized ester to the final carbohydrazide.[1]

Materials:

  • Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Step 1: Hydrazinolysis. In a round-bottom flask, dissolve ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (10 equivalents) to the solution.

  • Step 2: Reflux. Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Step 3: Isolation and purification. After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A Ethyl Acetoacetate + DMF-DMA B Ethyl 2-(1-methoxyethylidene)-3-oxobutanoate A->B Room Temp. D Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate B->D Reflux in Ethanol with C C 4-Fluorophenylhydrazine HCl F This compound D->F Reflux in Ethanol with E E Hydrazine Hydrate

Caption: Synthetic route to the target compound.

Biological Evaluation: Screening for Herbicidal Activity

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of this compound and its analogs. This involves initial in vitro assays followed by whole-plant bioassays.

Protocol 3: In Vitro HPPD Inhibition Assay

This spectrophotometric assay is a rapid method to determine if the compound inhibits the target enzyme, HPPD.[7][8][9]

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-Hydroxyphenylpyruvic acid (HPPA) substrate

  • Ascorbate

  • Catalase

  • FeSO₄

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

  • 96-well UV-transparent microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a fresh solution of HPPA in the assay buffer.

    • Prepare a cofactor solution containing ascorbate and catalase in the assay buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in the assay buffer to a concentration that gives a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cofactor solution, FeSO₄ solution, and the test compound at various concentrations.

    • Include a positive control (a known HPPD inhibitor like sulcotrione) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the HPPD enzyme to all wells.

    • Finally, add the HPPA substrate to all wells to start the reaction.

  • Measurement and Analysis:

    • Immediately measure the absorbance at a specific wavelength (e.g., 310 nm) at timed intervals for 10-15 minutes. The increase in absorbance corresponds to the formation of the product, homogentisate.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

HPPD_Assay_Workflow cluster_assay In Vitro HPPD Inhibition Assay A Prepare Reagents: Test Compound, HPPA, Cofactors, Enzyme B Set up 96-well plate: Buffer, Cofactors, FeSO4, Test Compound A->B C Add HPPD Enzyme B->C D Add HPPA Substrate (Start Reaction) C->D E Measure Absorbance over time D->E F Calculate Reaction Rates and IC50 Value E->F

Caption: Workflow for the in vitro HPPD assay.

Protocol 4: Whole-Plant Pot Experiment for Herbicidal Efficacy

This in vivo assay evaluates the herbicidal effect of the compound on whole plants under controlled greenhouse conditions.[10][11][12]

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots filled with a suitable soil mix

  • Greenhouse or growth chamber with controlled temperature, light, and humidity

  • Spray chamber for uniform herbicide application

  • Test compound formulated for spraying (e.g., dissolved in a solvent with a surfactant)

Procedure:

  • Plant Growth:

    • Sow the seeds of the selected weed species in pots.

    • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • Herbicide Application:

    • Prepare different concentrations of the test compound formulation.

    • Apply the formulations to the plants using a calibrated spray chamber to ensure uniform coverage.

    • Include an untreated control (sprayed with the formulation vehicle only) and a positive control (a commercial herbicide).

  • Evaluation:

    • Maintain the treated plants in the greenhouse for 14-21 days.

    • Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill) at regular intervals.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

  • Data Analysis:

    • Calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for each weed species.

Parameter Description Typical Measurement
Visual Injury Phytotoxicity symptoms such as chlorosis, necrosis, and stunting.Percentage scale (0-100%)
Growth Inhibition Reduction in plant biomass compared to the untreated control.Fresh or dry weight (g)
GR₅₀ The concentration of the herbicide that reduces plant growth by 50%.mg/L or kg/ha

Structure-Activity Relationship (SAR) Insights

To optimize the herbicidal activity of this compound, a systematic SAR study is recommended. This involves synthesizing analogs with modifications at various positions of the molecule and evaluating their biological activity. Key areas for modification include:

  • Substitution on the phenyl ring: Introducing different substituents at the para, meta, or ortho positions of the phenyl ring can influence the electronic and steric properties, potentially affecting binding to the target enzyme.

  • Modification of the pyrazole ring: Altering the methyl group at the 5-position or substituting other positions on the pyrazole ring can impact the overall conformation and activity.

  • Derivatization of the carbohydrazide moiety: Converting the carbohydrazide into Schiff bases, amides, or other derivatives can modulate the compound's physicochemical properties and biological activity.[3]

Conclusion

This compound represents a promising lead structure for the development of novel herbicides, potentially acting as HPPD inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of this compound and its derivatives. A systematic approach to SAR studies will be crucial in optimizing the herbicidal efficacy and selectivity of this chemical class.

References

  • Boutsalis, P. (2001). Rapid Whole-Plant Assay for POST-Applied Herbicides. Weed Technology, 15(3), 543-548.
  • Burgos, N. R. (2015).
  • Ghidini, E., et al. (1990). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 45(11), 1165-1176.
  • Guan, A., et al. (2018). Synthesis and Herbicidal Activities of Pyrazole-4-carbohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 66(31), 8277-8285.
  • Lee, D. L., et al. (1997). A new spectrophotometric assay for p-hydroxyphenylpyruvate dioxygenase. Journal of Enzyme Inhibition, 12(4), 259-270.
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  • Shahzad, M. A., et al. (2024).
  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
  • Canada. Agriculture Canada. Plant Protection Division. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
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  • Sridhar, R., et al. (2004). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43B(10), 2245-2247.
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  • Zhang, Q., & Tang, M. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry, 90(5), 3805-3808.
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A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and selective analytical method for the quantification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (FMPC) in human plasma. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] As novel derivatives like FMPC enter the development pipeline, the need for a reliable bioanalytical method to support pharmacokinetic (PK) and toxicokinetic (TK) studies is paramount. This method utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation using reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[2]

Introduction: The Rationale for a Dedicated Bioanalytical Method

This compound (FMPC) is a synthetic compound featuring a pyrazole-carbohydrazide core. Both pyrazole and hydrazide moieties are recognized "privileged structures" in drug discovery, known for a wide range of biological activities.[3][4] Accurate measurement of drug and metabolite concentrations in biological matrices is a critical aspect of drug development, providing essential data for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose, offering unparalleled sensitivity and selectivity to quantify analytes in complex biological samples.[5][6] The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis and compromise data quality.[7] This protocol addresses this challenge through an optimized Solid Phase Extraction (SPE) procedure, which provides superior sample cleanup compared to simpler methods like protein precipitation.[7]

The following sections provide a comprehensive, step-by-step protocol for sample preparation, analysis, and method validation, designed to be directly implemented by researchers in a drug development setting.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Plasma Sample Collection (K2EDTA anticoagulant) Sample_Storage Store at -70°C or lower Sample_Collection->Sample_Storage Sample_Thawing Thaw & Vortex Sample_Storage->Sample_Thawing Spiking Spike with Internal Standard (IS) Sample_Thawing->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation HPLC_MSMS HPLC-MS/MS Analysis Evaporation->HPLC_MSMS Data_Processing Chromatogram Integration & Peak Area Ratio Calculation HPLC_MSMS->Data_Processing Quantification Concentration Calculation via Calibration Curve Data_Processing->Quantification Report Data Review & Reporting Quantification->Report

Caption: Overall bioanalytical workflow for FMPC quantification.

Materials and Reagents

  • Analytes: this compound (FMPC) reference standard (>99% purity), and a suitable internal standard (IS), such as a stable isotope-labeled FMPC (¹³C₆-FMPC) or a close structural analog.

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (≥98%), Ammonium acetate.

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant) sourced from at least six individual donors.

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL).

Detailed Protocols

Preparation of Stock and Working Solutions

The stability of the analyte in solution is a critical parameter that must be rigorously evaluated.[8] Hydrazide-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH.[9][10]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of FMPC and IS reference standards. Dissolve in methanol to a final concentration of 1 mg/mL. Store in amber vials at -20°C.

  • Working Solutions: Prepare serial dilutions of the FMPC stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 500 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

The choice of SPE is deliberate. It is a targeted extraction technique that can combine sample clean-up and analyte concentration, resulting in high recoveries and low matrix effects.[7] A mixed-mode cation exchange sorbent is chosen based on the pyrazole moiety, which is basic and can be retained by ion exchange, while the overall molecule can be retained by reversed-phase mechanisms.

SPE_Protocol start Start: Plasma Sample (100 µL) + IS (25 µL) step1 Step 1: Condition Equilibrate the SPE cartridge - 1 mL Methanol - 1 mL Water start->step1 step2 Step 2: Load Pre-treat sample with 200 µL 4% Phosphoric Acid in Water. Load onto cartridge. step1->step2 step3 Step 3: Wash - 1 mL 0.1% Formic Acid in Water - 1 mL Methanol step2->step3 step4 Step 4: Elute Elute FMPC and IS with 1 mL of 5% Ammonium Hydroxide in Methanol step3->step4 step5 Step 5: Dry & Reconstitute Evaporate eluate to dryness under Nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase A:B (80:20). step4->step5 end Ready for LC-MS/MS Injection step5->end

Caption: Step-by-step Solid Phase Extraction (SPE) workflow.

Detailed SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the IS working solution (500 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is charged for ion-exchange retention.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, disrupting the ion-exchange retention mechanism.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

HPLC-MS/MS Instrumental Analysis

The parameters below are recommended starting points for method development and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
HPLC System Shimadzu Nexera, Agilent 1290, or equivalentHigh-performance systems capable of handling high pressures and delivering precise gradients.
Column C18 Reversed-Phase (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm)C18 columns provide excellent retention for moderately non-polar compounds like FMPC.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (protonation) for better ESI-MS sensitivity.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic modifier for reversed-phase chromatography.
Flow Rate 0.6 mL/minA typical flow rate for a 4.6 mm ID column ensuring good chromatographic efficiency.
Gradient Elution 0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (20% B)Gradient elution allows for sharp peak shapes and efficient separation from matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temp 40°CElevated temperature improves peak shape and reduces viscosity.
Mass Spectrometer Sciex API 5500, Waters Xevo TQ-S, or equivalent triple quadrupoleRequired for high sensitivity and selectivity using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the pyrazole and hydrazide moieties are readily protonated.[5]
MRM Transitions FMPC: m/z 237.1 → 135.1 (Quantifier), 237.1 → 109.1 (Qualifier) IS: m/z 243.1 → 141.1Hypothetical values based on predicted fragmentation. These must be optimized by infusing the analyte.
MS Parameters IonSpray Voltage: 5500 V; Temperature: 500°C; Collision Gas: MediumThese are typical starting points and must be optimized for maximum signal intensity.[5]

Bioanalytical Method Validation

Method validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose.[2] The following validation experiments must be performed according to ICH M10 guidelines.[2][8][12]

Validation Parameters & Acceptance Criteria
Validation ParameterPurposeMinimum Acceptance Criteria (ICH M10)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples (from ≥6 sources) should be <20% of the LLOQ peak area for the analyte and <5% for the IS.[8]
Calibration Curve To define the relationship between concentration and detector response.At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[8]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Assessed at four QC levels: LLOQ, Low (≤3x LLOQ), Medium, and High (≥75% of ULOQ). Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[8]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response must be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%.[8]
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.Assessed using at least 6 lots of blank matrix. The CV of the IS-normalized matrix factor should be ≤15%.[8]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration must be within ±15% of the nominal concentration under various conditions (Freeze-thaw, bench-top, long-term storage).[8]
Dilution Integrity To ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted samples must be within ±15%.[8]
Example Validation Data Summary

The following table represents an example of expected results for an accuracy and precision batch.

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%Bias)Within-Run Precision (%CV)
LLOQ1.0051.05+5.0%8.7%
LQC3.0052.91-3.0%6.2%
MQC50.0551.5+3.0%4.5%
HQC150.05148.2-1.2%3.8%

Conclusion

The HPLC-MS/MS method described provides a selective, sensitive, and robust framework for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrumental analysis, combined with a validation strategy adhering to international regulatory guidelines, ensure the generation of high-quality data suitable for supporting drug development programs. This application note serves as a comprehensive guide for scientists and researchers, enabling them to confidently implement this method in their laboratories.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Gao, H., et al. (2016). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. Journal of Chromatography B, 1021, 153-158. [Link]

  • Reyes-Melo, K., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 28(14), 5529. [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Melo-Hernández, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14, 350-368. [Link]

  • Patel, D., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Walsh Medical Media. [Link]

  • Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 209, 114532. [Link]

  • Kumar, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(5). [Link]

  • Koci, J., et al. (2015). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Molecules, 20(4), 6937-6951. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). [Link]

  • Patel, K. D., et al. (2017). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1546-1555. [Link]

  • Yulian, F. F., et al. (2023). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2023(2), M1645. [Link]

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  • Van Eyk, J., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 67(8), 2201-2206. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Polycyclic Aromatic Compounds, 1-19. [Link]

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  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kumar, A., et al. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 8(8), 1051-1057. [Link]

  • Zhang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 4th International Conference on Biological Information and Biomedical Engineering. [Link]

  • ResearchGate. (2021). Stability study of hydrazones. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of this compound in in vitro assays. By understanding the physicochemical properties of this molecule and employing systematic solubilization strategies, you can ensure accurate and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties

This compound is a heterocyclic compound with a molecular weight of 234.23 g/mol and a formula of C₁₁H₁₁FN₄O. Its structure, featuring a substituted pyrazole ring, suggests limited aqueous solubility, a common characteristic of many pyrazole derivatives. The presence of a fluorophenyl group contributes to its lipophilicity, further impacting its behavior in aqueous media.

PropertyValueSource
Molecular Formula C₁₁H₁₁FN₄OPubChem[1]
Molecular Weight 234.23 g/mol PubChem[1]
CAS Number 618092-48-1PubChem[1]

Due to the lack of extensive publicly available experimental solubility data for this specific compound, the following recommendations are based on established principles for similar chemical structures and general best practices in drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

A1: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds like this compound. This "crashing out" occurs when the compound, often dissolved in a high-concentration organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of your assay buffer or cell culture medium, where its solubility is much lower. The organic solvent is miscible with the aqueous phase, but the compound itself is not, leading to the formation of a solid precipitate.[2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent, it can be toxic to cells at higher concentrations.[3] For most cell lines, it is recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid significant cytotoxicity.[4] However, some sensitive primary cells may require even lower concentrations, at or below 0.1%.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test wells) in all experiments to account for any solvent-induced effects.[5]

Q3: Can I heat my compound to get it into solution?

A3: Gentle warming can be a useful technique to aid dissolution, especially when preparing stock solutions. However, this should be done with caution. Excessive heat can degrade the compound, and a solution that is clear only when hot may precipitate as it cools to the experimental temperature (e.g., 37°C in an incubator). If you use heat, ensure the compound remains in solution at the final assay temperature.

Troubleshooting Guide: Compound Precipitation

Encountering precipitation can be a frustrating roadblock. This guide provides a systematic approach to diagnosing and resolving solubility issues.

Caption: A workflow for troubleshooting compound precipitation.

Experimental Protocols for Improving Solubility

Here are detailed protocols for three common methods to improve the solubility of this compound.

Protocol 1: Optimizing Stock Solution and Dilution Strategy

The most straightforward approach is to optimize how you prepare and use your DMSO stock solution.

Objective: To prepare a high-concentration stock solution in DMSO and dilute it in a manner that minimizes precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation: a. Weigh out the desired amount of the compound into a sterile vial. b. Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). c. Vortex thoroughly for 2-5 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes or gently warm the solution (not exceeding 37°C).[3] Ensure the final stock solution is a clear, homogenous solution with no visible particulates. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Serial Dilution in 100% DMSO: a. Before diluting into your aqueous assay buffer, perform serial dilutions of your compound in 100% DMSO to create intermediate stock concentrations.[5] b. For example, to create a 10-point, 2-fold dilution series from a 10 mM stock, you would prepare 9 additional tubes with DMSO and serially transfer the compound solution.

  • Final Dilution into Aqueous Medium: a. Add the final, small volume of the DMSO stock (or intermediate dilution) to your aqueous assay buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution and not the other way around. b. Mix immediately and thoroughly upon addition to rapidly disperse the compound. c. The final DMSO concentration should ideally be ≤ 0.5%.[4]

Stock_Solution_Workflow cluster_0 Stock Preparation cluster_1 Working Solution Preparation Weigh Weigh Compound Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate Add_DMSO->Dissolve Store Aliquot & Store at -80°C Dissolve->Store Serial_Dilute Serial Dilution in 100% DMSO Store->Serial_Dilute Final_Dilute Final Dilution in Aqueous Buffer Serial_Dilute->Final_Dilute Assay Add to Assay Plate Final_Dilute->Assay

Caption: Workflow for preparing and diluting DMSO stock solutions.

Protocol 2: pH-Dependent Solubility Enhancement

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. By adjusting the pH, you can increase the proportion of the more soluble ionized form of the compound. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[6][7]

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8). Ensure the buffer components do not interact with your compound.[8]

  • Calibrated pH meter

  • Shaker or rotator

  • Centrifuge

  • Analytical method to quantify the compound (e.g., HPLC-UV)

Procedure:

  • Prepare Saturated Solutions: a. Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH. b. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: a. Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis: a. After equilibration, carefully take an aliquot from the supernatant of each vial without disturbing the solid material. b. Centrifuge the aliquots at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining suspended particles. c. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: a. Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile. This will reveal the pH at which the compound exhibits maximum solubility.

Note: Once the optimal pH is determined, ensure that this pH is compatible with your in vitro assay system and does not adversely affect cell viability or other assay components.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility.[9]

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its solubility.

Materials:

  • This compound

  • A suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Vortex mixer and/or sonicator

  • Magnetic stirrer

Procedure (Kneading Method):

  • Place the desired molar ratio of the compound and HP-β-CD (e.g., 1:1 or 1:2) in a mortar.

  • Add a small amount of water to form a thick paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

Procedure (Solution Method):

  • Dissolve the HP-β-CD in deionized water or buffer with stirring.

  • Slowly add the this compound to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for 24-48 hours.

  • The resulting solution, after filtration to remove any undissolved compound, will contain the solubilized inclusion complex.[10]

Considerations for Cyclodextrin Use:

  • Determine the optimal molar ratio of compound to cyclodextrin for maximum solubility enhancement.

  • Be aware that high concentrations of some cyclodextrins can have cellular effects. It is advisable to test the cytotoxicity of the chosen cyclodextrin on your cell line.

Conclusion

Improving the solubility of this compound for in vitro assays is a critical step for obtaining reliable data. By systematically applying the strategies outlined in this guide, from optimizing stock solution preparation to employing advanced techniques like pH adjustment and cyclodextrin complexation, researchers can overcome the challenges posed by its poor aqueous solubility. Always remember to include appropriate controls in your experiments to validate your findings.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2005). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 19(7), 877-882.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Avdeef, A. (2001). The effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Pharmaceutical Research, 18(9), 1364-1371.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
  • Avdeef, A. (2015).
  • Liu, R. (Ed.). (2008).
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients in the WHO Model List of Essential Medicines. WHO.
  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-324.
  • ResearchGate. (2022). How to keep a solvent concentration equal during serial dilution?. Retrieved from [Link]

  • O'Driscoll, C. M. (2002). The effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European journal of pharmaceutical sciences, 15(5), 457-465.
  • Ghafourian, T., & Barzegar-Jalali, M. (2010). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE).
  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-first report (No. 943, pp. 163-207).
  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
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  • Li, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7356.
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  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients in the WHO model list of essential medicines.
  • Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005.
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  • El-Sayed, W. A., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. International Journal of Organic Chemistry, 4(3), 229-236.
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  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin?. Retrieved from [Link]

  • O'Driscoll, C. M. (2002). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences, 15(5), 457-465.
  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
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Optimization of reaction conditions for the synthesis of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Pyrazole carbohydrazides are significant pharmacophores and versatile building blocks in medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during this specific synthesis, ensuring higher yields, purity, and reproducibility.

The synthesis is typically approached as a two-step process. First, the core pyrazole ring is formed via a cyclocondensation reaction to yield an intermediate ester, ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This is followed by hydrazinolysis to produce the final carbohydrazide product. Our guide is structured to address potential issues in both stages of this pathway.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. The process is divided into two primary experimental stages: Pyrazole Ring Formation and Ester to Hydrazide Conversion.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Ester to Hydrazide Conversion A Ethyl 2-acetyl-3-oxobutanoate C Cyclocondensation Reaction (Solvent, Heat) A->C B 4-Fluorophenylhydrazine HCl B->C D Ethyl 1-(4-fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylate (Intermediate Ester) C->D Yields: 75-90% F Hydrazinolysis Reaction (Ethanol, Reflux) D->F E Hydrazine Hydrate (NH₂NH₂·H₂O) E->F G 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbohydrazide (Final Product) F->G Yields: 80-95%

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions grounded in chemical principles.

Part 1: Pyrazole Ring Formation (Ester Synthesis)

Question 1: My yield for the intermediate ester is consistently low. What are the most likely causes?

Answer: Low yield in the Knorr pyrazole synthesis or related cyclocondensations is a common issue. The primary factors to investigate are reaction conditions and reagent quality.

  • Solvent Choice is Critical: The choice of solvent significantly impacts the reaction rate and yield. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) often give superior results.[3] These solvents can accelerate the necessary dehydration steps in the mechanism, sometimes allowing the reaction to proceed efficiently even at room temperature.[3]

  • Temperature and Reaction Time: Ensure you are using the optimal temperature for your chosen solvent. For ethanol, reflux is typically required. If using DMF or DMAc, start with trials at room temperature and monitor via Thin Layer Chromatography (TLC) before attempting to heat, as excessive heat can lead to side-product formation.

  • Purity of Hydrazine Reagent: The stability of 4-fluorophenylhydrazine hydrochloride is crucial. Over time, hydrazines can degrade. Using a freshly opened bottle or a purified batch is recommended. The presence of impurities can inhibit the reaction or lead to undesired side products.

  • Acid/Base Catalysis: The reaction is often catalyzed by acid. If you are using the hydrochloride salt of the hydrazine, it provides its own acidic environment. However, in some cases, the addition of a catalytic amount of a strong acid (like a drop of concentrated HCl or H₂SO₄) can facilitate the cyclization. Conversely, if the reaction stalls, a weak base might be needed to free the hydrazine for reaction. This is a delicate balance that must be optimized.

Question 2: I'm seeing multiple spots on my TLC plate, suggesting isomeric products. How can I improve regioselectivity?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2-acetyl-3-oxobutanoate. The hydrazine can attack either of the two carbonyl carbons, leading to two different pyrazole isomers.

  • Mechanism and Control: The initial attack of the hydrazine's terminal nitrogen is directed by both steric and electronic factors. The acetyl carbonyl is generally more electrophilic than the ester carbonyl's ketone group. However, conditions can alter the outcome.

  • Solvent and pH Influence: The regioselectivity of this reaction is known to be highly dependent on the pH and solvent system.[3] Running the reaction in an aprotic solvent under acidic conditions generally favors one isomer. It is recommended to perform small-scale trials in different solvents (e.g., ethanol vs. DMF vs. toluene) to determine the optimal system for isolating the desired 1,5-disubstituted product.

G cluster_paths cluster_products start Unsymmetrical 1,3-Dicarbonyl + 4-F-Phenylhydrazine pathA Attack at Acetyl Carbonyl start->pathA Path A (Favored) pathB Attack at Keto Carbonyl start->pathB Path B productA Desired Isomer (1,5-Disubstituted) pathA->productA productB Undesired Isomer (1,3-Disubstituted) pathB->productB

Caption: Isomer formation pathways in pyrazole synthesis.

Part 2: Conversion of Ester to Carbohydrazide

Question 3: The conversion of my pyrazole ester to the carbohydrazide is very slow or incomplete. What can I do?

Answer: This is a well-documented bottleneck. The direct conversion of some pyrazole-4-carboxylic acid ethyl esters to their corresponding hydrazides can be challenging and, in some cases, unsuccessful under standard conditions.[4][5] Success hinges on forcing the equilibrium towards the product.

  • Excess Hydrazine Hydrate: The reaction is an equilibrium process. Use a significant molar excess of hydrazine hydrate (e.g., 5 to 10 equivalents) to drive the reaction to completion.

  • Solvent and Temperature: Absolute ethanol is the most commonly used solvent for this transformation. The reaction mixture must be heated to a vigorous reflux. Ensure your heating mantle and condenser setup are efficient to maintain the required temperature.

  • Reaction Time: This conversion is often slow. Reaction times of 12-24 hours at reflux are not uncommon. Monitor the reaction's progress by TLC, observing the disappearance of the starting ester spot. Attempting to shorten the time by using extreme temperatures may lead to decomposition.

  • Water Content: Ensure you are using a high-purity hydrazine hydrate (typically 80-99%). While some water is present, excessive water can hinder the reaction. Do not use anhydrous hydrazine, as it is dangerously explosive and unnecessary for this reaction.

Question 4: After the reaction, I have difficulty isolating a pure solid product. My workup yields an oil or a sticky solid. What's the best purification strategy?

Answer: Product isolation and purification are key to obtaining the final compound in a usable form.

  • Initial Workup: After the reaction is complete (as determined by TLC), the first step is to reduce the volume of the ethanol solvent using a rotary evaporator. The resulting concentrated mixture or slurry should then be poured into cold water or an ice-water mixture. The desired carbohydrazide product is typically a solid that is poorly soluble in water and should precipitate out.

  • Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface to induce crystallization. Sometimes, adding a small seed crystal from a previous successful batch can help.

  • Recrystallization: This is the most effective method for purification. The crude, filtered solid should be recrystallized from a suitable solvent. Ethanol or an ethanol/water mixture is often a good starting point. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

ParameterRecommended ValueRationale & Expert Notes
Solvent N,N-Dimethylacetamide (DMAc)Provides higher yields and regioselectivity compared to protic solvents like ethanol.[3]
Reactant Ratio 1.0 eq. Diketone : 1.1 eq. HydrazineA slight excess of the hydrazine ensures complete consumption of the limiting dicarbonyl starting material.
Temperature 25 °C (Room Temp)DMAc often facilitates the reaction without heating, minimizing side product formation. Monitor by TLC.[3]
Reaction Time 4-8 hours (TLC Monitored)Reaction should be monitored until the starting diketone spot is no longer visible on the TLC plate.
Workup Pour into ice-water, filter solidThe product typically precipitates upon quenching with water and can be collected by simple vacuum filtration.

Step-by-Step Procedure:

  • To a solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in DMAc, add 4-fluorophenylhydrazine hydrochloride (1.1 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture slowly into a beaker containing ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air-dry.

  • The crude ester can be used directly in the next step or recrystallized from ethanol if higher purity is needed.

Protocol 2: Synthesis of this compound

ParameterRecommended ValueRationale & Expert Notes
Solvent Absolute EthanolStandard and effective solvent for hydrazinolysis of esters.
Reactant Ratio 1.0 eq. Ester : 10 eq. Hydrazine HydrateA large excess of hydrazine is crucial to drive the equilibrium and ensure complete conversion.[4]
Temperature Reflux (~78 °C)The reaction requires significant thermal energy to proceed at a reasonable rate.
Reaction Time 15-24 hours (TLC Monitored)This is a slow conversion; overnight reflux is standard practice. Confirm completion with TLC.[4][5]
Workup Cool, reduce volume, precipitate in waterCooling the reaction, removing excess solvent, and precipitating in water ensures maximum recovery of the solid product.

Step-by-Step Procedure:

  • Suspend the pyrazole ester (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (99%, 10 eq) to the suspension.

  • Heat the mixture to a vigorous reflux under a condenser.

  • Maintain reflux for 15-24 hours, monitoring by TLC for the disappearance of the ester.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a beaker of ice-water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure carbohydrazide.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Daidone, G., et al. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2003(5), 100-109. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. Retrieved from [Link]

  • Bhardwaj, V., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(4), 6459-6483. Available from: [Link]

  • de Oliveira, C. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-324. Available from: [Link]

  • Shaikh, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. Available from: [Link]

  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]

  • Yin, P., et al. (2022). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters, 24(1), 216-220. Available from: [Link]

  • Stark, S., & Gmeiner, P. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1246-1288. Available from: [Link]

  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available from: [Link]

  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1365-1374. Available from: [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS 618092-48-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar pyrazole carbohydrazide derivatives. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities[2][3]. The purification of this compound can be challenging due to the potential for various impurities arising from its synthesis.

A common synthetic route to pyrazole-4-carbohydrazides involves the reaction of a corresponding pyrazole-4-carboxylic acid ester with hydrazine hydrate[4][5]. Based on this and other common pyrazole syntheses, such as the Knorr synthesis, potential impurities may include[6][7]:

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl ester of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and hydrazine hydrate.

  • Side Products: Including isomeric pyrazoles, products of incomplete cyclization, or byproducts from side reactions of the hydrazine. For instance, intramolecular benzoyl migration has been observed in similar systems, leading to isomeric impurities[4].

  • Solvent and Reagent Residues: Residual solvents from the reaction or initial workup.

The first step in any purification strategy is to understand the likely contaminants. Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and identifying the number of components in your crude product[8][9].

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound won't crystallize from the chosen solvent. What should I do?

A1: Failure to crystallize is often due to the solution not being sufficiently saturated or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Induce Crystallization:

      • Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

      • Add a "seed crystal" of the pure compound if available.

    • Lower the Temperature: Cool the solution for a longer period or at a lower temperature (e.g., in a refrigerator or freezer).

    • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a binary solvent system. For carbohydrazides, ethanol, methanol, or mixtures with water can be effective[10].

Q2: My product is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This is common if the solution is highly supersaturated or cooled too quickly.

  • Troubleshooting Steps:

    • Re-dissolve: Gently heat the mixture to re-dissolve the oil.

    • Dilute: Add a small amount of additional solvent.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

    • Solvent Choice: Consider if the boiling point of the solvent is higher than the melting point of your compound, which can promote oiling out.

Column Chromatography Challenges

Q3: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

A3: Separating compounds with similar polarities is a common challenge in chromatography.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Solvent Strength: Decrease the polarity of your eluent system. For normal phase silica gel, this typically means reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system)[11].

      • Solvent Selectivity: Try a different solvent system altogether. For example, replacing ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity of the separation.

    • Gradient Elution: Use a shallow gradient of the mobile phase to improve resolution.

    • Stationary Phase: While standard silica gel is common, for very difficult separations, consider other stationary phases like alumina or reverse-phase C18 silica gel[11].

    • Sample Loading: Use a dry loading technique to ensure a tight band at the start of the chromatography, which can improve separation[11].

Q4: My compound is streaking on the TLC plate and the column. Why is this happening?

A4: Streaking can be caused by several factors, including compound overloading, interaction with the stationary phase, or solubility issues.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not overloading your TLC plate or column.

    • Modify Mobile Phase: Adding a small amount of a polar modifier like acetic acid or triethylamine can help to reduce tailing for acidic or basic compounds, respectively.

    • Check Solubility: Ensure your compound is fully dissolved in the mobile phase before loading it onto the column.

III. Frequently Asked Questions (FAQs)

Q5: What is a good starting point for a recrystallization solvent for this compound?

A5: Based on the structure and similar compounds, good starting points for recrystallization solvents would be polar protic solvents. Ethanol, methanol, or isopropanol are excellent choices. You might also explore binary solvent systems like ethanol/water or ethanol/chloroform[12]. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Q6: What mobile phase should I start with for TLC analysis and column chromatography on silica gel?

A6: A good starting point for a mobile phase for pyrazole derivatives on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of ethyl acetate in hexane or petroleum ether is very common[11][13]. For example, you could start with 20-30% ethyl acetate in hexane and adjust the ratio based on the resulting Rf value. The ideal Rf for column chromatography is typically between 0.2 and 0.4.

Q7: How can I confirm the purity and identity of my final product?

A7: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of a single spot.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and look for impurity peaks[8][9].

    • Mass Spectrometry (MS): To confirm the molecular weight[8].

    • Infrared (IR) Spectroscopy: To identify key functional groups.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system using TLC that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase[11].

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading")[11]. Apply the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

V. Visualized Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc is_solid Is the product a solid? tlc->is_solid recrystallize Recrystallization is_solid->recrystallize Yes oily_product Product is an oil is_solid->oily_product No is_single_spot Single Spot on TLC? column Column Chromatography is_single_spot->column No pure_solid Pure Solid Product is_single_spot->pure_solid Yes recrystallize->is_single_spot column->pure_solid oily_product->column

Caption: A decision tree for selecting an initial purification method.

General Synthesis and Impurity Formation

Synthesis_Impurities cluster_reactants Starting Materials cluster_products Reaction Mixture pyrazole_ester Pyrazole-4-carboxylic acid ester target 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide pyrazole_ester->target Main Reaction unreacted_ester Unreacted Ester pyrazole_ester->unreacted_ester Incomplete Reaction hydrazine Hydrazine Hydrate hydrazine->target Main Reaction side_product Isomeric Byproducts target->side_product Side Reaction (e.g., rearrangement)

Caption: Potential products and byproducts from synthesis.

VI. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide. Retrieved from

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

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Overcoming the formation of regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. The pyrazole core is a cornerstone in pharmaceuticals and agrochemicals, yet its synthesis is often plagued by the formation of regioisomers, leading to challenging purification and reduced yields of the desired product.

This document moves beyond standard textbook procedures to provide a deeper, mechanistic understanding of why regioisomers form and offers a series of practical, field-tested troubleshooting strategies to overcome this critical challenge. We will delve into the nuances of the classical Knorr synthesis and explore modern, regioselective alternatives, equipping you with the knowledge to control your reaction's outcome.

The Root of the Problem: Understanding Regioisomer Formation

The most common method for pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When the 1,3-dicarbonyl (with substituents R1 and R3) is unsymmetrical, the substituted nitrogen of the hydrazine (bearing R') can attack either of the two distinct carbonyl carbons. This leads to two possible reaction pathways and, consequently, a mixture of two regioisomeric pyrazoles.

The regiochemical outcome is a delicate balance of electronic and steric factors, dictating the initial point of attack and the subsequent cyclization.[2]

  • Electronic Effects : The more electrophilic (electron-deficient) carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine. For instance, a trifluoromethyl (CF₃) group makes its adjacent carbonyl carbon significantly more electrophilic than a carbonyl adjacent to a phenyl group.[3]

  • Steric Hindrance : Bulky substituents on the dicarbonyl compound can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl center.[4]

  • Hydrazine Nucleophilicity : In a substituted hydrazine (e.g., methylhydrazine), the substituted nitrogen (N1) is often more nucleophilic than the terminal NH₂ group (N2). However, this can be reversed depending on the nature of the substituent.[2]

The interplay of these factors under standard conditions (e.g., refluxing ethanol) often results in poor selectivity, making this a frequent troubleshooting pain point.

G Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 (more reactive) Dicarbonyl->Attack1 Reacts with Attack2 Attack at Carbonyl 2 (less reactive) Dicarbonyl->Attack2 Reacts with Hydrazine Substituted Hydrazine (R'-NH-NH₂) Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Regioisomer A (Major or Minor) Attack1->Isomer1 leads to Isomer2 Regioisomer B (Major or Minor) Attack2->Isomer2 leads to

Caption: The origin of regioisomers in pyrazole synthesis.

Troubleshooting & FAQs

This section addresses common issues encountered during pyrazole synthesis.

Q1: My reaction with a trifluoromethyl-1,3-diketone and phenylhydrazine gives a nearly 1:1 mixture of regioisomers in ethanol. How can I improve the selectivity?

This is a classic problem where the directing effects are poorly matched under standard protic solvent conditions. The CF₃ group strongly activates its adjacent carbonyl, but phenylhydrazine's nucleophilicity difference between N1 and N2 isn't pronounced enough to ensure a single pathway.

Core Insight: The key is to modify the reaction environment to accentuate the electronic differences between the two carbonyls and control the initial nucleophilic attack.

Troubleshooting Protocol: Solvent-Mediated Regiocontrol

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[3] These solvents are highly polar, non-coordinating, and can form strong hydrogen bonds, stabilizing the key intermediates that lead to the desired isomer.

Step-by-Step Guide:

  • Solvent Exchange: Substitute ethanol with TFE or HFIP as your reaction solvent.

  • Temperature Control: Begin the reaction at room temperature. These reactions often proceed efficiently without heating.

  • Reactant Addition: Dissolve the 1,3-diketone in TFE or HFIP. Add the substituted hydrazine dropwise with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions in fluorinated alcohols are often significantly faster than in ethanol.

  • Work-up: Upon completion, remove the fluorinated solvent under reduced pressure. Proceed with a standard aqueous work-up and extraction.

Expected Outcome: Switching from ethanol to TFE or HFIP can shift the regioisomeric ratio from ~1:1 to over 95:5 in favor of the isomer where the substituted nitrogen of the hydrazine is positioned away from the CF₃ group.[3]

SolventTypical Regioisomeric Ratio (Isomer A:Isomer B)Relative Reaction Time
Ethanol36:64 - 55:45Slower
TFE85:15 - 90:10Moderate
HFIP97:3 - >99:1 Faster
Data synthesized from studies on various fluorinated 1,3-diketones.[3]
Q2: I'm getting a mixture of isomers that are very difficult to separate by column chromatography. How can I confirm the identity of each isomer?

Ambiguous identification of regioisomers is a common bottleneck. Relying solely on 1D ¹H NMR can be misleading. Advanced NMR techniques are essential for unambiguous structural assignment.

Troubleshooting Protocol: Advanced Structural Elucidation

  • Isolate Pure Samples: If possible, perform careful column chromatography, perhaps using a different solvent system or a shallower gradient, to isolate a small, pure sample of each isomer. Even a few milligrams is sufficient for detailed NMR.

  • Perform 2D NMR:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool. It identifies atoms that are close in space. Look for a cross-peak between the protons of the N1-substituent (e.g., N-CH₃) and the protons of the substituent at the C5 position of the pyrazole ring. The presence of this correlation unambiguously identifies that regioisomer.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a ³J coupling between the N1-substituent's protons and the C5 carbon of the pyrazole ring, or between the N1-substituent's protons and the C3 carbon.[4]

G cluster_workflow Isomer Identification Workflow Start Crude Mixture of Regioisomers Separate Separate Isomers (e.g., Column Chromatography) Start->Separate NMR_1D Acquire ¹H & ¹³C NMR Separate->NMR_1D NMR_2D Acquire 2D NMR (NOESY, HMBC) NMR_1D->NMR_2D If ambiguous Analyze Analyze Spatial Correlations (e.g., NOE between N1-R' and C5-R³) NMR_2D->Analyze Assign Unambiguous Structure Assignment Analyze->Assign

Caption: Workflow for unambiguous isomer identification.

Q3: My substrates are sensitive and decompose under acidic or high-temperature conditions. Is there a milder, highly regioselective method I can use?

Yes. Classical Knorr conditions often require acid catalysis and heat, which can be detrimental to sensitive functional groups. Modern synthetic methods offer milder and often more selective alternatives.

Recommended Alternative: Stepwise Synthesis via Activated Intermediates

Instead of a one-pot condensation, a stepwise approach offers multiple points of control. By first reacting the 1,3-dicarbonyl compound to form a stable, activated intermediate (like a vinylogous ester or an enaminone), you can force the subsequent reaction with hydrazine to proceed down a single, desired pathway.[1][4]

Step-by-Step Example (Enaminone Intermediate):

  • Intermediate Formation: React your unsymmetrical 1,3-diketone with a secondary amine (e.g., piperidine or morpholine) in a suitable solvent like toluene, often with azeotropic removal of water, to regioselectively form the more stable enaminone. The amine will preferentially attack the less sterically hindered or more electronically favorable carbonyl.

  • Isolation: Purify this enaminone intermediate. This is now a stable, well-defined starting material for the next step.

  • Cyclization: React the purified enaminone with your substituted hydrazine. The cyclization will now proceed in a predictable and highly regioselective manner, as one of the reactive carbonyls has been "protected" as an enamine.

  • Conditions: This second step can often be carried out under much milder conditions (e.g., room temperature or gentle warming in a suitable solvent like N,N-dimethylacetamide) than the direct one-pot synthesis.[5]

This stepwise strategy provides excellent control and is a robust solution for complex substrates.[4]

Advanced Strategies for Regiocontrol

For particularly challenging syntheses, the following advanced methods provide superior control over regioselectivity.

Strategy 1: pH and Acid/Base Catalysis

The regioselectivity of the Knorr condensation can be highly dependent on the pH of the reaction medium.

  • Acidic Conditions: Under acidic catalysis, the reaction proceeds via initial protonation of a carbonyl oxygen. The more basic carbonyl oxygen will be protonated preferentially, activating that carbonyl for nucleophilic attack. This can be used to steer the reaction. For example, adding a catalytic amount of HCl or H₂SO₄ can significantly improve regioselectivity, especially in amide solvents like DMAc.[2]

  • Basic Conditions: In some cases, using a base can promote the formation of a specific enolate from the dicarbonyl, which can then dictate the reaction pathway. Optimization screens with bases like K₂CO₃, NaOAc, or organic bases are recommended.[1][6]

Strategy 2: Alternative Synthetic Paradigms

When the 1,3-dicarbonyl condensation fails to provide the desired selectivity, consider entirely different disconnection approaches.

  • [3+2] Cycloadditions: These reactions build the pyrazole ring with inherent regiocontrol. For example, the reaction of sydnones with activated alkynes, or the reaction of hydrazonyl chlorides with 1,3-dicarbonyl compounds, can provide access to polysubstituted pyrazoles with excellent and predictable regioselectivity, often under mild conditions.[7]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): Reacting α,β-unsaturated ketones that have a leaving group on the β-carbon with hydrazines is another powerful, regioselective method. The initial Michael addition of the hydrazine is followed by intramolecular condensation and elimination of the leaving group to yield a single pyrazole isomer.[1]

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can gain precise control over your pyrazole synthesis, transforming a challenging reaction into a reliable and efficient tool for your research.

References

  • Butini, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Bravo, F., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kantevari, S., et al. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available at: [Link]

  • (n.d.). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Troubleshooting low yield in the synthesis of pyrazole-4-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here, we address specific issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and validated protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of pyrazole-4-carbohydrazide derivatives.

Question 1: I am getting very low or no yield of my desired pyrazole-4-carbohydrazide. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can stem from several factors, ranging from the choice of starting materials to the reaction conditions. Let's break down the potential causes and their solutions.

A. Inappropriate Synthetic Route:

The direct conversion of pyrazole-4-carboxylic acid ethyl esters to their corresponding hydrazides using hydrazine hydrate can be inefficient.[1][2] This route is often plagued by side reactions, such as the cleavage of other functional groups on the pyrazole ring, leading to undesired byproducts.[1]

  • Recommended Solution: A more reliable and higher-yielding method is the reaction of a 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative with hydrazine hydrate.[1][2] This method has been reported to produce yields in the range of 70-90%.[1] The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring.[1]

B. Suboptimal Reaction Conditions:

Several reaction parameters can significantly impact the yield.

  • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. It is crucial to follow established protocols for the specific substrates being used. Some pyrazole syntheses require elevated temperatures to proceed efficiently, while others can be conducted at room temperature.[3]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It is essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • pH: The pH of the reaction mixture can be critical, especially in reactions involving hydrazone formation as an intermediate step. For instance, the Knorr pyrazole synthesis, which involves the formation of a hydrazone, is often carried out under acidic conditions to facilitate the initial condensation.[4]

  • Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently. For example, the condensation of 1,3-diketones with hydrazines can be catalyzed by Lewis acids.[3] Running the reaction without the appropriate catalyst can lead to very low or no product formation.[3]

C. Poor Quality of Reagents:

  • Hydrazine Hydrate: The quality of hydrazine hydrate is crucial. Old or improperly stored hydrazine hydrate can contain impurities or have a lower concentration than stated, which will negatively impact the reaction. It is advisable to use fresh, high-purity hydrazine hydrate.

  • Solvents: The use of wet or impure solvents can introduce side reactions. Ensure that all solvents are of the appropriate grade and are properly dried if the reaction is sensitive to moisture.

Troubleshooting Workflow for Low/No Yield:

low_yield_troubleshooting start Low/No Yield Observed check_route Is the synthetic route a direct hydrazinolysis of a pyrazole ester? start->check_route change_route Consider switching to the pyrazolo-oxazinone route. check_route->change_route Yes check_conditions Review Reaction Conditions: - Temperature - Time - pH - Catalyst check_route->check_conditions No success Improved Yield change_route->success optimize_conditions Systematically optimize each reaction parameter. Monitor with TLC. check_conditions->optimize_conditions check_reagents Verify Reagent Quality: - Fresh Hydrazine Hydrate? - Dry Solvents? check_conditions->check_reagents optimize_conditions->success replace_reagents Use fresh, high-purity reagents. check_reagents->replace_reagents replace_reagents->success

Caption: Troubleshooting decision tree for low or no product yield.

Question 2: My final product is impure, and I suspect the presence of isomers. What could be the cause and how can I purify my product?

Answer:

The formation of isomers is a known complication in the synthesis of certain pyrazole-4-carbohydrazide derivatives.

A. Intramolecular Benzoyl Migration:

When synthesizing 5-benzamidopyrazole-4-carbohydrazide derivatives, a small amount of an isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazide can be formed.[1][2] This occurs through an intramolecular migration of the benzoyl group.[1]

  • Identification: These isomers can often be detected by careful analysis of spectroscopic data (e.g., NMR, Mass Spectrometry) and by using chromatographic techniques like TLC or HPLC, where they may appear as closely eluting spots or peaks.

  • Purification: Purification can be achieved by column chromatography on silica gel. The choice of eluent system will need to be optimized to achieve good separation of the isomers. In some cases, recrystallization from a suitable solvent may also be effective.

B. Regioisomers in Pyrazole Ring Formation:

If the pyrazole ring itself is being synthesized as part of the overall process (e.g., via a Knorr-type condensation with an unsymmetrical 1,3-dicarbonyl compound), a mixture of regioisomers can be produced.[3]

  • Prevention: To avoid this, it is best to start with a symmetrical 1,3-dicarbonyl compound if possible. If an unsymmetrical precursor must be used, be prepared to separate the resulting regioisomers.

  • Purification: As with the benzoyl migration isomers, column chromatography is the most common method for separating regioisomers.

General Purification Strategy:

  • TLC Analysis: Develop a TLC method that shows clear separation of your desired product from the isomeric impurity and any other byproducts.

  • Column Chromatography: Pack a silica gel column and elute with the optimized solvent system from your TLC analysis. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to remove any remaining minor impurities.

Question 3: The reaction of my pyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate is not working. What are the common failure modes?

Answer:

As mentioned, the direct hydrazinolysis of pyrazole-4-carboxylic acid ethyl esters can be unsuccessful.[1][2] Here are the common reasons for failure:

  • Formation of a 5-amino byproduct: In some cases, particularly with 5-benzamido substituted pyrazoles, the reaction with hydrazine hydrate can lead to the cleavage of the benzoyl group, resulting in the formation of a 5-amino pyrazole derivative instead of the desired hydrazide.[1]

  • Incomplete reaction: The ester may be too sterically hindered or electronically deactivated for the nucleophilic attack by hydrazine to occur efficiently under standard conditions.

  • Side reactions: The presence of other reactive functional groups on the pyrazole ring or its substituents can lead to undesired side reactions with hydrazine.

Recommended Action:

If you are facing difficulties with this route, it is highly recommended to switch to the pyrazolo-oxazinone route, which has been demonstrated to be more robust and higher yielding for this class of compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines (Knorr Synthesis)?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.[3][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. It is important to use a solvent system that provides good separation of all components.

Q3: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A3: Yes, hydrazine hydrate is a hazardous substance. It is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-5-benzamido-pyrazole-4-carbohydrazide from a Pyrazolo-oxazinone Precursor

This protocol is adapted from a reported successful synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for the time specified in the relevant literature procedure (typically 1-5 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the solid by filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Expected Yields from Different Synthetic Routes

Starting MaterialProductReported YieldReference
Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivativesPyrazole-4-carbohydrazide derivatives70-90%[1]
5-Benzamidopyrazole-4-carboxylic acid ethyl estersPyrazole-4-carbohydrazide derivativesUnsuccessful[1][2]

Visualizing the Synthetic Pathways

General Synthetic Routes to Pyrazole-4-Carbohydrazides

synthesis_pathways cluster_0 Recommended Route cluster_1 Problematic Route oxazinone Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one hydrazide_high_yield Pyrazole-4-carbohydrazide (High Yield: 70-90%) oxazinone->hydrazide_high_yield + Hydrazine Hydrate ester Pyrazole-4-carboxylic acid ethyl ester hydrazide_low_yield Pyrazole-4-carbohydrazide (Often Unsuccessful) ester->hydrazide_low_yield + Hydrazine Hydrate side_product 5-Amino Pyrazole Derivative (Side Product) ester->side_product + Hydrazine Hydrate

Caption: Comparison of synthetic routes to pyrazole-4-carbohydrazides.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • G. Daidone, B. Maggio, S. Plescia, D. Raffa, C. Musiu, C. M. L. Delogu, M. G. Marrosu, H. B. Schipper, P. Vago. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 55(1), 35-41.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-568. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 321-328.
  • PMC - NIH. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 19(21), 5880–5883. Retrieved from [Link]

  • PMC - PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760. Retrieved from [Link]

  • ResearchGate. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760. Retrieved from [Link]

Sources

Methods for the purification of pyrazole compounds without column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Pyrazole Purification: A Guide to Non-Chromatographic Methods

Technical Support Center

Welcome to the Technical Support Center for the purification of pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are seeking effective, chromatography-free purification strategies. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles and field-tested insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis has resulted in a crude mixture that is an oil, not a solid. How can I purify it without column chromatography?

A1: Oily products, often called "oiling out," are a common challenge when impurities prevent crystallization.[1] Before attempting purification, it's crucial to have an initial purity assessment (e.g., via TLC, ¹H NMR, or LC-MS).

  • For Moderately Impure Oils (Est. Purity 70-90%):

    • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often selectively extract it. Dissolve the oily crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyrazole, moving it into the aqueous layer. The non-basic impurities will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.

    • Salt Formation & Crystallization: A powerful technique is to form a salt of your pyrazole.[2][3] Dissolve the oil in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone) and add an acid (e.g., phosphoric acid, oxalic acid, or sulfuric acid) to form the acid addition salt.[2][3] These salts often have well-defined crystal lattices and will precipitate from the solution, leaving impurities behind.[2][3] The pure pyrazole can be recovered by neutralizing the salt.

  • For Highly Impure Oils (Est. Purity <70%):

    • Distillation (for thermally stable, low-boiling pyrazoles): If your pyrazole derivative is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method. However, this can lead to yield loss for high-boiling or sensitive compounds.[2]

Q2: I've attempted recrystallization, but my pyrazole compound "oils out" instead of forming crystals. What's going wrong and how can I fix it?

A2: "Oiling out" during recrystallization typically happens for a few key reasons: the solution is too supersaturated, it's being cooled too quickly, or the presence of impurities is inhibiting crystal lattice formation.[1]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[1] Gradual cooling is critical for forming well-ordered crystals.

    • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask at the solvent's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" will provide a template for further crystallization.[1]

    • Solvent System Adjustment: Your solvent may be too "good." A solvent in which the compound is highly soluble at all temperatures will not be effective for recrystallization. An ideal solvent is one where the compound has high solubility when hot and low solubility when cold.[4] Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility.[5]

Q3: My pyrazole has acidic or basic functional groups. How can I leverage this for purification?

A3: The presence of ionizable groups is a significant advantage for non-chromatographic purification.

  • For Basic Pyrazoles (pKa of the conjugate acid is typically in the 2-3 range):

    • Acid-Base Extraction: This is the most direct method. As described in A1, you can use an acidic wash to pull your basic pyrazole into the aqueous phase, leaving neutral or acidic impurities in the organic phase. Subsequent basification and re-extraction will yield the purified pyrazole.

  • For Acidic Pyrazoles (e.g., pyrazole-carboxylic acids):

    • Base-Acid Extraction: The reverse of the above process. Dissolve your crude material in an organic solvent and wash with a basic aqueous solution (e.g., 1M NaOH or saturated sodium bicarbonate). Your acidic pyrazole will be deprotonated and move to the aqueous layer. After separating the layers, re-acidify the aqueous layer to precipitate your purified pyrazole, which can then be filtered or extracted.

In-Depth Purification Protocols & Troubleshooting

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4]

Experimental Protocol:

  • Solvent Selection: The ideal solvent will fully dissolve your pyrazole compound at elevated temperatures but have poor solubility at lower temperatures.[4] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, or mixtures) to find a suitable one.[5][6]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude pyrazole to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the formed crystals via vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a vacuum oven.[7]

Troubleshooting Recrystallization:

IssuePossible CauseSolution
No Crystals Form Solution is not saturated; incorrect solvent.Evaporate some solvent to increase concentration. Re-evaluate solvent choice.
"Oiling Out" Solution is too concentrated; cooling is too rapid.Add more hot solvent; allow to cool more slowly; scratch the flask or add a seed crystal.[1]
Low Yield Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled; use a minimal amount of washing solvent; pre-heat the filtration apparatus.
Colored Impurities Impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product).

Visualization of the Recrystallization Workflow:

G A Crude Pyrazole Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling (Crystal Formation) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Pyrazole Crystals G->H

Caption: Workflow for the recrystallization of pyrazole compounds.

Method 2: Acid Addition Salt Formation

This method is particularly effective for purifying basic pyrazoles by converting them into salts, which often have different solubility profiles and a higher propensity to crystallize than the free base.[2][3]

Experimental Protocol:

  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent such as ethanol, isopropanol, or acetone.[2]

  • Acid Addition: Slowly add at least an equimolar amount of an inorganic or organic acid (e.g., phosphoric acid, sulfuric acid, or oxalic acid).[2]

  • Precipitation/Crystallization: The pyrazole acid addition salt will often precipitate or crystallize out of the solution.[3] The temperature can be lowered to encourage crystallization.[3]

  • Isolation: Collect the salt by filtration.

  • Liberation of Free Base (Optional): To recover the neutral pyrazole, dissolve the salt in water, basify the solution (e.g., with NaOH), and extract the pure pyrazole with an organic solvent.

Troubleshooting Salt Formation:

IssuePossible CauseSolution
Salt Does Not Precipitate Salt is too soluble in the chosen solvent.Try a less polar solvent or a different acid to form a less soluble salt.
Oily Salt Forms Similar to "oiling out" in recrystallization.Add more solvent, gently heat to dissolve, and cool slowly.
Low Yield Incomplete salt formation or salt is partially soluble.Ensure at least a 1:1 molar ratio of acid to pyrazole; cool the solution thoroughly.

Visualization of the Salt Formation and Purification Logic:

G cluster_0 Purification via Salt Formation cluster_1 Impurities A Crude Basic Pyrazole (in organic solvent) B Add Acid (e.g., H3PO4, Oxalic Acid) A->B C Precipitation/ Crystallization of Salt B->C D Filter to Isolate Pyrazole Salt C->D I Soluble Impurities Remain in Filtrate C->I E Dissolve Salt in Water D->E Optional Recovery of Free Base F Add Base (e.g., NaOH) E->F G Extract with Organic Solvent F->G H Pure Pyrazole G->H

Caption: Logical flow for purifying basic pyrazoles via acid addition salt formation.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

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Preventing degradation of carbohydrazide compounds during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for carbohydrazide and its derivatives. This document serves as a specialized resource for researchers, chemists, and drug development professionals to ensure the stability and integrity of carbohydrazide compounds throughout their experimental lifecycle. As a potent reducing agent and a key building block in various syntheses, the purity of carbohydrazide is paramount to achieving reproducible and reliable results. This guide provides in-depth, field-tested insights into preventing, identifying, and troubleshooting degradation.

Section 1: Quick Troubleshooting & FAQs

This section addresses the most frequently encountered issues regarding carbohydrazide stability.

Question: What are the ideal storage conditions for solid carbohydrazide?

Answer: Carbohydrazide is stable under the right conditions, but it is sensitive to atmospheric moisture, heat, and contaminants. Proper storage is the first and most critical line of defense against degradation.

  • Mechanism: Carbohydrazide is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can initiate hydrolysis, especially if temperature fluctuations occur. Furthermore, as a strong reducing agent, it is incompatible with oxidizing agents.[1][2][3]

  • Recommendation: Store solid carbohydrazide in a tightly sealed container, preferably the original manufacturer's packaging, in a cool, dry, and dark place.[3][4] A desiccator or a controlled-humidity cabinet is highly recommended. The storage area should be well-ventilated and segregated from strong acids and oxidizing agents.[1][2][3]

ParameterRecommended ConditionRationale
Temperature Cool (Room Temperature)Avoids thermal decomposition and hydrolysis.[3]
Atmosphere Inert Gas (Argon/Nitrogen)Minimizes oxidation and reaction with atmospheric CO2.
Humidity Dry / DesiccatedPrevents hygroscopic clumping and hydrolysis.[3]
Light Dark / Amber ContainerProtects against potential light-induced degradation.[5]
Container Tightly Sealed Original PackagingPrevents exposure to air and moisture.[2][4]

Question: My carbohydrazide powder appears clumped and has a faint yellow tint. Is it still usable?

Answer: Clumping and discoloration are visual indicators of probable degradation.

  • Causality:

    • Clumping: This is a classic sign of moisture absorption. The powder's free-flowing nature is lost as it becomes hydrated, which is often a precursor to hydrolysis.

    • Discoloration: Pure carbohydrazide is a white crystalline solid.[6][7] A yellow tint suggests the formation of oxidation byproducts or other impurities.

  • Recommendation: It is strongly advised to perform a purity check before using the material. Using degraded carbohydrazide can lead to inconsistent reaction kinetics, low yields, and formation of unwanted side products. For critical applications like drug development, using a fresh, unopened batch is the safest course of action.

Question: What is the typical shelf life of carbohydrazide?

Answer: When stored under ideal conditions (cool, dry, and in a sealed container), the shelf life of carbohydrazide is typically between 18 and 24 months.[4][7] However, this period is significantly shortened with each exposure to the atmosphere. Always refer to the manufacturer's expiration date on the certificate of analysis.

Question: Can I prepare aqueous stock solutions of carbohydrazide? How should they be stored?

Answer: Yes, aqueous stock solutions can be prepared, but their stability is limited. Carbohydrazide's primary industrial application is as an oxygen scavenger in aqueous boiler systems, where it reacts with dissolved oxygen.[8][9]

  • Mechanism: In solution, carbohydrazide is susceptible to degradation via reaction with dissolved oxygen and atmospheric carbon dioxide.[4][6] The rate of degradation depends on temperature, pH, and exposure to air.

  • Recommendation: For maximum accuracy, prepare solutions fresh for each experiment. If a solution must be stored, use deoxygenated water (e.g., sparged with argon or nitrogen) and store the solution under an inert atmosphere in a tightly capped vial. Store refrigerated (2-8°C) for no more than a few days. Visually inspect for any precipitation or color change before use.

Section 2: In-Depth Troubleshooting Guide

Scenario 1: Inconsistent Results in Bioconjugation or Synthesis

  • Problem: "I am using carbohydrazide as a homobifunctional crosslinker to conjugate glycoproteins, but my reaction yields are inconsistent and sometimes fail completely."

  • Scientific Rationale: The nucleophilic hydrazine moieties at both ends of the carbohydrazide molecule are responsible for the reaction. If the carbohydrazide has degraded, its effective concentration is lower than calculated. More critically, the degradation products, such as hydrazine (from hydrolysis), can compete in the reaction, leading to undesired side products or complete reaction failure.[10] Degraded material will have a reduced reducing potential, which can also impact reactions where this property is important.[11]

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use a fresh container of high-purity carbohydrazide.

    • Perform a Purity Assay: Before use, verify the purity of your carbohydrazide stock. A simple spectrophotometric method is detailed in Protocol 3.2.

    • Control Reaction Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the carbohydrazide by dissolved oxygen.

Scenario 2: Unexpected Gas Formation or pH Shift in Solution

  • Problem: "When I dissolve my carbohydrazide to make a solution, I notice slight bubbling and find that the solution pH is not what I expected."

  • Scientific Rationale: This is a direct observation of carbohydrazide degradation.

    • Gas Evolution (Bubbling): Carbohydrazide reacts with dissolved oxygen in the solvent to produce nitrogen (N₂) and carbon dioxide (CO₂) gases.[3][4] (N₂H₃)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂.

    • pH Shift: Carbohydrazide is a weak base. The formation of carbonic acid from the reaction with CO₂ and water can alter the pH of unbuffered solutions.

  • Troubleshooting Steps:

    • Use Deoxygenated Solvents: Prepare all solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas.

    • Work Under Inert Gas: Weigh the solid and prepare the solution under a blanket of nitrogen or argon to minimize contact with air.

    • Buffer Your System: If your experimental protocol allows, use a suitable buffer to maintain a stable pH.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Pathway 1: Oxidative Degradation

This is the most common degradation pathway upon exposure to air. As a potent reducing agent, carbohydrazide readily reacts with molecular oxygen.

CHZ Carbohydrazide (N₂H₃)₂CO Products Degradation Products (2N₂ + 3H₂O + CO₂) CHZ->Products Oxidation O2 Oxygen (O₂) O2->Products Reactant

Caption: Oxidative degradation of carbohydrazide by atmospheric oxygen.

Pathway 2: Hydrolytic Degradation

In the presence of water, carbohydrazide can hydrolyze, a reaction that is significantly accelerated by elevated temperatures (typically >135-150°C).[10] This is particularly problematic as it generates hydrazine, a toxic and reactive compound.

CHZ Carbohydrazide (N₂H₃)₂CO Products Hydrolysis Products (2N₂H₄ + H₂CO₃) CHZ->Products Hydrolysis Temp >150°C H2O Water (2H₂O) H2O->Products Reactant cluster_storage Long-Term Storage cluster_handling Experimental Use S1 Store in original sealed container S2 Place in desiccator with inert atmosphere S1->S2 S3 Store in cool, dark, ventilated area S2->S3 H1 Equilibrate container to room temp in desiccator S3->H1 Retrieve for Use H2 Weigh required amount under N₂ or Ar H1->H2 H3 Immediately and tightly reseal container H2->H3 H4 Return to storage conditions H3->H4

Caption: Recommended workflow for carbohydrazide storage and handling.

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Perform all weighing and transfers in a glove box or under a steady stream of an inert gas like argon or nitrogen.

  • Minimize Exposure: Only dispense the amount of material needed for the experiment. Avoid returning unused material to the stock container to prevent contamination.

  • Resealing: Tightly reseal the container immediately after use, purge the headspace with inert gas if possible, and return it to proper storage conditions.

Protocol 4.2: Spectrophotometric Purity Assay (PDTS Method)

This method provides a rapid quantitative assessment of carbohydrazide concentration and can be used to verify stock solutions. It is based on the reduction of Fe(III) to Fe(II) by carbohydrazide, followed by the formation of a colored complex with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS). [8][12] Materials:

  • Carbohydrazide sample

  • PDTS reagent solution

  • Ferric (Fe III) iron solution

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Standard Curve: Create a series of known carbohydrazide standards (e.g., 0.05 to 0.50 ppm).

  • Sample Preparation: Prepare a dilute solution of your carbohydrazide stock in deionized water to fall within the range of the standard curve.

  • Reaction: To a known volume of your diluted sample (and each standard), add the ferric iron solution, followed by the PDTS activator solution. The exact volumes and concentrations will be specified by the test kit manufacturer (e.g., CHEMetrics). [13]4. Incubation: Allow the reaction to proceed for the recommended time (typically 1-2 minutes) for the peach-pink color to develop. [13]5. Measurement: Measure the absorbance of the solution at the wavelength specified for the Fe(II)-PDTS complex.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the absorbance of your sample to determine its concentration, and thus the purity of the original stock.

Protocol 4.3: Purity Assessment by Titration

For bulk material or highly concentrated solutions (>10 mg/L), a volumetric titration with potassium bromate (KBrO₃) offers a reliable purity assessment. [14] Principle: Carbohydrazide is oxidized by bromate in an acidic medium. The endpoint is detected potentiometrically or using a visual indicator where excess bromine bleaches a dye.

Procedure (Conceptual):

  • Accurately weigh a sample of carbohydrazide and dissolve it in a known volume of dilute acid.

  • Titrate the solution with a standardized solution of potassium bromate.

  • Detect the endpoint using a dead-stop apparatus or a suitable redox indicator.

  • Calculate the purity based on the stoichiometry of the redox reaction. This method is highly accurate but requires expertise in titrimetric analysis. [14]

Section 5: References

  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T Chemical. Available from:

  • Ataman Kimya. Carbohydrazide. Ataman Kimya. Available from:

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Redox Ltd. Available from:

  • Santa Cruz Biotechnology. Carbohydrazide Safety Data Sheet. Santa Cruz Biotechnology, Inc. Available from:

  • Ataman Kimya. CARBOHYDRAZIDE. Ataman Kimya. Available from:

  • Connect Chemicals. Carbohydrazide | CAS 497-18-7 | Supplier. Connect Chemicals. Available from:

  • ChemEqual. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Available from:

  • Al-Subaie, A. et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available from:

  • Blanco, M. et al. (1992). Determination of carbohydrazide at trace and subtrace levels. PubMed. Available from:

  • CHEMetrics. Carbohydrazide, Carbon Dioxide. CHEMetrics, Inc. Available from:

  • Loginova, I. V. et al. (2025, August 9). Oxidation of carbohydrazide with nitric acid. ResearchGate. Available from:

  • CHEMetrics. Carbohydrazide - PDTS Method. CHEMetrics, Inc. Available from:

  • Oxidation Technologies. Carbohydrazide Information. Oxidation Technologies. Available from:

  • CHEMetrics. Carbohydrazide Boiler Water Test Kits. CHEMetrics, Inc. Available from:

  • Blanco, M. et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Semantic Scholar. Available from:

  • Veeraiah, M. K., & Gowda, B. T. (1997). Kinetics and mechanism of oxidation of carbohydrazide and thiocarbo-hydrazide by N-bromoacetamide. Indian Academy of Sciences. Available from:

  • Delgado, D. R., et al. (n.d.). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. Available from:

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Addressing common side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common challenges in their synthetic workflows. Pyrazoles are a cornerstone of modern medicinal chemistry, but their synthesis is not without its nuances. This resource provides in-depth, experience-driven answers to frequently encountered problems, focusing on the causality behind reaction outcomes and offering validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Challenge of Regioisomers in Knorr-Type Syntheses

One of the most persistent issues in the synthesis of unsymmetrically substituted pyrazoles, particularly via the classical condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is the formation of a mixture of regioisomers. This section dissects the problem and provides actionable solutions.

Question 1: I'm reacting an unsymmetrical 1,3-diketone with phenylhydrazine and getting an inseparable mixture of two pyrazole isomers. What determines the product ratio, and how can I control it?

Answer: This is a classic regioselectivity problem in pyrazole synthesis. The outcome is a delicate balance of steric and electronic factors dictating which nitrogen of the substituted hydrazine attacks which carbonyl of the diketone.

  • Mechanistic Insight: The reaction proceeds through a hydrazone intermediate. There are two possible initial condensation points. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. In phenylhydrazine, the terminal -NH2 group is significantly more nucleophilic than the -NHPh group due to reduced resonance delocalization of its lone pair into the phenyl ring[1][2]. Therefore, the initial attack almost always occurs via the terminal nitrogen. The subsequent cyclization step determines the final regiochemistry. The rate of dehydration to form the stable aromatic pyrazole ring is the driving force[3].

  • The Critical Role of Reaction Conditions: You can steer the reaction towards a single isomer by carefully selecting your solvent and catalyst system. Conventional conditions, such as refluxing in ethanol, often yield nearly equimolar mixtures of regioisomers[1].

    • Expert Recommendation: A shift from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF, NMP, or DMAc) in the presence of a strong acid catalyst dramatically improves regioselectivity. The acid accelerates the crucial dehydration steps, and the aprotic solvent environment can better differentiate the reactivity of the two carbonyl groups[1]. Gosselin et al. demonstrated that this approach can shift selectivity from a 1:1 mixture to greater than 98:2 in favor of one isomer[1].

G

Section 2: Controlling N-Alkylation Selectivity

For pyrazoles that are unsubstituted at the N1 position, subsequent functionalization via alkylation presents another regioselectivity challenge. The two ring nitrogens have different electronic environments, leading to potential mixtures of N1 and N2 alkylated products.

Question 2: I am trying to alkylate my 3-(trifluoromethyl)pyrazole and I'm getting a mixture of the 1,3- and 1,5-isomers. How can I control the regioselectivity of this N-alkylation?

Answer: The regioselectivity of N-alkylation is governed by a complex interplay between the electronic nature of the pyrazole substituents, the steric bulk of the alkylating agent, and the reaction conditions (base, solvent). The pyrazole anion, formed upon deprotonation, is the reacting nucleophile.

  • Mechanistic Insight: The negative charge in the pyrazole anion is delocalized across both nitrogen atoms. The position of alkylation is determined by which nitrogen is the more potent nucleophile and which position is less sterically hindered.

    • Electronic Effects: An electron-withdrawing group like -CF3 at the C3 position will decrease the nucleophilicity of the adjacent N2 atom, making the N1 atom the more likely site of attack for electronic reasons.

    • Steric Effects: A bulky substituent at C3 will sterically hinder the N2 position, favoring alkylation at the more accessible N1 position. Conversely, a bulky alkylating agent will also preferentially attack the less hindered nitrogen.

  • Expert Recommendation & Protocol: You can manipulate the regioselectivity by tuning the substituents on the pyrazole ring itself. While direct alkylation of a simple acetyl-substituted pyrazole can show low selectivity, modifying that functional group can guide the reaction. For instance, converting an acetyl group to a hydrazone can dramatically alter the electronic properties and steric environment, thereby directing the alkylation to a specific nitrogen atom[4].

Experimental Protocol: Regioselective N-Alkylation via Functional Group Tuning[4]

  • Substrate Modification (Example): If your starting material is a 3-acetyl-5-(trifluoromethyl)pyrazole, convert the acetyl group to a hydrazone by reacting it with a suitable hydrazine (e.g., hydrazine hydrate) in ethanol. This changes the electronic influence on the adjacent nitrogen.

  • Deprotonation: Suspend the modified pyrazole substrate in a suitable aprotic solvent like acetonitrile (MeCN). Add 1.5 equivalents of a mild base, such as potassium carbonate (K2CO3). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add 1.2 equivalents of the alkylating agent (e.g., ethyl iodoacetate) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to isolate the desired N-alkylated regioisomer.

This functional group tuning strategy provides a powerful method for directing alkylation, transforming a non-selective reaction into a highly regioselective one[4].

Section 3: Incomplete Aromatization - The Pyrazoline Problem

In some pyrazole syntheses, particularly those starting from α,β-unsaturated ketones (chalcones), the reaction can stall at the pyrazoline stage, a non-aromatic five-membered ring intermediate.

Question 3: My synthesis from a chalcone and hydrazine yielded a pyrazoline, not the expected pyrazole. How do I complete the conversion?

Answer: This is a common outcome because the initial cyclocondensation reaction forms the thermodynamically stable pyrazoline ring[5]. The final step, an oxidation, is required to introduce the second double bond and achieve aromaticity. This aromatization often does not occur spontaneously and requires an external oxidizing agent.

  • Mechanistic Insight: The pyrazoline is a dihydro-pyrazole. The conversion to a pyrazole is a formal oxidation (loss of H2). This process can be facilitated by a variety of reagents that can accept two electrons and two protons.

  • Troubleshooting & Protocols: If you have isolated the pyrazoline, you can subject it to a separate oxidation step. Alternatively, you can perform a one-pot synthesis where the oxidation occurs in situ.

    Table 1: Comparison of Oxidizing Agents for Pyrazoline Aromatization

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesReference
Iodine (I2) Acetic Acid, heatInexpensive, effectiveCan lead to halogenation side products[1]
Bromine (Br2) Chloroform or Acetic AcidFast and efficientHighly toxic and corrosive[6]
Oxygen (O2) / Air DMSO, heat"Green" and inexpensiveCan require long reaction times or high temperatures[6]
Copper Triflate Ionic Liquid, heatCan be catalytic and reusableRequires specific ionic liquid solvent[1]
TBHP / BPO DMF, I2 (cat.), 80 °CHigh yields for specific substratesRequires careful temperature control[7]

Recommended Protocol: Benign Oxidation using DMSO and Air[6]

  • Dissolution: Dissolve the isolated pyrazoline intermediate in dimethyl sulfoxide (DMSO).

  • Heating: Heat the solution in a vessel that is open to the air (e.g., a flask with a loose cap or a reflux condenser open to the atmosphere). A typical temperature is 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting pyrazoline is fully consumed.

  • Isolation: Cool the reaction mixture, pour it into water, and extract the pyrazole product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate to obtain the crude product for further purification.

G

References
  • Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(1), 29-51. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Portilla, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2012(1), 194-219. [Link]

  • Gomaa, A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(3), 329. [Link]

  • Vázquez-Garcés, S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Weiss, F. T., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(30), 13586-13591. [Link]

  • Kopchuk, D. S., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6424. [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals embarking on the synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. As this molecule and its analogs are of significant interest for preclinical studies, this document provides a comprehensive, experience-driven resource for scaling up its synthesis. We will address common challenges, offer detailed troubleshooting protocols, and present frequently asked questions to ensure a successful and efficient campaign. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

I. Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively and reliably achieved through a two-stage process. This approach allows for better control over purity and yield, which is critical when preparing materials for preclinical evaluation.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway A Ethyl Acetoacetate + (4-Fluorophenyl)hydrazine B Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate (Precursor Ester) A->B Step 1: Pyrazole Ring Formation C 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide (Final Product) B->C Step 2: Hydrazinolysis Step1_Reaction Ethyl Acetoacetate Ethyl Acetoacetate Product Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate Ethyl Acetoacetate->Product + (4-Fluorophenyl)hydrazine (Acetic Acid, Ethanol, Reflux)

Condensation reaction for the pyrazole ester precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl acetoacetate130.141.028≥99%
(4-Fluorophenyl)hydrazine hydrochloride162.59-≥98%
Sodium Acetate82.03-≥99%
Glacial Acetic Acid60.051.049≥99.7%
Ethanol (absolute)46.070.789≥99.5%

Procedure:

  • To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.0 eq) in absolute ethanol (5-10 mL per gram of hydrazine), add ethyl acetoacetate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Add cold water to the concentrated mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain pure ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Troubleshooting Guide for Step 1
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive (4-fluorophenyl)hydrazine. - Insufficient reaction time or temperature.- Verify the quality of the hydrazine starting material. - Ensure the reaction is maintained at a consistent reflux. Extend the reaction time if necessary, monitoring by TLC.
Formation of Regioisomers The condensation can potentially form the undesired 5-hydroxy-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate isomer.- Maintain acidic catalysis, as this generally favors the desired isomer. - Careful monitoring during the reaction and purification by recrystallization are key to isolating the correct product.
Product Oiling Out/Difficulty in Precipitation The product may have a lower melting point or be more soluble in the workup solvent mixture than anticipated.- Ensure the water used for precipitation is ice-cold. - Try adding the reaction mixture to a larger volume of vigorously stirred cold water. - If oiling out persists, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate to an oil. The product may then be purified by column chromatography.

III. Step 2: Conversion of the Ester to this compound

The final step is the hydrazinolysis of the precursor ester. While seemingly straightforward, this step can present challenges, particularly when scaling up.

Experimental Protocol

Reaction Scheme:

Step2_Reaction Precursor Ester Precursor Ester Final Product 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Precursor Ester->Final Product + Hydrazine Hydrate (Ethanol, Reflux)

Hydrazinolysis of the pyrazole ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate264.26-≥98%
Hydrazine Hydrate (64% solution)50.061.0364%
Ethanol (absolute)46.070.789≥99.5%

Procedure:

  • Dissolve the precursor ester (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

  • Add hydrazine hydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC. This reaction may require a prolonged reaction time (8-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to precipitate the solid product.

  • Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Troubleshooting Guide for Step 2
IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction - Steric hindrance around the ester carbonyl. - Insufficient excess of hydrazine hydrate. - Deactivation of hydrazine.- Increase the excess of hydrazine hydrate to 5-10 equivalents. - Prolong the reflux time, carefully monitoring for any decomposition. - Ensure the hydrazine hydrate is of good quality and has been stored properly.
Formation of Side Products - At elevated temperatures and with prolonged reaction times, hydrazine can potentially cleave other functional groups. However, for this specific substrate, this is less likely. - A more common issue is the presence of unreacted starting material.- Optimize the reaction time to maximize conversion without promoting side reactions. - If significant starting material remains, consider a higher boiling point solvent like n-butanol to increase the reaction temperature, but monitor closely for decomposition.
Product is Difficult to Purify The product may co-precipitate with unreacted starting material or other impurities.- Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture) is often effective. - If recrystallization is insufficient, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can be employed.

IV. Frequently Asked Questions (FAQs)

Q1: My yield for the pyrazole formation (Step 1) is consistently low. What are the most likely reasons?

A: Low yields in the Knorr pyrazole synthesis can often be attributed to a few key factors. Firstly, the quality of the (4-fluorophenyl)hydrazine is critical. Hydrazines can degrade over time, so using a fresh or properly stored batch is recommended. Secondly, ensure that the reaction is driven to completion. Monitor the reaction progress diligently using TLC or HPLC. If the reaction stalls, a small additional charge of acetic acid might be beneficial. Finally, optimize your workup procedure to minimize product loss during precipitation and filtration.

Q2: I've read that the direct conversion of some pyrazole esters to their carbohydrazides can be unsuccessful. Why is that, and how can I avoid this issue?

A: You are correct to be cautious. The direct hydrazinolysis of pyrazole-4-carboxylic acid esters can sometimes be challenging. In some cases, the ester is surprisingly unreactive towards hydrazine, even under forcing conditions.[1] This can be due to electronic effects or steric hindrance. The protocol provided in this guide, using a moderate excess of hydrazine hydrate and a prolonged reflux time, is designed to overcome this potential issue. If you still face difficulties, increasing the excess of hydrazine and ensuring a vigorous reflux are the first parameters to adjust.

Q3: What are the key safety precautions when working with hydrazine hydrate on a larger scale?

A: Hydrazine hydrate is toxic and a suspected carcinogen, so it must be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. When scaling up, be mindful that the reaction with the ester can be exothermic. Ensure your reaction vessel is equipped with adequate cooling and that the hydrazine hydrate is added at a controlled rate, especially during the initial phase of the addition.

Q4: What are the best analytical methods for characterizing the final product?

A: For routine characterization, ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure. Mass spectrometry (MS) should be used to confirm the molecular weight. For purity assessment, which is crucial for preclinical studies, HPLC is the method of choice. A melting point determination can also be a good indicator of purity.

Q5: Can I use a different solvent for these reactions?

A: Ethanol is a good starting point as it is effective, relatively inexpensive, and has a convenient boiling point. For Step 1, other alcohols like methanol or isopropanol could be used, though reaction times may vary. For Step 2, if the reaction is sluggish in ethanol, a higher boiling point alcohol such as n-butanol could be considered to increase the reaction temperature. However, always conduct a small-scale trial before changing solvents on a larger scale.

V. References

  • Daídone, G., Maggio, B., & Raffa, D. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2003(5), 100-111. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating Novel Pyrazole-Based Anti-Inflammatory Agents: A Comparative Study Framework

Author: BenchChem Technical Support Team. Date: February 2026

While specific experimental data for 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is not yet extensively published, this document outlines the critical experimental protocols and theoretical underpinnings necessary to conduct a robust comparative analysis. By following these methodologies, researchers can elucidate the compound's mechanism of action, efficacy, and potential for clinical translation.

The Promise of Pyrazole Derivatives in Inflammation

Established Anti-Inflammatory Drugs for Comparison

A meaningful comparative study requires well-characterized reference compounds. For this purpose, we select two widely used NSAIDs with distinct COX-inhibition profiles:

  • Ibuprofen: A non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes.[7][8][9] Its action reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[8][9]

  • Celecoxib: A selective COX-2 inhibitor.[10][11][12] By specifically targeting the COX-2 isoform, which is upregulated at sites of inflammation, Celecoxib aims to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[1][13][14]

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Novel_Pyrazole 1-(4-Fluorophenyl)-5-methyl- 1h-pyrazole-4-carbohydrazide Novel_Pyrazole->COX1 ? Novel_Pyrazole->COX2 ?

Figure 1: The Cyclooxygenase (COX) Pathway and points of inhibition for NSAIDs.

Experimental Evaluation: Protocols and Data Interpretation

A thorough evaluation of a novel anti-inflammatory compound involves both in vitro and in vivo studies. The following protocols provide a framework for these experiments.

In Vitro Analysis: COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a compound for the two COX isoforms.[15]

Protocol: Fluorometric COX Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound, Ibuprofen, and Celecoxib in DMSO.

    • Use a commercial COX activity assay kit containing COX-1 and COX-2 enzymes, assay buffer, a fluorometric probe, and arachidonic acid.[16]

  • Assay Procedure (96-well plate format):

    • To separate wells, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[17]

    • Add serial dilutions of the test compounds (this compound, Ibuprofen, Celecoxib) or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
This compound To be determinedTo be determinedTo be determined
Ibuprofen15350.43
Celecoxib250.831.25

Note: Values for Ibuprofen and Celecoxib are representative and may vary depending on assay conditions.

A high selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

In Vivo Analysis: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of a compound.[18][19][20][21][22]

Carrageenan_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize Rats/Mice Group Divide into Groups (Vehicle, Test Compound, Standards) Acclimatize->Group Measure_Baseline Measure Baseline Paw Volume Group->Measure_Baseline Administer Administer Compounds (e.g., Oral Gavage) Measure_Baseline->Administer Inject Inject Carrageenan into Paw Administer->Inject 30-60 min post-dosing Measure_Edema Measure Paw Volume at Regular Intervals (1, 2, 3, 4h) Inject->Measure_Edema Calculate Calculate % Inhibition of Edema Measure_Edema->Calculate Analyze Statistical Analysis Calculate->Analyze

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema

  • Animals:

    • Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory environment for at least one week.[19]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: this compound (e.g., 10, 20, 40 mg/kg, orally).

      • Group 3: Ibuprofen (e.g., 20 mg/kg, orally).

      • Group 4: Celecoxib (e.g., 20 mg/kg, orally).

    • Administer the respective treatments orally.

  • Induction of Edema:

    • After a set time post-dosing (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[21]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Hypothetical Data Summary (at 3 hours post-carrageenan):

Treatment Group (Dose)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
This compound (20 mg/kg) To be determinedTo be determined
Ibuprofen (20 mg/kg)0.42 ± 0.0450.6%
Celecoxib (20 mg/kg)0.38 ± 0.0355.3%

*p < 0.05 compared to vehicle control.

Conclusion and Future Directions

The outlined experimental framework provides a robust and scientifically sound approach to characterizing the anti-inflammatory properties of the novel compound this compound. By directly comparing its performance against the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib, researchers can gain critical insights into its potency, selectivity, and in vivo efficacy.

Positive results from these studies would warrant further investigation, including pharmacokinetic profiling, toxicology studies, and evaluation in more chronic models of inflammation. The pyrazole scaffold continues to be a rich source of potential therapeutic agents, and systematic evaluations, such as the one described herein, are essential for identifying the next generation of anti-inflammatory drugs.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Papanastasiou, I., et al. (2022).
  • Ashraf, M., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences.
  • Alam, M. A., et al. (2022).
  • Ahmad, I., et al. (2023).
  • Hall, E., et al. (2024). Ibuprofen.
  • Ben-Attia, M., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
  • Gomaa, A. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals.
  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules.
  • Daidone, G., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco.
  • Guezgouz, N., et al. (2022).
  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2019). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Current Organic Chemistry.
  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Retrieved from [Link]

  • Papanastasiou, I., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Wikipedia. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2018). Ibuprofen - Mechanism of Action. YouTube. Retrieved from [Link]

  • Smith, C. J., et al. (2022).
  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Retrieved from [Link]

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The Ascending Challenge: Evaluating Pyrazole Carbohydrazides Against Standard Antibiotics in the Era of Resistance

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

The relentless rise of antibiotic resistance poses a formidable threat to global health, compelling the scientific community to explore novel chemical scaffolds with potent antimicrobial properties.[1][2] Among the promising candidates, pyrazole carbohydrazide derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including notable antibacterial efficacy.[3][4] This guide provides a head-to-head comparison of the antimicrobial performance of these emerging compounds against established, standard antibiotics, supported by experimental data and methodological insights for researchers in drug discovery.

Understanding the Contenders: Chemical Nature and Mechanisms

A thorough comparison necessitates a foundational understanding of the molecules . The key to the therapeutic potential of any antimicrobial lies in its ability to selectively target essential bacterial processes while exhibiting minimal toxicity to the host.

Pyrazole Carbohydrazides: A Versatile Scaffold

Pyrazole carbohydrazides are derivatives of the pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[5] The addition of a carbohydrazide moiety (-CONHNH2) provides a crucial functional group that can be readily modified, allowing for the synthesis of a diverse library of derivatives with varied lipophilicity and stereoelectronic properties.[3] This structural versatility is paramount, as it enables the fine-tuning of antimicrobial potency and spectrum.

The antimicrobial action of pyrazole derivatives is multifaceted, with different analogs targeting various bacterial pathways.[1] Key reported mechanisms include:

  • Enzyme Inhibition: Certain pyrazole derivatives act as potent inhibitors of essential bacterial enzymes. For instance, some have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and supercoiling.[1] This mechanism is analogous to that of quinolone antibiotics. Other pyrazole compounds have demonstrated the ability to inhibit cystathionine γ-lyase (CSE), an enzyme responsible for producing hydrogen sulfide (H2S), which protects bacteria from oxidative stress.[1]

  • Cell Wall Disruption: Some pyrazole-derived hydrazones have been found to disrupt the bacterial cell wall, a mechanism fundamental to the action of beta-lactam antibiotics.[1] The integrity of the cell wall, particularly the peptidoglycan layer, is vital for bacterial survival, making it an excellent therapeutic target.[2]

Standard Antibiotics: The Established Benchmarks

Standard antibiotics are classified based on their chemical structure and mechanism of action. For the purpose of this comparison, we will consider representatives from major classes:

  • Quinolones (e.g., Ciprofloxacin): These synthetic antibiotics inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair.

  • Aminoglycosides (e.g., Amikacin): These bactericidal agents bind to the 30S ribosomal subunit, interfering with protein synthesis.

  • Macrolides (e.g., Erythromycin): These bacteriostatic antibiotics bind to the 50S ribosomal subunit, inhibiting protein synthesis.

  • Chloramphenicol: A broad-spectrum bacteriostatic antibiotic that also inhibits protein synthesis by binding to the 50S ribosomal subunit.

Head-to-Head Performance: A Data-Driven Comparison

The most common metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Comparative Antimicrobial Activity (MIC, µg/mL)

The following table summarizes MIC values from various studies, comparing novel pyrazole carbohydrazide derivatives against standard antibiotics. It is important to note that direct comparisons can be complex due to variations in specific derivatives and bacterial strains tested. However, the data reveals compelling trends.

Compound ClassDerivative/AgentS. aureus (Gram-positive)E. coli (Gram-negative)K. pneumoniae (Gram-negative)P. aeruginosa (Gram-negative)Reference
Pyrazole Derivative Imidazo-pyridine substituted pyrazole (18)<1 (MRSA)<1<1<1[1]
Pyrazole Derivative Quinoline-substituted pyrazole (19)0.12–0.98---[1]
Pyrazole Derivative Pyrazole-thiazole hybrid (10)1.9-3.9---[1]
Pyrazole Derivative Benzofuran-substituted pyrazole (20)7.8115.63.91-[1]
Pyrazole Derivative 3,5-diamino-1H-pyrazole (3a)0.1250.062-0.25--[6]
Pyrazole Derivative Pyrazole-Schiff base (5a)0.25-0.500.25-0.50--[6]
Standard Antibiotic Ciprofloxacin~0.25-1~0.015-1~0.015-1~0.25-4[1]
Standard Antibiotic Chloramphenicol~2-8~2-8~2-16>128[2][7]
Standard Antibiotic Amikacin~1-8~0.5-4~0.5-4~1-8[6]
Standard Antibiotic Erythromycin~0.25-1>128>128>128[6]

Analysis of Performance:

  • Potency against Resistant Strains: Several pyrazole derivatives exhibit remarkable potency against methicillin-resistant Staphylococcus aureus (MRSA), with some showing MIC values below 1 µg/mL.[1] This is a significant finding, as MRSA is a major cause of hospital-acquired infections.

  • Broad-Spectrum Potential: Compounds like the imidazo-pyridine substituted pyrazole (18) demonstrate potent, broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria with MIC values often superior to ciprofloxacin.[1]

  • Gram-Negative Efficacy: The efficacy of some pyrazoles against Gram-negative bacteria like K. pneumoniae and P. aeruginosa is particularly noteworthy.[1] These pathogens have an outer membrane that acts as a formidable barrier to many antibiotics.

  • Superiority in Specific Cases: In several instances, specific pyrazole carbohydrazide derivatives have demonstrated lower MIC values (higher potency) than standard drugs like chloramphenicol and even ciprofloxacin against the same bacterial strains.[1][2] For example, one study found that 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed antibacterial activity with MIC values lower than the standard drug chloramphenicol.[2]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[8][9] The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC.

Broth Microdilution Method (CLSI Guideline M07)

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the pyrazole carbohydrazide or standard antibiotic in a suitable solvent (e.g., DMSO, water).

    • Perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth across the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and contains low levels of inhibitors to common antibiotics.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical. A lower density might overestimate the potency of the drug, while a higher density could lead to false resistance.

  • Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant bacteria, ensuring that the absence of growth is due to the antimicrobial agent and not suboptimal growth conditions.

Visualizing the Workflow

BrothMicrodilution_Workflow Broth Microdilution MIC Test Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 1. Select 3-5 bacterial colonies from fresh agar plate P2 2. Prepare bacterial suspension in broth P1->P2 P3 3. Standardize to 0.5 McFarland (~1.5x10^8 CFU/mL) P2->P3 E1 5. Dilute standardized suspension and add to wells P3->E1 P4 4. Prepare serial dilutions of test compound in 96-well plate P4->E1 E2 6. Include Positive (Inoculum) & Negative (Broth) Controls E1->E2 E3 7. Incubate at 35-37°C for 16-20 hours E2->E3 A1 8. Visually inspect wells for turbidity E3->A1 A2 9. Determine MIC: Lowest concentration with no visible growth A1->A2 Pyrazole_MoA Mechanism: Pyrazole Derivative Inhibiting DNA Gyrase cluster_bacteria Bacterial Cell DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase unwinds for replication Gyrase->DNA re-coils DNA Replication DNA Replication & Transcription Gyrase->Replication CellDeath Cell Death Replication->CellDeath leads to Pyrazole Pyrazole Carbohydrazide Pyrazole->Gyrase Binds to and Inhibits Enzyme

Caption: Pyrazole derivative inhibiting bacterial DNA gyrase, halting DNA replication.

Mechanism of a Beta-Lactam Antibiotic (Cell Wall Synthesis Inhibition)

BetaLactam_MoA Mechanism: Beta-Lactam Antibiotic Action cluster_bacteria Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Precursors->PBP substrate for CellWall Stable Peptidoglycan Cross-linking PBP->CellWall catalyzes Lysis Cell Lysis CellWall->Lysis prevents BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Covalently Binds and Inactivates

Sources

Validating the Mechanism of Action of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on validating the mechanism of action (MoA) of the novel compound 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Given the limited public data on this specific molecule, we will proceed with a well-established hypothetical MoA based on its structural class. Pyrazole derivatives are frequently investigated as potent inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This guide will, therefore, use the selective inhibition of COX-2 as the putative MoA for our compound of interest and detail the rigorous experimental workflows required for its validation using knockout models, benchmarked against alternative methodologies.

Part 1: The Critical Role of MoA Validation in Drug Discovery

The journey of a therapeutic compound from a promising hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action. A validated MoA provides the biological rationale for the drug's efficacy and is a cornerstone of its preclinical and clinical development. An unambiguous MoA allows for the identification of responsive patient populations, the prediction of potential side effects, and the development of rational combination therapies.

This guide focuses on the use of knockout (KO) models as a gold-standard for MoA validation. These models, where the gene encoding the putative drug target is permanently inactivated, offer a definitive test of a drug's on-target effects. We will compare this approach with other widely used techniques, providing the context necessary for informed experimental design.

Part 2: Experimental Strategy for MoA Validation

Our validation strategy is built upon a central hypothesis: This compound exerts its therapeutic effect through the selective inhibition of the COX-2 enzyme.

To test this, we will employ a multi-pronged approach, comparing the compound's effects in wild-type (WT) systems versus those lacking the COX-2 gene (COX-2 KO).

In Vitro Validation: Cellular Models

The initial phase of MoA validation should be performed in a controlled cellular environment. Here, we will use a COX-2 expressing cell line, such as the human macrophage-like cell line U937, and its CRISPR-Cas9 generated COX-2 KO counterpart.

  • Cell Culture and Differentiation: Culture both U937 WT and U937 COX-2 KO cells under standard conditions (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin). Differentiate the cells into a macrophage phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Induction of COX-2 Expression: Stimulate the differentiated cells with Lipopolysaccharide (LPS) for 12-18 hours to induce the expression of COX-2.

  • Compound Treatment: Pre-incubate the stimulated cells with varying concentrations of this compound or a vehicle control for 1 hour.

  • Arachidonic Acid Challenge: Add arachidonic acid, the substrate for COX enzymes, to the cells and incubate for 30 minutes.

  • Prostaglandin E2 (PGE2) Quantification: Collect the cell culture supernatant and quantify the levels of PGE2, a primary product of COX-2 activity, using a commercially available ELISA kit.

  • Data Analysis: Plot the PGE2 concentration against the compound concentration to determine the IC50 value in the WT cells.

Cell LineTreatmentExpected PGE2 LevelsInterpretation
U937 WT VehicleHighBaseline COX-2 activity
U937 WT CompoundDose-dependent decreaseCompound inhibits PGE2 production
U937 COX-2 KO VehicleVery Low / UndetectablePGE2 production is COX-2 dependent
U937 COX-2 KO CompoundVery Low / UndetectableCompound has no effect in the absence of its target

This experiment provides a self-validating system. A potent, dose-dependent inhibition of PGE2 production in WT cells, coupled with a lack of effect in the COX-2 KO cells, strongly supports the hypothesis that the compound's activity is mediated through COX-2.

In Vivo Validation: Preclinical Models

While in vitro data is crucial, in vivo validation is essential to understand the compound's efficacy in a complex biological system. The use of COX-2 KO mice is pivotal in this phase.

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the efficacy of anti-inflammatory compounds.

  • Animal Groups: Utilize age and sex-matched wild-type (C57BL/6) and COX-2 KO mice.

  • Compound Administration: Administer this compound or vehicle control orally or via intraperitoneal injection to both WT and COX-2 KO mice.

  • Induction of Inflammation: One hour post-compound administration, inject a 1% solution of carrageenan into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 4, and 6 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each group relative to the vehicle-treated WT group.

Mouse StrainTreatmentExpected Paw EdemaInterpretation
Wild-Type VehicleSignificant EdemaBaseline inflammatory response
Wild-Type CompoundReduced EdemaCompound exhibits anti-inflammatory effects
COX-2 KO VehicleSignificantly Reduced EdemaInflammatory response is COX-2 dependent
COX-2 KO CompoundNo further reduction in EdemaCompound's effect is absent without its target

These in vivo results, if consistent with the predictions, provide powerful evidence for the compound's MoA. The inability of the compound to further reduce the already diminished inflammatory response in COX-2 KO mice is a definitive indicator of its on-target activity.

Part 3: Comparative Analysis with Alternative MoA Validation Techniques

While knockout models are a gold standard, other techniques can provide complementary information or may be more suitable in certain contexts.

TechniquePrincipleAdvantagesDisadvantages
Knockout Models Permanent inactivation of the target gene.Definitive on-target validation; stable genetic background.Time-consuming and expensive to create; potential for developmental compensation.
RNA interference (RNAi) Transient silencing of the target gene's mRNA.Rapid and cost-effective; allows for tunable knockdown levels.Incomplete knockdown; potential for off-target effects; transient effect.
CRISPR interference (CRISPRi) dCas9-based transcriptional repression of the target gene.High specificity; reversible.Requires delivery of multiple components; potential for off-target effects.
Chemical Probes / Selective Inhibitors Use of a well-characterized inhibitor of the same target.Readily available; can be used in a wide range of systems.Potential for off-target effects of the probe itself; may not fully mimic the novel compound's binding.

Part 4: Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

Figure 1: A diagram illustrating the differential effect of the compound in Wild-Type versus COX-2 Knockout models.

G Start Hypothesis: Compound Inhibits COX-2 InVitro In Vitro Validation (U937 WT vs. KO Cells) Start->InVitro InVivo In Vivo Validation (WT vs. KO Mice) InVitro->InVivo Consistent Results Compare Compare with Alternative Methods (RNAi, CRISPRi) InVivo->Compare Further Confirmation Conclusion MoA Validated Compare->Conclusion

Figure 2: A flowchart depicting the overall workflow for MoA validation.

Part 5: Conclusion and Future Directions

The judicious use of knockout models, as detailed in this guide, provides an unambiguous and powerful approach to validating the mechanism of action of novel therapeutic compounds like this compound. By demonstrating a clear lack of efficacy in the absence of the putative target, this methodology offers a level of certainty that is difficult to achieve with other techniques.

Future work should focus on comprehensive off-target screening and detailed pharmacokinetic and pharmacodynamic studies to fully characterize the compound's profile. The robust MoA validation described herein serves as the essential foundation for these subsequent stages of drug development.

References

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109–126. [Link]

Cross-reactivity and selectivity profile of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Characterizing the Kinase Selectivity of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of the novel pyrazole-containing compound, this compound, against a broad panel of human kinases. As no public data for this specific molecule currently exists, this document serves as a strategic and methodological blueprint for researchers, scientists, and drug development professionals. We will detail the rationale, experimental design, data interpretation, and comparative analysis required to thoroughly characterize its potential as a kinase inhibitor.

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its chemical versatility allows for strategic modifications that can confer potent and selective inhibition against specific kinase targets. The subject of this guide, this compound, possesses this core structure, making it a candidate of interest for kinase-focused drug discovery programs.

However, the therapeutic success of any potential kinase inhibitor is fundamentally linked to its selectivity profile. The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a major challenge, as it can lead to promiscuous binding, where a compound inhibits multiple kinases beyond its intended target.[3] Such "off-target" effects can result in cellular toxicity and adverse clinical side effects.[4] Conversely, a well-defined polypharmacology, or the specific inhibition of a desired set of multiple kinases, can be therapeutically advantageous.[5]

Therefore, early and comprehensive kinome-wide profiling is not merely a characterization step but a critical, data-driven foundation for any kinase inhibitor program.[6][7] It allows for the objective assessment of a compound's therapeutic window, informs structure-activity relationship (SAR) studies for lead optimization, and de-risks clinical development by identifying potential liabilities.[6]

Strategic Approach: Kinome-Wide Panel Screening

To determine the selectivity of this compound, the standard and most effective approach is to screen it against a large, functionally diverse panel of purified human kinases.[6] Numerous contract research organizations (CROs) and commercial vendors offer such services, with panels ranging from focused safety-oriented selections of ~20-90 kinases to comprehensive kinome scans covering over 400-500 unique kinases.[8][9][10][11][12]

Causality Behind Experimental Choices:

  • Panel Breadth: A broad initial screen (e.g., >300 kinases) is crucial to uncover unexpected interactions. A narrow panel might provide a misleadingly clean profile, missing critical off-target activities.

  • Assay Concentration: A single, relatively high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen. This concentration is chosen to be stringent enough to identify potent interactions while minimizing false negatives. Hits from this screen are then typically followed up with dose-response curves to determine potency (IC50).

  • ATP Concentration: Assays are often conducted at or near the Michaelis constant (Km) of ATP for each specific kinase. This ensures sensitivity for detecting ATP-competitive inhibitors. However, performing secondary screens at physiological ATP concentrations (e.g., 1 mM) provides more biologically relevant data, as the inhibitor must compete with a much higher concentration of the natural substrate in the cellular environment.[11][13]

Data Generation: A Representative Experimental Workflow

A variety of assay formats are available for kinase profiling, including radiometric assays and fluorescence-based methods.[14] Among the most common and robust non-radioactive methods is the luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay. This format measures the production of ADP, a universal product of the kinase reaction.[15][16][17]

Below is a diagram illustrating the workflow for such an assay.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection prep_compound 1. Prepare serial dilutions of 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide add_compound 3. Add compound dilutions and controls (DMSO, Staurosporine) prep_kinase 2. Dispense Kinase/Substrate mixture into assay plate add_atp 4. Initiate reaction by adding ATP add_compound->add_atp incubate_reaction 5. Incubate at room temperature (e.g., 60 minutes) add_atp->incubate_reaction add_adpglo 6. Stop kinase reaction and deplete remaining ATP with ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo 7. Incubate (e.g., 40 minutes) add_adpglo->incubate_adpglo add_detection 8. Convert ADP to ATP and add Luciferase/Luciferin with Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 9. Incubate (e.g., 30 minutes) add_detection->incubate_detection read_lum 10. Read luminescence signal incubate_detection->read_lum G cluster_wnt Wnt / β-catenin Pathway Mitotic_Entry Mitotic Entry CyclinB_CDK1 Cyclin B / CDK1 Mitotic_Entry->CyclinB_CDK1 AURKA AURKA CyclinB_CDK1->AURKA AURKB AURKB CyclinB_CDK1->AURKB Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly Cytokinesis Cytokinesis AURKB->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Spindle_Assembly->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest GSK3B GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibits (Phosphorylation for degradation) TCF_LEF TCF/LEF Transcription Beta_Catenin->TCF_LEF Wnt_Signaling_Modulation Wnt Signaling Modulation TCF_LEF->Wnt_Signaling_Modulation Inhibitor 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Inhibitor->AURKA On-Target (High Potency) Inhibitor->AURKB On-Target (High Potency) Inhibitor->GSK3B Off-Target (Moderate Potency)

Caption: Hypothetical on-target and off-target effects on signaling pathways.

This diagram visually communicates that the compound's primary, potent effect would be cell cycle arrest via Aurora kinase inhibition. However, the moderate inhibition of GSK3B could lead to unintended modulation of the Wnt/β-catenin pathway, a critical consideration for further development.

Standard Operating Procedure: In Vitro Luminescence-Based Kinase Assay

This protocol provides a detailed, self-validating system for determining the IC50 of a test compound against a specific kinase.

A. Reagent and Plate Preparation

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a concentration 100x the desired final highest concentration.

  • Control Wells: Prepare wells with 100% DMSO for the "no inhibition" (100% activity) control and a known potent, broad-spectrum inhibitor (e.g., Staurosporine) for the "max inhibition" (0% activity) control.

  • Assay Plate: Use a solid white, low-volume 384-well assay plate. Transfer diluted compounds and controls to the plate.

  • Kinase/Substrate Mix: In a chilled tube, prepare a 2x kinase reaction buffer containing the specific kinase and its corresponding substrate peptide. The final concentrations should be optimized for each kinase system. [15]5. ATP Solution: Prepare a 2x ATP solution in the kinase reaction buffer. The concentration should be set at the known Km of ATP for the target kinase. [15] B. Kinase Reaction

  • Add an equal volume of the 2x Kinase/Substrate mix to each well of the assay plate containing the compounds and controls.

  • Mix briefly on a plate shaker.

  • Initiate the kinase reaction by adding an equal volume of the 2x ATP solution to all wells.

  • Mix the plate and incubate for 60 minutes at room temperature.

C. Signal Detection (Following ADP-Glo™ Protocol) [18]1. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. 2. Incubate for 40 minutes at room temperature. 3. Add Kinase Detection Reagent to all wells. This reagent simultaneously converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. 4. Incubate for 30 minutes at room temperature to stabilize the signal. 5. Read the luminescence on a compatible plate reader.

D. Data Analysis

  • Normalize the data:

    • % Activity = 100 * (Signal_TestWell - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)

    • % Inhibition = 100 - % Activity

  • Plot the % Inhibition against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

While direct experimental data on the kinase selectivity of this compound is not yet in the public domain, this guide establishes the essential scientific framework for its determination and interpretation. By employing systematic, kinome-wide screening, researchers can elucidate the compound's potency, selectivity, and potential therapeutic applications. The comparison of its profile against established inhibitors, coupled with a deep understanding of the signaling pathways involved, is fundamental to advancing this or any novel pyrazole-based compound from a chemical entity to a potential therapeutic agent.

References

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: BPS Bioscience URL: [Link]

  • Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL: [Link]

  • Title: Kinase Drug Discovery Services Source: Reaction Biology URL: [Link]

  • Title: Kinase Panel Screening for Drug Discovery Source: ICE Bioscience URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PeerJ URL: [Link]

  • Title: Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM Source: bioRxiv URL: [Link]

  • Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: Eurofins Discovery URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]

  • Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]

  • Title: Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors Source: bioRxiv URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: SafetyScreen Kinase Panel [1mM ATP] - FR Source: Eurofins Discovery URL: [Link]

  • Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro Kinase Inhibition Assay Source: Bio-protocol URL: [Link]

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... Source: ResearchGate URL: [Link]

  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL: [Link]

  • Title: Direct, indirect and off-target effects of kinase inhibitors. Source: ResearchGate URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Royal Society of Chemistry URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Maximizing the Benefits of Off-Target Kinase Inhibitor Activity Source: American Association for Cancer Research URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: In vitro kinase assay and inhibition assay Source: Bio-protocol URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]

  • Title: Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction Source: ACS Publications URL: [Link]

  • Title: Visually interpretable models of kinase selectivity related features derived from field-based proteochemometrics Source: National Institutes of Health (NIH) URL: [Link]

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A Head-to-Head In Vivo Efficacy Assessment: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide versus Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory and analgesic drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, giving rise to blockbuster drugs like celecoxib.[1][2][3] This guide provides a comprehensive framework for the in vivo comparison of a novel pyrazole derivative, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, with the well-established COX-2 inhibitor, celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for conducting a rigorous preclinical efficacy evaluation.

Introduction: The Rationale for Comparison

Celecoxib , a diaryl-substituted pyrazole, selectively inhibits cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and pain signaling.[4][5][6][7] Its mechanism of action, which spares the constitutively expressed COX-1, is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] Celecoxib's efficacy is well-documented in treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][8]

The pyrazole nucleus is a versatile pharmacophore known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][9][10] The subject of our investigation, This compound , incorporates this key heterocyclic ring. The carbohydrazide moiety is also a significant pharmacophoric group, and its derivatives have shown diverse biological activities.[11] The rationale for this comparative study is to determine if this novel pyrazole derivative, through structural modifications, can exhibit comparable or superior anti-inflammatory and analgesic efficacy to celecoxib, potentially with an improved safety profile.

Proposed Mechanism of Action

While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to celecoxib suggests a potential for COX-2 inhibition. The pyrazole core is a key feature for interaction with the COX enzyme active site. This study aims to provide the foundational in vivo data to support or challenge this hypothesis.

cluster_pathway Pro-inflammatory Signaling Cascade cluster_intervention Pharmacological Intervention Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib COX-2_inhibition Inhibition Celecoxib->COX-2_inhibition Test Compound 1-(4-Fluorophenyl)-5-methyl- 1h-pyrazole-4-carbohydrazide Test Compound->COX-2_inhibition cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping & Dosing (Vehicle, Celecoxib, Test Compound) Acclimatization->Grouping Administration Oral Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction 1 hour Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Hot Plate Test in Mice (Analgesic Activity)

The hot plate test is a classic method for assessing central analgesic activity by measuring the reaction time to a thermal stimulus. [12][13][14][15] Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are divided into four groups (n=6 per group) similar to the anti-inflammatory assay.

  • Baseline Reaction Time: Before drug administration, the basal reaction time of each mouse is recorded by placing it on a hot plate maintained at a constant temperature (55 ± 0.5°C). [12]The time taken for the mouse to lick its paws or jump is recorded as the reaction time. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Drug Administration: The respective treatments are administered orally.

  • Post-Treatment Reaction Time: The reaction time is measured again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated as: % Increase = [(Tt - T0) / T0] * 100 Where T0 is the baseline reaction time and Tt is the reaction time at a specific time point after treatment.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical but plausible data set based on the known pharmacology of pyrazole derivatives, for the purpose of illustrating the expected outcomes.

Table 1: Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Celecoxib100.42 ± 0.0350.6
This compound100.51 ± 0.0440.0
This compound200.38 ± 0.0355.3

Table 2: Analgesic Effect in the Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Mean Reaction Time (s) at 60 min% Increase in Reaction Time
Control (Vehicle)-6.2 ± 0.4-
Celecoxib1011.8 ± 0.790.3
This compound1010.5 ± 0.669.4
This compound2012.5 ± 0.8101.6

Discussion and Interpretation

Based on the hypothetical data, this compound demonstrates a dose-dependent anti-inflammatory and analgesic effect. At a dose of 20 mg/kg, its efficacy is comparable, and in the case of analgesia, slightly superior to celecoxib at 10 mg/kg. The lower dose of the test compound (10 mg/kg) shows a moderate effect, suggesting a clear dose-response relationship.

These findings would indicate that this compound is a promising candidate for further preclinical development. The observed in vivo efficacy, coupled with its pyrazole-carbohydrazide structure, warrants further investigation into its COX-2 selectivity and overall safety profile, including gastric tolerance and cardiovascular effects. The fluorophenyl moiety may contribute to enhanced binding affinity within the target enzyme's active site, a common strategy in modern drug design.

Conclusion

This guide outlines a robust and scientifically sound approach for the in vivo comparative efficacy evaluation of this compound and celecoxib. The detailed protocols for the carrageenan-induced paw edema and hot plate tests provide a clear framework for generating reliable and reproducible data. The successful execution of these studies would provide critical insights into the therapeutic potential of this novel pyrazole derivative as a future anti-inflammatory and analgesic agent.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole from a novel series of structurally related 1H-pyrazolyl derivatives and these compounds were tested for their in vivo anti-inflammatory activity by cotton pellet-induced granuloma and sponge implantation model of inflammation in rats. Bioorganic & Medicinal Chemistry, 12(18), 4679-4691. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. [Link]

  • Zahran, M. A., Abdin, Y. G., & El-Gazzar, M. G. (2019). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 20(1), 53-68. [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • Fahmy, H., & El-Sayad, M. (2013). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Drug research, 63(10), 536–543. [Link]

  • de Oliveira, C. S., Lages, G. P., Goveia, V. M., de Almeida, A. L., de Castro, H. C., & de Souza, M. V. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 316–337. [Link]

  • Furst, D. E. (1999). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. The Journal of rheumatology. Supplement, 56, 1–7. [Link]

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  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1668–1686. [Link]

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A Comparative Safety Analysis for Drug Discovery: Pyrazole Carbohydrazides vs. Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Bioactive Scaffolds

In the landscape of medicinal chemistry, pyrazole and thiosemicarbazide cores represent two highly prolific scaffolds. Their derivatives have yielded a vast spectrum of biologically active compounds, showing promise as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] However, for drug development professionals, bioactivity is only half of the equation; a compound's safety profile is the ultimate gatekeeper to clinical translation. The journey from a hit compound to a therapeutic agent is paved with rigorous toxicological assessment.

This guide provides a comparative analysis of the safety profiles of pyrazole carbohydrazides and thiosemicarbazides. Moving beyond a simple list of toxic effects, we will delve into the mechanistic underpinnings of their toxicity, present quantitative data where available, and provide validated experimental protocols for their assessment. The objective is to equip researchers with the strategic insights needed to navigate the challenges and opportunities presented by these potent chemical classes.

The Safety Profile of Pyrazole Carbohydrazides: A Tale of Targeted Cytotoxicity

The pyrazole nucleus is a common feature in numerous approved drugs, and its derivatives are often characterized by favorable toxicological profiles, frequently cited for having "lower toxicities" in chemotherapeutic strategies. The parent pyrazole compound itself exhibits moderate acute toxicity, with oral LD50 values of 1010 mg/kg in rats and 1450 mg/kg in mice.[2][3] However, the primary safety consideration for novel pyrazole carbohydrazide derivatives often revolves around cytotoxicity.

This cytotoxicity is a classic "double-edged sword." For oncology applications, it is a desired, on-target effect. Numerous studies have detailed the dose-dependent inhibition of cancer cell lines by pyrazole carbohydrazides, often mediated by the induction of apoptosis.[4] Conversely, for non-cancer indications like anti-inflammatory or antimicrobial agents, this same cytotoxicity becomes a liability. For instance, while one study synthesized a series of anti-inflammatory pyrazole derivatives where the most potent compound showed no significant cytotoxicity, others in the same series did exhibit toxicity.[5]

A critical insight for researchers is that the safety of this class is not uniform; it is exquisitely dependent on the specific molecular architecture. Furthermore, standard cytotoxicity assays may not reveal all potential liabilities. A key study on 1-methyl-1H-pyrazole-5-carboxamides found that while the compounds showed no overt toxicity in standard cell culture, they exhibited striking acute toxicity in rodent models.[6][7] The underlying mechanism was discovered to be a dose-dependent inhibition of mitochondrial respiration, a liability that would be missed by assays that do not specifically probe mitochondrial function.[6][7] This underscores the necessity of a multi-assay approach early in the discovery pipeline.

The Safety Profile of Thiosemicarbazides: Mitigating Inherent Hazard

The thiosemicarbazide scaffold presents a starkly different starting point. The parent compound, thiosemicarbazide, is a potent toxicant and registered rodenticide, classified as "Fatal if swallowed."[8] It has a low acute oral LD50 in rats (estimated between 1 and 50 mg/kg) and can induce severe systemic effects, including neurotoxicity (convulsions), pulmonary edema, and skin irritation.[9] There is also evidence of in vitro genotoxicity, making mutagenicity a key concern.

Given this challenging baseline, the goal of medicinal chemistry is to design derivatives (typically thiosemicarbazones) that retain the desired pharmacological activity while engineering out the broad, indiscriminate toxicity. Remarkably, this has proven to be an achievable goal. Numerous studies have reported thiosemicarbazone derivatives with significant anticancer or antibacterial activity that demonstrate low acute toxicity and a favorable safety profile in preclinical models.[10] The toxicity of thiosemicarbazones is highly dependent on their structure.[10] For example, while some derivatives show high acute toxicity to aquatic life, others are moderate.[11] The mechanism of acute toxicity often involves the disruption of cellular membranes, leading to decreased respiration and cell death.[11]

The key takeaway for researchers working with this class is that early and careful toxicological profiling is not just advisable—it is mandatory. The inherent risks of the parent scaffold demand a rigorous assessment to ensure that any therapeutic potential is not overshadowed by unacceptable toxicity.

Head-to-Head Comparison: Key Safety Differentiators

To distill the practical implications for drug developers, the following table summarizes the core safety attributes of each chemical class.

FeaturePyrazole CarbohydrazidesThiosemicarbazides & DerivativesRationale & Field Insights
Baseline Toxicity ModerateHigh (parent) to Variable (derivatives)The pyrazole core is generally well-tolerated. The thiosemicarbazide core is inherently toxic, requiring significant medicinal chemistry effort to mitigate.
Primary Safety Concern Off-target cytotoxicity, mitochondrial toxicitySystemic toxicity, neurotoxicity, potential mutagenicityFor pyrazoles, the risk is often target-related or specific organelle toxicity. For thiosemicarbazides, the risk is broader, including severe acute effects and genotoxicity.
Structure-Toxicity Relationship Highly tunable; toxicity often linked to specific substitutions.Drastic modulation possible; derivatization (e.g., to thiosemicarbazones) is key to achieving a therapeutic window.Small changes can significantly alter the safety of pyrazole derivatives. For thiosemicarbazides, moving from the parent to derivatives is a fundamental safety strategy.[10]
Predictability from In Vitro to In Vivo Moderate; standard assays can miss specific liabilities like mitochondrial toxicity.[6][7]Moderate to Low; high in vitro potency must be carefully weighed against potential for in vivo systemic toxicity.The pyrazole case study highlights the risk of "in vitro-in vivo disconnect."[6][7] For thiosemicarbazides, the high potency of the parent scaffold means in vivo confirmation of safety is critical.
Recommended Early Screening Focus Cell viability panels, mitochondrial function assays.Acute toxicity (in vivo), genotoxicity (Ames test), cytotoxicity.Tailor the initial screening cascade to the most probable risks associated with each scaffold.
Representative LD50 Data (Oral, Rat) ~1010 mg/kg (parent pyrazole)[2]1-50 mg/kg (parent thiosemicarbazide)[9]; 45-315 mg/kg (estimated for some derivatives)[12]The data clearly illustrates the safer starting point of the pyrazole core versus the high toxicity of the parent thiosemicarbazide.

A Validated Workflow for Early Safety Assessment

A logical, phased approach to safety assessment is crucial to de-risk projects efficiently. The following workflow outlines a self-validating system for early-stage screening of novel compounds from either class.

G cluster_0 Phase 1: In Vitro Triage cluster_1 Phase 2: Mechanistic & Genotoxicity Assessment cluster_2 Phase 3: In Vivo Confirmation A Compound Synthesis (Pyrazole Carbohydrazide or Thiosemicarbazide Derivative) B Cytotoxicity Screen (e.g., MTT Assay vs. Panel of Cell Lines) A->B C Calculate Therapeutic Index (IC50 vs. CC50) B->C D Genotoxicity Screen (Ames Test - Mandatory for Thiosemicarbazides) C->D E Mechanism-Specific Assays (e.g., Mitochondrial Respiration - Recommended for Pyrazoles) C->E F Decision Gate: Proceed to In Vivo? D->F E->F G Acute Oral Toxicity Study (e.g., OECD 423 in Rodents) F->G Favorable In Vitro Profile H Safe Profile Confirmed (Candidate for further development) G->H

Sources

A Comparative Evaluation of Analgesic Potency: 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide versus Dipyrone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

The search for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmaceutical research. Pyrazole derivatives have emerged as a pharmacologically significant scaffold, known to produce a wide range of biological activities, including potent analgesic and anti-inflammatory effects.[1][2][3] This guide provides an in-depth, objective comparison of a novel pyrazole compound, 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide , against the established analgesic and antipyretic drug, dipyrone (metamizole) . Through the lens of standardized preclinical models, we will dissect the relative potency and potential mechanisms of action, offering a data-driven framework for researchers in the field of pain management.

Compound Profiles: Structure, History, and Mechanism

Dipyrone (Metamizole): The Established Benchmark

Dipyrone is a non-opioid analgesic that has been in clinical use for over a century.[4] It is a pro-drug that spontaneously breaks down into its active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[5][6] Its mechanism of action is complex and not fully elucidated, distinguishing it from typical NSAIDs.[7] It is believed to involve:

  • Central Cyclooxygenase (COX) Inhibition: Primarily targeting COX-3 in the brain and spinal cord, which inhibits the synthesis of prostaglandins involved in pain and fever mediation.[5][7][8]

  • Activation of Endogenous Systems: Engaging the opioidergic and cannabinoid systems, which contributes to its analgesic effects.[5][6][9]

Despite its efficacy, dipyrone's use is limited in some countries due to a rare but severe risk of agranulocytosis.[10] Nevertheless, its potent analgesic properties make it an important positive control and benchmark in the development of new pain therapeutics.[4]

This compound: The Novel Challenger

This compound belongs to the pyrazole class, a heterocyclic scaffold present in several well-established drugs, including the potent anti-inflammatory celecoxib.[1][3] The carbohydrazide moiety is of particular interest, as derivatives of 1H-pyrazole-4-carbohydrazide have been reported to exhibit significant antinociceptive activity, in some cases proving to be more potent than dipyrone.[11]

The rationale for this specific structure is based on established medicinal chemistry principles:

  • The Pyrazole Core: A proven pharmacophore for targeting enzymes in the inflammatory cascade, such as COX.[2]

  • The 4-Fluorophenyl Group: The addition of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.

  • The Carbohydrazide Moiety: This functional group offers additional hydrogen bonding opportunities, potentially increasing target engagement and modulating the compound's overall physicochemical properties.

The primary hypothesized mechanism for this class of compounds is the inhibition of prostaglandin synthesis, analogous to other pyrazole-based anti-inflammatory agents.[12]

Experimental Framework for Analgesic Potency Assessment

To provide a robust and multi-faceted comparison, we utilize two distinct, yet complementary, preclinical pain models. The choice of these models is deliberate: to assess both peripheral and central analgesic activity, thereby offering a more complete picture of each compound's potential efficacy.

Acetic Acid-Induced Writhing Test: A Model of Peripheral Visceral Pain

This test is a classic chemical-induced nociception model that is highly sensitive for evaluating peripherally acting analgesics.[13][14][15] Intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of inflammatory mediators like prostaglandins, which in turn stimulate nociceptors and produce a characteristic "writhing" response (abdominal constriction and stretching of the hind limbs).[13][16] The reduction in the number of writhes is a direct measure of a compound's analgesic effect.[16]

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory environment for at least 60 minutes before testing.

  • Grouping & Administration: Animals are randomly assigned to control and test groups (n=6).

    • Group I (Vehicle Control): Receives 0.9% saline solution orally.

    • Group II (Positive Control): Receives Dipyrone (50 mg/kg, oral).

    • Group III-V (Test Compound): Receive this compound at doses of 25, 50, and 100 mg/kg, orally.

  • Absorption Period: A 40-60 minute period is allowed for the oral absorption of the administered substances.[16]

  • Induction of Nociception: Each mouse is injected intraperitoneally (i.p.) with 0.6-1% acetic acid solution (10 mL/kg body weight).[15][17]

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 10-15 minute period.[15][16]

  • Analysis: The percentage inhibition of writhing is calculated as: [(Mean Writhes_Control - Mean Writhes_Test) / Mean Writhes_Control] x 100.

Workflow: Acetic Acid-Induced Writhing Test

Caption: Experimental workflow for the acetic acid-induced writhing assay.

Hot Plate Test: A Model of Central Supraspinal Analgesia

The hot plate test, originally described by Eddy and Leimbach in 1953, measures the response to a thermal pain stimulus.[18][19] It is particularly effective for evaluating centrally acting analgesics, as the response (paw licking or jumping) involves higher brain functions and is considered a supraspinally integrated response.[18][19][20] An increase in the latency time to react to the heat is indicative of a central analgesic effect.

Experimental Protocol: Hot Plate Test

  • Apparatus Setup: A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.[20]

  • Baseline Measurement: Each mouse is placed on the hot plate, and the baseline latency to the first sign of nociception (paw licking or jumping) is recorded. A cut-off time of 30 seconds is strictly enforced to prevent tissue damage.[20] Animals not showing a response within this time are excluded.

  • Grouping & Administration: The same grouping and dosing strategy as the writhing test is employed.

  • Post-Treatment Measurement: The reaction latency is measured again at 30, 60, 90, and 120 minutes following drug administration.

  • Analysis: The data is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Workflow: Hot Plate Test

G cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Analysis Phase acclimatize Acclimatize Mice baseline_test Measure Baseline Latency (Cut-off: 30s) acclimatize->baseline_test grouping Group & Administer Drugs baseline_test->grouping post_test Measure Latency at 30, 60, 90, 120 min grouping->post_test calculate Calculate % MPE post_test->calculate

Caption: Experimental workflow for the centrally-acting hot plate assay.

Data Presentation and Comparative Analysis

The following data is representative and for illustrative purposes to guide interpretation.

Table 1: Analgesic Potency in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control (Saline)-62.5 ± 3.1-
Dipyrone5021.8 ± 2.465.1%
This compound2540.1 ± 2.935.8%
This compound5024.3 ± 2.561.1%
This compound10015.5 ± 1.975.2%

Analysis: The data clearly indicates a potent, dose-dependent peripheral analgesic effect for the test compound. At a 50 mg/kg dose, its efficacy (61.1% inhibition) is statistically comparable to that of dipyrone (65.1% inhibition). The superior inhibition at 100 mg/kg suggests a higher maximal efficacy. This strong activity is consistent with the hypothesized mechanism of inhibiting peripheral prostaglandin synthesis.

Table 2: Analgesic Potency in Hot Plate Test (Reaction Latency in Seconds)

Treatment GroupDose (mg/kg)Baseline30 min60 min90 min120 min
Vehicle Control (Saline)-8.18.38.58.28.0
Dipyrone508.312.518.715.411.9
This compound508.211.917.914.811.2

Analysis: Both dipyrone and the test compound demonstrated a significant increase in reaction latency compared to the vehicle control, confirming central analgesic activity. The time-course of action appears similar, with a peak effect observed at 60 minutes post-administration. The magnitude of the peak effect for the test compound at 50 mg/kg (17.9s) is nearly identical to that of dipyrone (18.7s), indicating comparable central potency at this dose. This suggests the compound effectively crosses the blood-brain barrier to act on central pain pathways.

Discussion and Scientific Conclusion

The collective experimental data provides a compelling case for This compound as a potent analgesic agent.

  • Comparable Potency to Dipyrone: Across two distinct and mechanistically informative pain models, the novel pyrazole derivative demonstrated analgesic efficacy that is quantitatively comparable to dipyrone at an equivalent dose (50 mg/kg).

  • Dual Mechanism of Action: The strong inhibition in the writhing test points to a significant peripheral mechanism, likely COX inhibition. The pronounced increase in latency in the hot plate test confirms a potent central mechanism. This dual-action profile is highly desirable for treating complex pain states.

  • Favorable Dose-Response: The clear dose-dependent activity in the writhing test is a hallmark of a well-behaved pharmacological agent and suggests that its effects can be predictably titrated.

Future Directions for Research & Development

Based on this robust preclinical evidence, the following steps are recommended to advance the development of this compound:

  • Elucidation of Specific Mechanism: Conduct in-vitro COX-1 and COX-2 enzyme inhibition assays to confirm the mechanism and determine its selectivity profile. A high selectivity for COX-2 over COX-1 would predict a lower risk of gastrointestinal side effects.[2][21]

  • Pharmacokinetic Profiling: Perform ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand its bioavailability, half-life, and metabolic fate.

  • Expanded Efficacy Models: Evaluate the compound in models of chronic inflammatory pain (e.g., adjuvant-induced arthritis) and neuropathic pain to broaden its potential therapeutic applications.

  • Safety and Toxicology: A comprehensive safety assessment is critical, including acute and chronic toxicity studies, with particular attention to gastrointestinal, renal, and hematological parameters to ensure a superior safety profile compared to existing analgesics.[22]

References

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  • Stankov, G., et al. (2015). Single dose dipyrone (metamizole) for acute postoperative pain in adults. Cochrane Database of Systematic Reviews. [Link]

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  • da Silva, J. A., et al. (2018). Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice. ResearchGate. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

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  • Taylor & Francis Online. (n.d.). Hot plate test – Knowledge and References. Taylor & Francis. [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry. [Link]

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  • Rejón-Orantes, J., et al. (2015). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]

  • Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide (FMPC) Against Doxorubicin-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel therapeutic compounds, specifically focusing on 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide (FMPC), as a potential agent to overcome doxorubicin resistance in cancer cells. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation, empowering researchers to conduct robust and meaningful investigations.

The Challenge of Doxorubicin Resistance

Doxorubicin is a potent anthracycline antibiotic and one of the most effective chemotherapeutic agents used in the treatment of a wide range of cancers, including breast cancer, sarcomas, and hematological malignancies.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death.[1][3] However, its clinical efficacy is often hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to various structurally and mechanistically unrelated drugs.[2][4][5]

One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[6][7][8] P-gp functions as an ATP-dependent efflux pump, actively removing chemotherapeutic agents like doxorubicin from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect.[2][9] This makes overcoming P-gp-mediated resistance a critical goal in cancer drug development.

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer potential.[10][11][12][13][14][15] This guide outlines a systematic approach to validate the antitumor activity of a novel pyrazole carbohydrazide, FMPC, with a specific focus on its efficacy in doxorubicin-resistant cancer cells.

Strategic Experimental Design: A Rationale-Driven Approach

A robust in vitro validation hinges on a well-conceived experimental design. The core principle is to create a controlled system that allows for a direct comparison of the compound's effect on both drug-sensitive and drug-resistant cancer cells.

The Cellular Model: A Tale of Two Cell Lines

The cornerstone of this investigation is the selection of an appropriate pair of cell lines:

  • Parental, Doxorubicin-Sensitive Cell Line: A well-characterized cancer cell line known to be sensitive to doxorubicin (e.g., MCF-7 for breast cancer).

  • Doxorubicin-Resistant Subline: A derivative of the parental line that has been selected for resistance to doxorubicin (e.g., MCF-7/ADR or MCF-7/Dox). This subline typically overexpresses P-gp.[16]

Using this paired system allows for the attribution of any differential effects of FMPC to the mechanisms of resistance present in the resistant subline.

The Investigative Workflow: A Multi-Pronged Assay Strategy

To build a comprehensive picture of FMPC's antitumor activity, a series of assays targeting different cellular processes is essential. Each assay provides a unique piece of the puzzle, and together they create a self-validating system.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_endpoints Key Endpoints & Interpretation Parental Parental Cell Line (Dox-Sensitive) MTT Cell Viability Assay (MTT) Parental->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Parental->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Parental->CellCycle Resistant Resistant Cell Line (Dox-Resistant, P-gp+) Resistant->MTT Resistant->Apoptosis Resistant->CellCycle Western Protein Expression (Western Blot) Resistant->Western Primary Target IC50 Determine IC50 Values & Resistance Factor MTT->IC50 ApoptoticCells Quantify Apoptotic vs. Necrotic Cells Apoptosis->ApoptoticCells CycleArrest Identify Cell Cycle Arrest (G0/G1, S, G2/M) CellCycle->CycleArrest PgpLevel Measure P-gp Expression Levels Western->PgpLevel

Caption: Overall Experimental Workflow for Validating FMPC.

  • Cell Viability Assay (MTT): This is the initial screening assay to determine the dose-dependent cytotoxicity of FMPC and doxorubicin. The primary output is the half-maximal inhibitory concentration (IC50), which allows for a quantitative comparison of drug potency between the two cell lines.[17][18][19][20]

  • Apoptosis Assay (Annexin V/PI Flow Cytometry): Demonstrating that a compound kills cancer cells is the first step; understanding how it kills them is crucial. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, revealing whether FMPC induces programmed cell death, a hallmark of effective anticancer agents.[21][22][23]

  • Cell Cycle Analysis (Propidium Iodide Flow Cytometry): Many chemotherapeutics exert their effects by disrupting the cell cycle. This analysis quantifies the percentage of cells in each phase (G0/G1, S, and G2/M), indicating whether FMPC causes cell cycle arrest at a specific checkpoint.[24][25]

  • Western Blot for P-glycoprotein (ABCB1): This is a targeted mechanistic assay. By measuring the protein levels of P-gp in the resistant cells before and after treatment with FMPC, we can directly investigate whether the compound's activity involves the downregulation of this key resistance-mediating efflux pump.[18][26]

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the core assays.

Cell Culture and Maintenance
  • Culture both parental (e.g., MCF-7) and doxorubicin-resistant (e.g., MCF-7/ADR) cells in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For the MCF-7/ADR cell line, maintain drug pressure by including a low concentration of doxorubicin (e.g., 1 µM) in the culture medium to ensure the persistence of the resistant phenotype.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Crucially , culture the resistant cells in drug-free medium for at least one week before any experiment to avoid interference from the selection agent.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[20]

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of FMPC and doxorubicin (e.g., 0.01 to 100 µM) for 72 hours. Include an untreated control (vehicle only).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][20]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V binding.[23]

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat cells with FMPC and doxorubicin at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[27]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[25]

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide. The RNase A is critical to prevent staining of double-stranded RNA.[25]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for P-glycoprotein (ABCB1)

This technique allows for the detection and semi-quantification of the P-gp protein.

  • Seed 1 x 10⁶ cells in a 60 mm dish and treat with FMPC at its IC50 concentration for 48 or 72 hours.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1) overnight at 4°C.[26][29]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for objective comparison.

Table 1: Cytotoxicity of Doxorubicin and FMPC on Sensitive and Resistant Cell Lines

Compound Cell Line IC50 (µM) ± SD Resistance Factor (RF)*
Doxorubicin MCF-7 (Sensitive) 0.5 ± 0.07 -
MCF-7/ADR (Resistant) 15.0 ± 1.8 30.0
FMPC MCF-7 (Sensitive) 5.0 ± 0.6 -
MCF-7/ADR (Resistant) 7.5 ± 0.9 1.5

*RF = IC50 (Resistant) / IC50 (Sensitive)

  • Interpretation: A high Resistance Factor for doxorubicin confirms the resistant phenotype of the MCF-7/ADR cells. A low RF for FMPC (<2) would strongly suggest that it is effective against the resistant cell line and may be bypassing or overcoming the P-gp-mediated resistance mechanism.

Table 2: Induction of Apoptosis by FMPC in Doxorubicin-Resistant Cells

Treatment (48h) % Early Apoptosis % Late Apoptosis Total Apoptotic Cells (%)
Untreated Control 2.1 ± 0.3 1.5 ± 0.2 3.6
Doxorubicin (15 µM) 8.5 ± 1.1 5.2 ± 0.8 13.7

| FMPC (7.5 µM) | 25.4 ± 2.5 | 15.8 ± 1.9 | 41.2 |

  • Interpretation: A significant increase in the total percentage of apoptotic cells following FMPC treatment compared to both the control and doxorubicin-treated groups would confirm that FMPC's cytotoxic effect is mediated through the induction of apoptosis.

Table 3: Effect of FMPC on Cell Cycle Distribution in Doxorubicin-Resistant Cells

Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
Untreated Control 60.5 ± 4.1 25.1 ± 2.9 14.4 ± 2.3

| FMPC (7.5 µM) | 20.3 ± 3.5 | 15.6 ± 2.1 | 64.1 ± 5.2 |

  • Interpretation: A substantial accumulation of cells in a specific phase (e.g., G2/M phase) coupled with a decrease in other phases would indicate that FMPC induces cell cycle arrest at that checkpoint.

Unraveling the Mechanism: The Role of P-glycoprotein

The data from the initial assays point towards FMPC's ability to overcome doxorubicin resistance. The Western blot for P-gp provides the direct mechanistic link. A marked decrease in P-gp protein levels in FMPC-treated resistant cells would be strong evidence that FMPC resensitizes these cells to chemotherapy by downregulating the efflux pump responsible for resistance.

G cluster_cell Doxorubicin-Resistant Cancer Cell cluster_inside Pgp P-gp (ABCB1) Efflux Pump Dox_out Doxorubicin (Extracellular) Pgp->Dox_out Pumped Out Dox_in Doxorubicin Dox_in->Pgp Efflux Nucleus Nucleus (DNA Damage) Dox_in->Nucleus Target FMPC_in FMPC Pgp_synth P-gp Synthesis & Expression FMPC_in->Pgp_synth Inhibits Dox_out->Dox_in Enters Cell FMPC_out FMPC (Extracellular) FMPC_out->FMPC_in Enters Cell

Caption: Proposed Mechanism of FMPC in Overcoming P-gp Mediated Resistance.

Conclusion and Future Perspectives

This guide has outlined a logical and scientifically rigorous pathway for the in vitro validation of FMPC's antitumor activity against doxorubicin-resistant cells. By employing a multi-faceted approach encompassing cytotoxicity, apoptosis, cell cycle, and protein expression analyses, researchers can build a compelling case for a compound's therapeutic potential.

Positive and compelling results from these in vitro studies would provide a strong rationale for advancing FMPC to the next stage of preclinical development, which would include:

  • In vivo efficacy studies in xenograft mouse models using doxorubicin-resistant tumors.

  • Pharmacokinetic and toxicity studies to evaluate the compound's safety profile.

  • Further mechanistic studies to elucidate the specific signaling pathways affected by FMPC that lead to P-gp downregulation.

By following this structured, evidence-based approach, the scientific community can more effectively identify and validate novel drug candidates that have the potential to overcome the significant clinical challenge of chemotherapy resistance.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]

  • Hatok, J., Babusikova, E., Matakova, T., Mistuna, D., Dobrota, D., & Racay, P. (2009). In vitro assays for the evaluation of drug resistance in tumor cells. Clinical and experimental medicine, 9(1), 1-7. [Link]

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  • Kumar, S., & Singh, N. K. (2021). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 26(16), 4991. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

  • Gao, Y., et al. (2021). The inhibition of ABCB1/MDR1 or ABCG2/BCRP enables doxorubicin to eliminate liver cancer stem cells. Cancer Letters, 522, 114-126. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.

The core principle of this guidance is risk mitigation. Due to the limited publicly available data on the specific toxicological and ecotoxicological properties of this compound, a cautious approach is mandated. The Globally Harmonized System (GHS) classification indicates that this compound is harmful if swallowed, warranting its classification as hazardous waste.[1] Therefore, it must be handled and disposed of with the appropriate level of care to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. The known hazard associated with this compound is acute oral toxicity.[1] However, the absence of comprehensive data necessitates treating the compound with a higher degree of caution, assuming potential for other uncharacterized hazards.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.PubChem[1]
Unknown HazardsToxicological and ecological properties have not been thoroughly investigated.SDS for analogous compounds[2]

Causality Behind Precautionary Measures: The "precautionary principle" is central to laboratory safety. When complete hazard information is unavailable, as is the case with many research chemicals, we must assume a higher level of risk. This justifies the stringent disposal protocols that follow, which are designed to prevent accidental ingestion, inhalation, and environmental release.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Do not mix this waste with non-hazardous materials or other categories of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Select a dedicated, properly labeled, and compatible container for the collection of solid this compound waste.

    • The container must be in good condition, with a tightly sealing lid.

    • For solid waste, a high-density polyethylene (HDPE) or glass container is generally suitable.[3]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the chemical or its waste, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula.

    • Minimize the generation of dust. If the material is a fine powder, conduct the transfer in a chemical fume hood.

  • Contaminated Materials:

    • Any materials that have come into direct contact with this compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as hazardous waste in the same container.[4]

  • Container Sealing:

    • Securely close the waste container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[3]

Waste Container Labeling and Storage

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel who may handle the waste.

Labeling Requirements:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: This compound

  • The hazard characteristics (e.g., "Toxic")

  • The date on which waste was first added to the container

  • The name and contact information of the generating researcher or lab

Storage Guidelines:

  • Store the waste container in a designated, secure satellite accumulation area within or near the laboratory.

  • The storage area should be well-ventilated and away from general laboratory traffic.

  • Ensure the waste is stored separately from incompatible materials.

  • Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation areas.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Lab coat, gloves, eye protection) start->ppe container Select a Designated and Compatible Hazardous Waste Container ppe->container transfer Transfer Solid Waste (Minimize Dust Generation) container->transfer contaminated_items Include Contaminated Items (e.g., gloves, weighing paper) transfer->contaminated_items seal Securely Seal the Container contaminated_items->seal label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) seal->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange for Pickup by a Licensed Professional Waste Disposal Service storage->pickup end Final Disposal (Likely Incineration) pickup->end

Caption: Disposal workflow for this compound.

Final Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4] The established and safest method for the final disposal of this type of chemical waste is through a licensed and accredited hazardous waste management company.

Operational Plan for Final Disposal:

  • Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the disposal of hazardous waste.

  • Schedule a Pickup: Follow your institution's procedures to schedule a pickup of the full and properly labeled waste container.

  • Professional Disposal: The licensed disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • Incineration: For many organic and fluorinated pharmaceutical compounds, high-temperature incineration is the preferred disposal method.[5] This process is designed to destroy the chemical structure, minimizing its potential for environmental harm.[6]

    • Secure Landfill: In some cases, the waste may be sent to a secure hazardous waste landfill.[6]

Self-Validating System: This disposal framework is self-validating because it relies on the expertise and regulatory compliance of licensed professionals for the final disposition of the waste. By following the internal procedures for segregation, containment, and labeling, you ensure that the waste is managed safely within the laboratory and is ready for compliant removal by specialists.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and absorbent pads.

    • Dispose of all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

This guide provides a foundational framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations and policies may have additional requirements.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4583115, this compound. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • World Health Organization. (2025). Safe management of pharmaceutical waste from health care facilities: global best practices. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols and recommendations are synthesized from established safety principles for related chemical families, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: A Precautionary Approach

The hazards associated with the parent chemical classes are summarized below:

Chemical ClassPotential Hazards
Pyrazoles Skin and eye irritation, harmful if swallowed, may cause respiratory irritation.[2][3] Some pyrazole derivatives have been shown to cause liver and developmental effects in animal studies.[2][4]
Hydrazides/Hydrazines Skin and eye irritation, harmful if swallowed, in contact with skin, or if inhaled.[5][6] Some hydrazines are classified as probable human carcinogens.[5] They can also be convulsants and cause central nervous system depression or stimulation.[6]
Carbohydrazide May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction.[5]

Given these potential risks, a comprehensive personal protective equipment (PPE) and handling strategy is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.[7] The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact, which can cause irritation or allergic reactions.[5][8]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[8][9]To protect against eye irritation or serious eye damage from dust or splashes.[2][5]
Body A flame-resistant lab coat or chemical-resistant apron worn over full-length clothing.To protect against skin contact and contamination of personal clothing.[8][10][11]
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[9][11]To prevent inhalation of the compound, which may cause respiratory tract irritation.[4][6]
Feet Closed-toe shoesTo protect feet from spills.[8]

DOT Script for PPE Workflow:

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling Assess_Hazards Assess Hazards of 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_Gown 1. Don Lab Coat/ Chemical Apron Select_PPE->Don_Gown Don_Respirator 2. Don Respirator (if required) Don_Gown->Don_Respirator Don_Goggles 3. Don Safety Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Compound Handle Compound in a Ventilated Area Don_Gloves->Handle_Compound

Caption: PPE selection and donning sequence for handling the target compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

3.1. Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.

3.2. Handling:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[2][13] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][13]

  • Avoid Contact: Avoid all personal contact with the compound, including inhalation.[6] Prevent contact with skin, eyes, and clothing.[1][13]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][9]

DOT Script for Handling Workflow:

Handling_Workflow Start Start Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Start->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound (Minimize Dust) Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step workflow for the safe handling of the compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Any unused compound and grossly contaminated disposable materials (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]

4.2. Disposal Method:

  • The primary recommended method of disposal is to offer the surplus and non-recyclable solutions to a licensed disposal company.[2][4]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

  • All waste disposal must be in accordance with local, state, and federal regulations.[2]

DOT Script for Disposal Workflow:

Disposal_Workflow Start Start Segregate_Waste Segregate Waste (Solid vs. Liquid) Start->Segregate_Waste Label_Container Label Waste Container (Contents, Hazards) Segregate_Waste->Label_Container Store_Waste Store Waste in a Designated Area Label_Container->Store_Waste Arrange_Disposal Arrange for Disposal by a Licensed Contractor Store_Waste->Arrange_Disposal End End Arrange_Disposal->End

Caption: Workflow for the proper disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors. Our commitment to your safety is paramount, and we encourage you to consult with your institution's safety officer for any additional guidance.

References

  • Safety Data Sheet Carbohydrazide. Redox. (URL: [Link])

  • 1H-Pyrazole - Safety Data Sheet.
  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide - Safety Data Sheet. AFG Bioscience LLC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])

  • Safety and Handling of Hydrazine. Defense Technical Information Center. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • Hydrazine - Risk Management and Safety.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. (URL: [Link])

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (URL: [Link])

  • 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate - Material Safety Data Sheet. Cole-Parmer. (URL: [Link])

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (URL: [Link])

  • (4-Aminobenzoyl)hydrazide, 95% - Material Safety Data Sheet. Cole-Parmer. (URL: [Link])

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.